molecular formula C31H47N7O9 B15560597 Padanamide A

Padanamide A

Número de catálogo: B15560597
Peso molecular: 661.7 g/mol
Clave InChI: IAYPOIKGUHHBAU-DYTCPEOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Actinoramide A is a peptide.
(S)-N-((2S,3S,4S)-5-(((S)-1-carbamoyl-2-oxopyrrolidin-3-yl)amino)-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl)-2-((2R,3R)-3-hydroxy-2-(2-methoxyacetamido)-4-methylpentanoyl)hexahydropyridazine-3-carboxamide has been reported in Streptomyces with data available.
antimalarial from marine Streptomyces;  structure in first source

Propiedades

IUPAC Name

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPOIKGUHHBAU-DYTCPEOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery of Padanamide A: A Technical Guide to a Novel Tetrapeptide from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of Padanamide A, a highly modified linear tetrapeptide. Isolated from a marine sediment-derived Streptomyces sp., this compound exhibits interesting biological properties, including cytotoxicity and a potential mode of action involving the inhibition of sulfur amino acid biosynthesis. This document details the experimental protocols utilized in its discovery and characterization, presents all available quantitative data in a structured format, and provides visual representations of key experimental workflows and the proposed mechanism of action to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

The marine environment is a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel bioactive secondary metabolites. Microorganisms, particularly those from the genus

The Isolation of Padanamide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the isolation, structure elucidation, and biological activity of Padanamide A, a novel tetrapeptide derived from marine sediment microorganisms.

This technical guide provides a comprehensive overview of this compound, a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp.[1]. With its unique structure composed entirely of non-proteinogenic amino acid residues, this compound presents a compelling subject for further investigation in drug discovery and development[1]. This document details the experimental protocols for its isolation and characterization, presents quantitative data in a structured format, and includes visual representations of the experimental workflow and its proposed biological mechanism of action.

Discovery and Biological Activity

This compound was discovered during a screening program focused on identifying new natural products from microorganisms in marine habitats[2]. Laboratory cultures of a Streptomyces sp. (isolate RJA2928), obtained from marine sediment collected near Padana Nahua, Papua New Guinea, produced crude organic extracts with potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. While the primary antimicrobial agent was identified as a known antibiotic, further NMR-guided purification of fractions lacking antibacterial activity led to the isolation of this compound and its analogue, Padanamide B[1][2].

This compound has demonstrated cytotoxic activity against Jurkat T lymphocyte cells[1][3]. Chemical genomics studies using Saccharomyces cerevisiae deletion mutants suggest that this compound may inhibit the biosynthesis of the sulfur-containing amino acids cysteine and methionine[2][4][5].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₃₁H₄₇N₇O₉[2]
HRESIMS [M+Na]⁺ (m/z)684.3328[2]
Yield72 mg[2]
AppearanceOptically active viscous oil[2]

Table 2: Cytotoxicity Data for Padanamides A and B

CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundJurkat T lymphocyte~ 60[2][3]
Padanamide BJurkat T lymphocyte20[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Fermentation and Extraction

The production of this compound was achieved through solid-phase fermentation of Streptomyces sp. RJA2928[1].

  • Strain Cultivation: The Streptomyces sp. RJA2928 was grown as lawns on solid agar (B569324) marine medium at room temperature for 14 days[1][2].

  • Extraction: The combined cells and agar medium were sectioned into small squares and subjected to repeated extraction with ethyl acetate (B1210297) (EtOAc)[1][2].

  • Concentration: The resulting EtOAc extracts were concentrated under a vacuum to yield a crude brown residue[1].

  • Liquid-Liquid Partitioning: The crude residue was then partitioned between EtOAc and water to separate compounds based on their polarity[1].

Isolation and Purification

A multi-step chromatographic process was employed for the purification of this compound from the EtOAc-soluble fraction of the crude extract[1].

  • Size-Exclusion Chromatography: The EtOAc-soluble material was first fractionated using Sephadex LH-20 chromatography[1].

  • Silica (B1680970) Gel Chromatography: Further separation was achieved by open-column, step-gradient silica gel chromatography[1].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to yield pure this compound was accomplished using reversed-phase HPLC[1].

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and extensive nuclear magnetic resonance (NMR) spectroscopy[1].

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the molecular formula of this compound[1].

  • Multidimensional NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, gCOSY, gHSQC, gNHSQC, gNlrHMQC, and gHMBC, were utilized to establish the connectivity and sequence of the amino acid residues[1]. The detailed analysis identified the presence of 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc) residues[2].

Biological Activity and Mode of Action Analysis

The biological effects of this compound were investigated through cytotoxicity assays and a chemical genomics approach to elucidate its mechanism of action[1].

  • Cytotoxicity Assay: The cytotoxic activity of this compound was evaluated against Jurkat T lymphocyte cells (ATCC TIB-152)[1][3].

  • Chemical Genomics Profiling: A chemical genomics analysis was performed using a collection of Saccharomyces cerevisiae deletion mutants to identify gene deletions that confer hypersensitivity to this compound. This was achieved using a modified barcode sequencing assay[1][2].

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.

experimental_workflow cluster_collection Sample Collection cluster_cultivation Cultivation & Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis sediment Marine Sediment (Padana Nahua, PNG) isolate Isolate Streptomyces sp. (RJA2928) sediment->isolate ferment Solid-Phase Fermentation (14 days) isolate->ferment extract Ethyl Acetate (EtOAc) Extraction ferment->extract concentrate Vacuum Concentration extract->concentrate partition EtOAc/Water Partitioning concentrate->partition sephadex Sephadex LH-20 Chromatography partition->sephadex EtOAc Fraction silica Silica Gel Chromatography sephadex->silica hplc Reversed-Phase HPLC silica->hplc padanamide_a Pure this compound hplc->padanamide_a structure Structure Elucidation (HRESIMS, NMR) padanamide_a->structure bioassay Biological Assays (Cytotoxicity, Genomics) padanamide_a->bioassay

Workflow for the isolation and characterization of this compound.

signaling_pathway cluster_pathway Proposed Inhibition of Sulfur Amino Acid Biosynthesis padanamide_a This compound target Unknown Target Enzyme(s) in Cysteine/Methionine Biosynthesis Pathway padanamide_a->target Inhibits cysteine Cysteine Biosynthesis target->cysteine methionine Methionine Biosynthesis target->methionine cell_growth Yeast Cell Growth cysteine->cell_growth Required for methionine->cell_growth Required for

Proposed mechanism of action of this compound.

References

Unraveling the Intricate Architecture of Padanamide A: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Padanamide A, a modified linear tetrapeptide of marine origin. First isolated from a Streptomyces sp. found in marine sediment, this compound has garnered interest due to its unique structural features and biological activity. This document details the methodologies employed in its structural determination, presents key quantitative data, and visually represents the logical workflows, serving as a vital resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic and Spectrometric Data Analysis

The initial determination of this compound's structure relied on a combination of high-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) of the isolated natural product revealed a sodium adduct ion [M+Na]⁺ at an m/z of 684.3328.[1] This corresponded to a molecular formula of C₃₁H₄₇N₇O₉, indicating 12 degrees of unsaturation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+Na]⁺684.3328684.3328C₃₁H₄₇N₇O₉Na
Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were instrumental in piecing together the connectivity of this compound. The detailed analysis of these spectra allowed for the identification of five non-proteinogenic amino acid residues: 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionResidueδC (ppm)δH (ppm), Multiplicity (J in Hz)
Maa
1168.4
278.53.95 (s)
OMe58.63.28 (s)
Hleu
NH7.43 (d, 8.5)
2 (α)55.14.35 (dd, 8.5, 4.0)
3 (β)71.23.55 (m)
4 (γ)32.11.85 (m)
5 (δ)23.40.88 (d, 6.5)
5' (δ')21.10.83 (d, 6.5)
Pip
2 (α)59.84.85 (br s)
3 (β)48.23.10 (m), 2.85 (m)
4 (γ)23.51.90 (m), 1.75 (m)
5 (δ)20.11.60 (m), 1.45 (m)
6 (ε)45.33.20 (m), 2.95 (m)
Ahmpp
NH7.58 (d, 9.0)
2 (α)45.22.55 (m)
3 (β)75.13.80 (dd, 8.0, 3.0)
4 (γ)58.24.10 (m)
5 (δ)40.12.75 (dd, 13.5, 4.5), 2.65 (dd, 13.5, 9.0)
Me-212.31.05 (d, 7.0)
Ph-1'138.5
Ph-2'/6'129.27.25 (d, 7.5)
Ph-3'/5'128.17.20 (t, 7.5)
Ph-4'126.07.15 (t, 7.5)
Aopc
NH8.17 (s)
3 (α)50.14.20 (m)
4 (β)25.32.25 (m), 2.05 (m)
5 (γ)174.5
CONH₂158.17.10 (br s), 6.90 (br s)

Experimental Protocols

The structural elucidation of this compound was a multi-step process involving isolation, spectroscopic analysis, stereochemical determination, and confirmatory total synthesis.

Isolation and Purification

This compound was isolated from a solid agar (B569324) fermentation of Streptomyces sp. (RJA2928), which was originally obtained from a marine sediment sample collected in Papua New Guinea.

Protocol:

  • Fermentation: The Streptomyces sp. was cultured on a solid agar marine medium.

  • Extraction: The agar culture was extracted with ethyl acetate (B1210297) (EtOAc).

  • Chromatographic Purification: The crude extract underwent a series of chromatographic steps, including Sephadex LH-20 column chromatography, silica (B1680970) gel chromatography, and finally, purification by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

Protocol:

  • Sample Preparation: A sample of pure this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a high-field NMR spectrometer.

  • Data Analysis: The resulting spectra were analyzed to establish the proton and carbon chemical shifts, as well as the through-bond correlations to determine the structure of the individual residues and their sequence in the peptide chain.

Stereochemical Analysis using Marfey's Method

The absolute configurations of the amino acid residues were determined by acid hydrolysis followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Protocol:

  • Acid Hydrolysis: this compound was hydrolyzed with 6 M HCl to break the amide bonds and liberate the constituent amino acid residues.

  • Derivatization: The hydrolysate was neutralized, and the free amino groups of the amino acid residues were derivatized with FDAA.

  • HPLC Analysis: The resulting diastereomeric derivatives were analyzed by HPLC and their retention times were compared to those of authentic L- and D-amino acid standards derivatized with FDAA. This comparison allowed for the assignment of the absolute stereochemistry of each chiral center in the amino acid residues.

Confirmatory Total Synthesis

The structure of this compound, initially proposed based on spectroscopic data, was unambiguously confirmed through total synthesis. The synthesis was achieved via a convergent strategy, involving the preparation of key fragments followed by their coupling.

Protocol (based on the work of Long et al., 2013):

  • Fragment Synthesis:

    • Synthesis of the C-terminal dipeptide fragment consisting of 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).

    • Synthesis of the N-terminal tripeptide fragment composed of 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), and piperazic acid (Pip).

  • Fragment Coupling: The two fragments were coupled using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Deprotection: The protecting groups on the fully assembled linear peptide were removed to yield synthetic this compound.

  • Spectroscopic Confirmation: The ¹H NMR, ¹³C NMR, and mass spectrometry data of the synthetic this compound were compared to those of the natural product, and they were found to be identical, thus confirming the proposed structure.[2]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key processes in the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural Analysis cluster_Confirmation Structural Confirmation Fermentation Streptomyces sp. Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Chromatography Multi-step Chromatography (Sephadex, Silica, HPLC) Extraction->Chromatography Pure_Padanamide_A Pure this compound Chromatography->Pure_Padanamide_A HRMS HRMS Analysis Pure_Padanamide_A->HRMS NMR 1D & 2D NMR Spectroscopy Pure_Padanamide_A->NMR Marfey Marfey's Method Pure_Padanamide_A->Marfey Molecular_Formula Molecular Formula: C31H47N7O9 HRMS->Molecular_Formula Planar_Structure Planar Structure & Residue Connectivity NMR->Planar_Structure Stereochemistry Absolute Stereochemistry of Amino Acids Marfey->Stereochemistry Proposed_Structure Proposed Structure of this compound Molecular_Formula->Proposed_Structure Planar_Structure->Proposed_Structure Stereochemistry->Proposed_Structure Total_Synthesis Convergent Total Synthesis Confirmed_Structure Confirmed Structure of this compound Total_Synthesis->Confirmed_Structure Proposed_Structure->Total_Synthesis

Caption: Overall workflow for the structure elucidation of this compound.

Total_Synthesis_Strategy cluster_Fragments Fragment Synthesis cluster_Assembly Assembly and Final Steps cluster_Confirmation Confirmation Fragment_A Synthesis of Maa-Hleu-Pip Fragment Coupling Fragment Coupling (HATU, DIPEA) Fragment_A->Coupling Fragment_B Synthesis of Ahmpp-Aopc Fragment Fragment_B->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product Synthetic this compound Purification->Final_Product Spectroscopic_Comparison Spectroscopic Comparison (NMR, MS) Final_Product->Spectroscopic_Comparison Confirmation Structure Confirmed Spectroscopic_Comparison->Confirmation Natural_Product Natural this compound Natural_Product->Spectroscopic_Comparison

Caption: Convergent total synthesis strategy for this compound.

Conclusion

The structure of this compound was successfully elucidated through a combination of modern spectroscopic techniques and confirmed by an unambiguous total synthesis. This comprehensive approach, from isolation and detailed spectroscopic analysis to the determination of stereochemistry and final synthetic proof, exemplifies a rigorous workflow in natural product chemistry. The detailed data and methodologies presented in this guide serve as a valuable reference for researchers working on the characterization of complex natural products and the development of new therapeutic agents.

References

The Stereochemical Blueprint of Padanamide A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Padanamide A, a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp., presents a unique stereochemical architecture that is crucial to its biological activity, including its potential role in inhibiting cysteine and methionine biosynthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the methodologies used for its elucidation and the synthetic efforts that have unambiguously confirmed its structure.

The Stereochemical Complexity of this compound

This compound is composed of several non-proteinogenic amino acid residues, each containing multiple stereocenters. The precise three-dimensional arrangement of these centers is fundamental to its biological function and its potential as a lead compound in drug discovery. The constituent residues with defined stereochemistry are: (2R, 3R)-3-hydroxyleucine (Hleu), piperazic acid (Pip), (2S, 3S, 4S)-4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and (3S)-3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[2]

Elucidation of Absolute Configuration

The absolute configuration of this compound was rigorously determined through a combination of chemical degradation, derivatization, and single-crystal X-ray diffraction analysis.[2] This multi-step approach allowed for the unambiguous assignment of each stereocenter.

Experimental Protocols

2.1.1 Acid Hydrolysis and Derivatization

The foundational step in determining the absolute stereochemistry involved the acidic hydrolysis of this compound to break it down into its constituent amino acid residues. This was followed by derivatization to facilitate separation and crystallographic analysis.[2]

  • Protocol for Acid Hydrolysis: this compound was subjected to hydrolysis with 6 M HCl. This process cleaves the amide bonds connecting the residues.[2]

  • Protocol for Derivatization: Following hydrolysis, the resulting mixture of amino acid residues was derivatized using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent). This reaction yields DNP-derivatives of the amino acids, which are amenable to chromatographic separation and crystallization.[2]

2.1.2 Single-Crystal X-ray Diffraction Analysis

The DNP-derivatized residues were separated by reversed-phase HPLC, and the pure compounds were crystallized. Single-crystal X-ray diffraction analysis using Cu Kα radiation was then performed on the resulting crystals to determine the absolute configuration of each stereocenter by employing anomalous dispersion effects.[2]

  • Methodology: Yellow crystals of the derivatized Hleu, Ahmpp, and Aopc residues were obtained and subjected to X-ray diffraction analysis. The absolute configuration was determined through the refinement of the Flack x-parameter.[2]

2.1.3 Marfey's Analysis

Marfey's method was employed to confirm the stereochemistry of specific residues by comparing the HPLC retention times of their derivatives with those of authentic standards.[2]

  • Methodology: The hydrolysate of this compound was reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA). The resulting diastereomeric derivatives were then analyzed by reversed-phase HPLC and their retention times compared to those of derivatives prepared from R and S standards of the amino acids.[2]

Summary of Stereochemical Assignments

The combination of these techniques led to the definitive assignment of the stereocenters within this compound.

ResidueStereocenterAssigned ConfigurationMethod of Determination
3-hydroxyleucine (Hleu)C-2, C-32R, 3RX-ray crystallography of DNP-derivative[2]
4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp)C-2, C-3, C-42S, 3S, 4SX-ray crystallography of DNP-derivative[2]
3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)C-3SX-ray crystallography of DNP-derivative[2]
Piperazic acid (Pip)C-3SMarfey's Analysis[2]

Quantitative Crystallographic Data

The quality of the single-crystal X-ray diffraction data was crucial for the unambiguous assignment of the absolute configurations. The Flack x-parameter, a critical indicator of absolute structure, was refined for the derivatized Hleu and Ahmpp residues.[2]

DNP-DerivativeFlack x-parameterConclusion
Hleu (as compound 4 )0.02(2)Confirmed 2R, 3R configuration[2]
Ahmpp (as compound 5 )-0.05(3)Confirmed 2S, 3S, 4S configuration[2]
Aopc (as compound 3 )-0.15(34)Marginally conclusive; statistical analysis of Bijvoet pairs indicated a 97.5% probability of the S configuration at C-3A and C-3B.[2]

Confirmation through Total Synthesis

The stereochemical assignments derived from degradative studies were unequivocally confirmed by the first total syntheses of this compound and its analogue Padanamide B.[5][6] These syntheses utilized stereocontrolled reactions to construct the complex amino acid residues from chiral starting materials, thereby cementing the proposed absolute configurations.

Synthetic Strategy and Stereochemical Control

The total synthesis of this compound was achieved through a convergent approach, involving the preparation of key fragments that were subsequently coupled.[1] A critical step in the synthesis of the Ahmpp precursor involved a stereoselective reduction.

Key Stereoselective Step: Reduction to Alcohol 3

  • Reaction: Stereoselective reduction of a sulfinamide intermediate using L-Selectride.[1]

  • Protocol: To a solution of sulfinamide 2 (1.0 equiv) in THF at -78 °C, L-Selectride (1.5 equiv) was added dropwise. The reaction was stirred for 2 hours at -78 °C before being quenched. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product.[1]

Quantitative Data from Synthesis

StepProductStarting MaterialReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
1Sulfinamide 2 Commercially available aldehyde(R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF, rt, 12 h95N/A
2Alcohol 3 Intermediate 2 L-Selectride, THF, -78 °C, 2 h9698:2

The successful synthesis of this compound, yielding a product with spectroscopic data identical to the natural product, provided the final and conclusive proof of its absolute stereochemistry.[6]

Visualized Workflow for Stereochemical Elucidation

The logical flow of experiments and analyses used to determine the stereochemistry of this compound is outlined below.

G cluster_degradation Chemical Degradation & Derivatization cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation padanamide_a This compound hydrolysis Acid Hydrolysis (6 M HCl) padanamide_a->hydrolysis residues Mixture of Amino Acid Residues hydrolysis->residues derivatization Derivatization (FDNB) residues->derivatization marfey Marfey's Analysis residues->marfey Pip residue dnp_residues DNP-Derivatized Residues derivatization->dnp_residues hplc HPLC Separation dnp_residues->hplc xray Single-Crystal X-ray Diffraction Analysis hplc->xray Crystallized DNP-Derivatives final_config Unambiguous Absolute Configuration of this compound xray->final_config marfey->final_config synthesis Total Synthesis synthesis->final_config

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound was a critical step in its characterization. Through a rigorous combination of chemical degradation, advanced crystallographic techniques, and unambiguous confirmation by total synthesis, the precise three-dimensional structure has been established. This detailed stereochemical knowledge is indispensable for medicinal chemists and drug development professionals aiming to understand its mode of action, design structure-activity relationship (SAR) studies, and develop analogues with improved therapeutic potential.

References

Unraveling the Padanamides: A Technical Guide to the Structural and Functional Divergence of Padanamide A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of Padanamide A and Padanamide B, two highly modified linear tetrapeptides isolated from a marine sediment-derived Streptomyces sp. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their structural nuances, biological activities, and the experimental methodologies used for their characterization.

Core Structural Differences and Physicochemical Properties

This compound and Padanamide B are closely related tetrapeptides, with the primary structural distinction located at their C-termini. This compound features an (S)-3-amino-2-oxopyrrolidine-1-carboxamide (Aopc) residue, whereas Padanamide B incorporates a 3-aminopiperidine-2,6-dione (B110489) (Apd) residue at the same position.[1] This seemingly minor alteration has a discernible impact on their molecular formula and subsequent biological activity. Both molecules are composed entirely of non-proteinogenic amino acid residues.[2]

The constituent residues of this compound have been identified as 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and the aforementioned Aopc.[2]

PropertyThis compoundPadanamide BReference
Molecular Formula C₃₁H₄₇N₇O₉C₃₁H₄₆N₆O₉[1]
C-Terminal Residue (S)-3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)3-aminopiperidine-2,6-dione (Apd)[1]

Comparative Biological Activity

The structural variance between this compound and B leads to a notable difference in their cytotoxic profiles. In vitro studies have demonstrated that Padanamide B exhibits greater potency against Jurkat T lymphocyte cells.

CompoundCell LineAssay TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
This compound Jurkat (T lymphocyte)Cytotoxicity~60~97.4[1][3]
Padanamide B Jurkat (T lymphocyte)Cytotoxicity2032.5[1][3]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (646.7 g/mol ).[3]

Experimental Protocols

Isolation and Purification of this compound and B

The following protocol outlines the methodology for the isolation and purification of the padanamides from Streptomyces sp. (isolate RJA2928).

  • Culturing: The Streptomyces sp. is cultured on solid agar (B569324) marine medium for 14 days.[2]

  • Extraction: The agar and microbial cells are extracted with ethyl acetate (B1210297) (EtOAc). The resulting organic extract is then concentrated under vacuum.[2]

  • Partitioning: The crude extract is partitioned between EtOAc and water.[2]

  • Chromatography: The EtOAc-soluble fraction is subjected to a series of chromatographic steps, including Sephadex LH-20 chromatography, open-column step-gradient silica (B1680970) gel chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound and B.[2]

Structure Elucidation

The chemical structures of this compound and B were determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formulas of the compounds.[2]

  • NMR Spectroscopy: A comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments were conducted to establish the connectivities of the atoms and the sequence of the amino acid residues. These experiments included:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

In Vitro Cytotoxicity Assay

The cytotoxic effects of the padanamides were assessed against the Jurkat T lymphocyte cell line.

  • Cell Culture: Jurkat T lymphocyte cells (ATCC TIB-152) are maintained in a suitable culture medium under standard conditions.[3]

  • Compound Treatment: The cells are treated with varying concentrations of this compound and Padanamide B.

  • Viability Assessment: Following an incubation period, cell viability is measured using a standard colorimetric assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to determine the half-maximal inhibitory concentration (IC₅₀).[1][3]

Proposed Mechanism of Action and Experimental Workflow

A chemical genomics analysis utilizing Saccharomyces cerevisiae deletion mutants has suggested a potential mode of action for this compound, involving the inhibition of sulfur amino acid biosynthesis.[2] This technique helps to identify genes that are essential for survival in the presence of a specific compound. The workflow for such an analysis is depicted below.

experimental_workflow cluster_yeast_prep Yeast Mutant Library Preparation cluster_screening Chemical Genomics Screen cluster_analysis Data Analysis and Hypothesis Generation y_mutants S. cerevisiae deletion mutant library exposure Exposure to This compound y_mutants->exposure growth_assay Growth Fitness Assay exposure->growth_assay sensitive_mutants Identification of Hypersensitive Mutants growth_assay->sensitive_mutants gene_ontology Gene Ontology (GO) Enrichment Analysis sensitive_mutants->gene_ontology hypothesis Hypothesis: Inhibition of Cysteine & Methionine Biosynthesis gene_ontology->hypothesis

Workflow for Chemical Genomics Analysis of this compound.

The proposed mechanism of action, the inhibition of cysteine and methionine biosynthesis, is a significant finding that warrants further investigation to identify the specific molecular targets of this compound.

signaling_pathway cluster_pathway Proposed Inhibition of Sulfur Amino Acid Biosynthesis serine Serine serine->inhibition_point Multiple Steps homocysteine Homocysteine homocysteine->inhibition_point cysteine Cysteine methionine Methionine padanamide_a This compound padanamide_a->inhibition_point Inhibition inhibition_point->cysteine inhibition_point->methionine

Proposed Signaling Pathway Inhibition by this compound.

Conclusion

The structural dissimilarity between this compound and B at their C-termini results in a significant difference in their cytotoxic potency. The unique mechanism of action proposed for this compound, the inhibition of cysteine and methionine biosynthesis, presents an exciting avenue for future research. This could lead to the development of novel therapeutic agents that exploit this pathway, which is essential for the survival and proliferation of certain pathogens and cancer cells. Further studies are required to elucidate the precise molecular targets of these fascinating natural products.

References

The Biological Activity of Padanamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a novel, highly modified linear tetrapeptide isolated from the marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928)[1][2]. Initial investigations have revealed its cytotoxic activity against human leukemic T cells and have pointed towards a unique mechanism of action involving the inhibition of amino acid biosynthesis[1][2]. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its cytotoxic effects, proposed mechanism of action, and the experimental protocols used in its evaluation.

Quantitative Biological Data

The cytotoxic activity of this compound and its structural analog, Padanamide B, has been evaluated against the Jurkat T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[1]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[1][3]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[1]

Proposed Mechanism of Action: Inhibition of Cysteine and Methionine Biosynthesis

Chemical genomics studies using a drug-hypersensitive strain of Saccharomyces cerevisiae have suggested that this compound's primary mode of action is the inhibition of cysteine and methionine biosynthesis[1][2][3]. This was determined by identifying that yeast deletion mutants with alterations in genes related to sulfur amino acid biosynthesis were particularly sensitive to this compound[4].

The proposed signaling pathway affected by this compound involves the activation of the General Control Nonderepressible 2 (GCN2) kinase. In response to amino acid starvation, GCN2 is activated and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general inhibition of protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates genes involved in amino acid synthesis and stress adaptation. Prolonged activation of this pathway can ultimately lead to apoptosis[4].

Padanamide_A This compound Inhibition Inhibition of Cysteine & Methionine Biosynthesis Padanamide_A->Inhibition Amino_Acid_Starvation Amino Acid Starvation Inhibition->Amino_Acid_Starvation GCN2 GCN2 Activation Amino_Acid_Starvation->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis_Inhibition General Protein Synthesis Inhibition eIF2a->Protein_Synthesis_Inhibition ATF4 ATF4 Translation eIF2a->ATF4 Stress_Response Stress Response Gene Expression ATF4->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis

Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to characterize the biological activity of this compound.

Isolation and Purification of this compound

This compound was isolated from laboratory cultures of Streptomyces sp. (RJA2928) obtained from a marine sediment[1][2].

  • Culturing: Streptomyces sp. RJA2928 was grown as lawns on solid agar (B569324) marine medium for 14 days at room temperature[2][3].

  • Extraction: The combined cells and agar were cut into small pieces and repeatedly extracted with ethyl acetate (B1210297) (EtOAc). The organic extracts were then concentrated in vacuo to yield a crude residue[1][2].

  • Partitioning: The crude extract was partitioned between EtOAc and water[1].

  • Purification: The EtOAc-soluble fraction was subjected to bioassay-guided fractionation. This involved an initial separation using Sephadex LH-20 size-exclusion chromatography, followed by open-column, step-gradient silica (B1680970) gel chromatography. The final purification to yield pure this compound was achieved through reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

cluster_0 Fermentation & Extraction cluster_1 Purification Culturing Streptomyces sp. Culturing Extraction Ethyl Acetate Extraction Culturing->Extraction Concentration In Vacuo Concentration Extraction->Concentration Partitioning EtOAc/H2O Partitioning Concentration->Partitioning SEC Size-Exclusion Chromatography Partitioning->SEC Silica Silica Gel Chromatography SEC->Silica HPLC RP-HPLC Silica->HPLC

Workflow for the isolation of this compound.
In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was assessed against the human Jurkat T lymphocyte cell line using a standard MTT assay[1][5].

  • Cell Culture: Jurkat T lymphocyte cells (ATCC TIB-152) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2[3][6].

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well in a final volume of 100 µL of complete culture medium[3][6].

  • Compound Treatment: Cells were treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control containing the same concentration of the solvent was also included[5][6].

  • Incubation: The plates were incubated for a period of 48 to 72 hours[5][6].

  • Viability Assessment (MTT Assay):

    • 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells[1][5].

    • The medium was carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals[1][5].

    • The absorbance was measured at 570 nm using a microplate reader[1].

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve[3].

Chemical Genomics Screen in Saccharomyces cerevisiae

A chemical genomics approach was employed to elucidate the mechanism of action of this compound using a drug-hypersensitive strain of S. cerevisiae[1][2].

  • Yeast Strain: A pooled collection of S. cerevisiae deletion mutants, each containing a unique DNA barcode, was used. A drug-hypersensitive strain was utilized to detect even slight growth inhibition[1][2].

  • Screening:

    • The pooled yeast deletion mutants were exposed to a sub-lethal concentration of this compound, which was predetermined to cause slight growth inhibition[2][5].

    • The cultures were grown for a defined number of generations[5].

  • Analysis:

    • Genomic DNA was extracted from both the this compound-treated and control cultures[5].

    • The unique DNA barcodes were amplified via PCR[5].

    • Next-generation sequencing was used to quantify the abundance of each barcode in the treated and control pools[5].

    • Genes whose deletion resulted in decreased fitness in the presence of this compound were identified as potential targets or as being involved in pathways affected by the compound[5].

Pool Pooled Yeast Deletion Mutants Treatment Treatment with This compound Pool->Treatment Control Vehicle Control Pool->Control Incubation Incubation Treatment->Incubation Control->Incubation gDNA_Extraction Genomic DNA Extraction Incubation->gDNA_Extraction PCR Barcode PCR Amplification gDNA_Extraction->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Analysis Data Analysis & Hit Identification Sequencing->Analysis

Chemical genomics workflow for this compound.

Conclusion

This compound represents a promising natural product with a unique mechanism of action targeting amino acid biosynthesis. Its cytotoxic activity against cancer cell lines, coupled with its novel mode of action, makes it a compelling candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential. Further studies are warranted to identify the specific enzymatic target(s) within the cysteine and methionine biosynthesis pathways and to evaluate the in vivo efficacy and safety of this compound.

References

The Mechanism of Action of Padanamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a highly modified linear tetrapeptide first isolated from a marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928).[1][2] Initial investigations have revealed its cytotoxic activity against human leukemic T cells and have pointed towards a unique mechanism of action involving the inhibition of sulfur-containing amino acid biosynthesis.[1][3][4] This document provides an in-depth technical overview of the current hypothesis regarding this compound's mechanism of action, compiling available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Hypothesis: Inhibition of Cysteine and Methionine Biosynthesis

The central hypothesis for this compound's mechanism of action is its interference with the biosynthesis of the sulfur-containing amino acids, cysteine and methionine. This was elucidated through a chemical genomics screen utilizing a drug-hypersensitive strain of Saccharomyces cerevisiae.[1][3][4] The results from this screen indicated that yeast mutants with deletions in genes related to this biosynthetic pathway were hypersensitive to this compound.[1][2]

Further evidence supporting this hypothesis comes from growth rescue experiments where the addition of cysteine or methionine to the culture medium partially recovered the growth inhibition caused by this compound. Notably, methionine supplementation resulted in a more significant recovery, suggesting a critical role for this amino acid in the cellular response to the compound.[2][3]

The chemical genomic profile of this compound showed a significant correlation with the genetic interaction profile of a CYS4 deletion mutant.[2] The CYS4 gene encodes cystathionine (B15957) beta-synthase, a pivotal enzyme in the cysteine biosynthesis pathway, pointing to this enzyme or a closely related step as a potential target.[2]

Quantitative Biological Data

The biological activity of this compound and its analog, Padanamide B, has been quantified in cytotoxicity assays. The data highlights a difference in potency between the two related compounds.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[1][3][4]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[1][3][4]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[1]

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments that form the basis of the mechanism of action hypothesis for this compound.

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol was employed to identify gene deletions that result in hypersensitivity or resistance to this compound, thereby revealing its potential mode of action.[2][3]

Principle: A pooled library of S. cerevisiae deletion mutants, each with a unique DNA barcode, is cultured in the presence of a sub-lethal concentration of this compound. Changes in the abundance of each mutant strain are quantified by sequencing the DNA barcodes. Genes whose deletion leads to decreased fitness are potential targets or are involved in pathways affected by the compound.[3]

Protocol:

  • Yeast Deletion Pool Preparation: A pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants is cultured in a rich medium (e.g., YPD) to a mid-logarithmic growth phase.[3]

  • This compound Treatment: A sub-lethal concentration of this compound, which causes slight growth inhibition in a drug-hypersensitive yeast strain, is determined and added to the culture.[3]

  • Competitive Growth: The pooled library is grown in the presence of this compound and a vehicle control for a specified number of generations.[1]

  • Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control yeast populations.

  • Barcode Amplification and Sequencing: The unique DNA barcodes for each deletion strain are amplified via PCR and sequenced using a next-generation sequencing platform.[2]

  • Data Analysis: The sequence reads for each barcode are counted, and the relative abundance of each mutant in the treated versus the control population is calculated. Strains with significantly reduced abundance are identified as "hypersensitive."[1]

  • Functional Analysis: Functional enrichment analysis (e.g., GO term analysis) is performed on the list of hypersensitive genes to identify over-represented biological processes and pathways, such as cysteine and methionine biosynthesis.[3]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound against a given cell line.[3][5][6]

Principle: The cytotoxicity of a compound is evaluated by measuring the reduction in cell viability or proliferation. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Jurkat T lymphocyte cells are seeded into a 96-well plate at a density of approximately 1 x 10^5 cells/well.[6]

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.[5][6]

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.[5]

  • Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5]

Visualizing the Hypothesis and Workflows

The following diagrams were generated using Graphviz to illustrate the proposed mechanism of action and the experimental workflows.

G cluster_0 Chemical Genomics Workflow pool Yeast Deletion Pool treatment Treat with This compound pool->treatment control Vehicle Control pool->control gDNA Genomic DNA Extraction treatment->gDNA gDNA_c Genomic DNA Extraction control->gDNA_c seq Barcode Sequencing gDNA->seq gDNA_c->seq analysis Data Analysis seq->analysis hits Hypersensitive Mutants (e.g., cys4Δ) analysis->hits

Logical workflow for the chemical genomics analysis.

G cluster_1 Proposed Mechanism of Action PadA This compound pathway Cysteine & Methionine Biosynthesis Pathway PadA->pathway Inhibition CysMet Cysteine & Methionine pathway->CysMet cell_growth Cell Growth & Proliferation pathway->cell_growth Depletion of Amino Acids protein_synthesis Protein Synthesis CysMet->protein_synthesis protein_synthesis->cell_growth cytotoxicity Cytotoxicity cell_growth->cytotoxicity Leads to

Proposed mechanism of action for this compound.

G cluster_2 Isolation of this compound culture Streptomyces sp. Culture extraction Ethyl Acetate Extraction culture->extraction partition Liquid-Liquid Partitioning extraction->partition fractionation Bioassay-Guided Fractionation partition->fractionation purification HPLC Purification fractionation->purification PadA_iso This compound purification->PadA_iso

Experimental workflow for the isolation of this compound.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound exerts its cytotoxic effects by inhibiting the biosynthesis of cysteine and methionine. The chemical genomics data pointing towards the involvement of the CYS4 gene product provides a promising lead for identifying the direct molecular target.

For future drug development, several avenues of research are critical:

  • Direct Target Identification: Biochemical assays with purified enzymes from the cysteine and methionine biosynthesis pathways are necessary to confirm the direct molecular target(s) of this compound and to determine its mode of inhibition (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: The difference in potency between this compound and Padanamide B highlights the importance of specific structural features for biological activity. Synthesis and evaluation of further analogs will be crucial for optimizing potency and selectivity.

  • Mammalian Cell Studies: While the initial hypothesis is based on yeast genomics, further investigation is required to confirm that the same mechanism of action is responsible for the observed cytotoxicity in human cell lines.

  • Translational Potential: Given that amino acid biosynthesis pathways can differ between microorganisms and mammals, there is potential for developing selective inhibitors that could be used as antimicrobial or anticancer agents.

References

The Cytotoxic Potential of Padanamide A: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cytotoxic Effects and Mechanistic Underpinnings of Padanamide A in Oncology

This compound, a natural product, has emerged as a compound of interest in oncological research due to its cytotoxic activity against cancer cells. This technical guide provides a comprehensive analysis of the current understanding of this compound's effects on cancer cell lines, detailing its cytotoxic potency, proposed mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Cytotoxicity Data

Initial studies have focused on elucidating the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. To date, the most definitive data pertains to the Jurkat T lymphocyte cell line.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)
This compoundJurkatT-cell Leukemia~60

Note: This table will be updated as more quantitative data for this compound across a broader range of cancer cell lines becomes publicly available.

Experimental Protocols

The determination of this compound's cytotoxicity relies on robust in vitro assays. The following section outlines a generalized protocol for a standard cytotoxicity assay, such as the MTT assay, which is commonly employed for assessing the efficacy of novel compounds on cancer cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., Jurkat T lymphocytes)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For suspension cells like Jurkat, centrifuge the cell suspension and resuspend in fresh medium to the desired concentration.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the diluted compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After incubation, add MTT reagent to each well.

  • Formazan Solubilization:

    • Incubate the plates for a further 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with this compound cell_seeding->treatment padanamide_prep This compound Dilution padanamide_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

Proposed Mechanism of Action: Inhibition of Amino Acid Biosynthesis

The precise molecular mechanism underlying the cytotoxic effects of this compound in human cancer cells is an active area of investigation. However, studies utilizing chemical genomics in Saccharomyces cerevisiae (yeast) have provided initial insights, suggesting that this compound may exert its effects by inhibiting the biosynthesis of the sulfur-containing amino acids, cysteine and methionine.

This proposed mechanism involves the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. GCN2 is a kinase that is activated in response to amino acid starvation. Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as part of a cellular stress response. In cancer cells, which often have a high demand for amino acids to support their rapid proliferation, the disruption of essential amino acid biosynthesis can lead to metabolic stress and ultimately, apoptosis.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_biosynthesis Amino Acid Biosynthesis cluster_stress_response Cellular Stress Response cluster_outcome Cellular Outcome Padanamide_A This compound Cys_Met_Biosynthesis Cysteine & Methionine Biosynthesis Padanamide_A->Cys_Met_Biosynthesis Inhibits AA_depletion Amino Acid Depletion Cys_Met_Biosynthesis->AA_depletion GCN2 GCN2 Activation AA_depletion->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Protein_synthesis_inhibition Global Protein Synthesis Inhibition eIF2a->Protein_synthesis_inhibition ATF4->Protein_synthesis_inhibition Apoptosis Apoptosis ATF4->Apoptosis Protein_synthesis_inhibition->Apoptosis

Caption: The proposed mechanism of this compound, leading to apoptosis via inhibition of amino acid biosynthesis and activation of the GCN2 stress response pathway.

Future Directions

The initial findings on the cytotoxicity of this compound are promising and warrant further investigation. Key areas for future research include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines from various tissue origins to determine its spectrum of activity.

  • Mechanism of Action in Human Cancer Cells: Directly validating the inhibition of cysteine and methionine biosynthesis in human cancer cells and confirming the activation of the GCN2 pathway through molecular biology techniques such as Western blotting for phosphorylated eIF2α and ATF4 expression.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to translate the in vitro findings to a more complex biological system.

The unique proposed mechanism of action of this compound, targeting amino acid metabolism, presents a potentially novel therapeutic strategy in oncology. Further research is crucial to fully elucidate its potential as a cancer therapeutic.

An In-depth Technical Guide to the Initial Screening of Padanamide A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Padanamide A is a highly modified linear tetrapeptide isolated from the marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928).[1][2] Initial investigations have revealed its cytotoxic properties, particularly against human leukemic T cells.[1][3] The primary mechanism of action appears to be unique, involving the inhibition of sulfur amino acid biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the foundational screening studies of this compound, consolidating quantitative data, detailed experimental protocols, and visual workflows to support further research and development efforts.

Quantitative Biological Data

The initial biological assessment of this compound and its analogue, Padanamide B, centered on their cytotoxic effects against the Jurkat human T lymphocyte cell line.[1][4] The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compound Jurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[1][3]
Padanamide B Jurkat (T lymphocyte)Cytotoxicity2032.5[1][3]
Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[1]

Key Experimental Protocols

The following sections provide detailed methodologies for the core bioassays used in the initial characterization of this compound's bioactivity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability, to determine the IC50 value of this compound.[4][5][6]

  • Cell Seeding:

    • Culture Jurkat T lymphocyte cells (ATCC TIB-152) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6]

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.[4]

    • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control.[6]

    • Incubate the plate for 48 to 72 hours.[4]

  • Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[6]

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[6]

Chemical Genomics Screen in Saccharomyces cerevisiae

A chemical genomics approach was employed to gain insight into this compound's mechanism of action by identifying yeast gene deletion mutants hypersensitive to the compound.[1][4]

  • Yeast Deletion Pool Preparation:

    • Obtain a pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants, where each mutant strain contains a unique DNA barcode.[4]

    • Culture the pooled library in a rich medium (e.g., YPD) to a mid-logarithmic growth phase.[4]

  • Compound Exposure:

    • Determine a sub-lethal concentration of this compound that causes slight growth inhibition in a drug-hypersensitive yeast strain.[3][4]

    • Expose the pooled collection of yeast deletion mutants to this sub-lethal concentration of this compound.[1]

  • Competitive Growth and Analysis:

    • Allow the yeast pool to undergo competitive growth for a defined period.[1]

    • Extract genomic DNA from the yeast pool.[1]

    • Amplify the unique DNA barcodes for each mutant strain via PCR.[1]

    • Quantify the amplified barcodes using high-throughput sequencing.[1]

  • Hit Identification:

    • Compare the abundance of each mutant strain in the this compound-treated sample to a solvent control.[1]

    • Identify strains (and their corresponding deleted genes) that show significantly reduced growth as "hypersensitive" hits.[1]

    • Use bioinformatics tools to analyze the list of hypersensitive genes for the enrichment of specific biological pathways.[7]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to determine if the cytotoxicity observed with this compound is a result of apoptosis (programmed cell death).[5] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a specified time (e.g., 24-48 hours). Include positive and negative controls.

  • Cell Staining:

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells.

      • Annexin V+ / PI- : Early apoptotic cells.[5]

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[5]

      • Annexin V- / PI+ : Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the effect of this compound on cell cycle progression.[5]

  • Cell Treatment:

    • Treat cells with various concentrations of this compound for a selected time period (e.g., 24 hours).

  • Cell Fixation:

    • Harvest and wash the cells with PBS.[6]

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[5][6]

    • Store the fixed cells at -20°C overnight or for at least two hours.[6]

  • Cell Staining:

    • Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A.[5][6] The RNase A is crucial to ensure that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.[6]

    • Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][8] An accumulation of cells in a specific phase suggests cell cycle arrest.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key processes in the evaluation of this compound.

G cluster_prep Cell Preparation cluster_assays Activity Assays cluster_analysis Data Analysis prep1 Culture and Seed Cells prep2 Treat with this compound prep1->prep2 assay1 Cytotoxicity Assay (MTT or CellTiter-Glo) prep2->assay1 assay2 Apoptosis Assay (Annexin V/PI) prep2->assay2 assay3 Cell Cycle Analysis (Propidium Iodide) prep2->assay3 analysis1 Determine IC₅₀ assay1->analysis1 analysis2 Quantify Apoptotic Cells assay2->analysis2 analysis3 Analyze Cell Cycle Distribution assay3->analysis3

General experimental workflow for assessing this compound.[5]

G pool Pooled Yeast Deletion Mutants treat Expose to Sub-lethal Dose of this compound pool->treat grow Competitive Growth treat->grow dna Genomic DNA Extraction grow->dna pcr Barcode PCR Amplification dna->pcr seq High-Throughput Sequencing pcr->seq analysis Quantify Barcodes & Identify Hypersensitive Strains seq->analysis pathway Pathway Enrichment Analysis analysis->pathway G cluster_pathway Proposed Signaling Pathway padanamide This compound inhibit Inhibition of Cysteine & Methionine Biosynthesis padanamide->inhibit deprive Amino Acid Deprivation inhibit->deprive gcn2 GCN2 Activation deprive->gcn2 eif2a eIF2α Phosphorylation gcn2->eif2a protein General Protein Synthesis Inhibition eif2a->protein atf4 ATF4 Translation eif2a->atf4 stress Stress Response Gene Expression atf4->stress apoptosis Cell Cycle Arrest & Apoptosis stress->apoptosis

References

The Enigmatic Origins of Padanamide A: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of Padanamide A, a novel, highly modified linear tetrapeptide. Sourced from the marine actinomycete Streptomyces sp. RJA2928, this molecule presents a compelling case for further investigation due to its unique chemical scaffold and intriguing biological activity. While the precise biosynthetic pathway of this compound remains to be fully elucidated, this document provides a comprehensive overview of its discovery, the biological context of its producing organism, its proposed mechanism of action, and the experimental methodologies that have been pivotal in its characterization to date.

Discovery and Producing Organism

This compound was first isolated from a marine sediment-derived bacterium, Streptomyces sp. isolate RJA2928.[1][2] This strain was collected near Padana Nahua, Papua New Guinea, highlighting the rich and largely untapped reservoir of novel bioactive compounds within marine microbial ecosystems.[1][2] The initial investigation into this Streptomyces species was prompted by the potent activity of its crude organic extracts against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, bioassay-guided fractionation revealed that the primary antimicrobial agent was a known antibiotic, 1-O-methyl-30-acetyl nigericin.[1][2] Further NMR-guided purification of fractions that lacked antibacterial activity led to the isolation of two new, highly modified linear tetrapeptides: this compound and Padanamide B.[1][2]

Chemical Structure and Properties

This compound is a structurally unique tetrapeptide, notable for being composed entirely of non-proteinogenic amino acid residues.[2][3] Its structure was elucidated through a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS) and extensive multidimensional nuclear magnetic resonance (NMR) spectroscopy.[1] One of its constituent amino acids, (2S,3S,4S)-Ahmpp, had not been previously identified in a natural product.[2]

Biological Activity and Proposed Mechanism of Action

This compound has demonstrated moderate cytotoxic activity.[1] A key insight into its potential mechanism of action came from a chemical genomics approach utilizing the yeast Saccharomyces cerevisiae as a model organism.[1][2] This unbiased, whole-cell assay revealed that yeast strains with deletions in genes associated with sulfur amino acid biosynthesis were particularly sensitive to this compound.[1]

The chemical genomic profile of this compound showed a significant correlation with the genetic interaction profile of a CYS4 deletion mutant.[1] CYS4 encodes for cystathionine (B15957) β-synthase, a key enzyme in the biosynthesis of cysteine.[2] Furthermore, the growth inhibitory effect of this compound was more pronounced in media lacking cysteine and methionine.[1][2] Supplementation with these amino acids, particularly methionine, was able to partially rescue this growth inhibition.[1][2] These findings strongly suggest that this compound's mode of action involves the inhibition of cysteine and methionine biosynthesis or the cellular response to these amino acids.[1][2]

Quantitative Biological Data
CompoundCell LineActivityIC50 Value
This compoundJurkat T lymphocyteCytotoxicity~ 60 µg/mL
Padanamide BJurkat T lymphocyteCytotoxicity20 µg/mL

Biosynthesis: An Uncharted Territory

As of late 2025, the biosynthetic gene cluster (BGC), the enzymatic machinery, and the specific precursor molecules involved in the assembly of this compound have not been experimentally determined.[3] However, given its tetrapeptide structure composed of unusual building blocks, it is highly probable that this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS/Polyketide Synthase (PKS) system.[1][3] Such enzymatic complexes are common in Streptomyces and are responsible for the production of a wide array of complex secondary metabolites.[3] The biosynthesis of piperazic acid, a non-proteinogenic amino acid component of this compound, is known to originate from L-ornithine.[1] The elucidation of the complete biosynthetic pathway for this compound represents a compelling area for future research.[3]

Experimental Protocols

Fermentation and Extraction of this compound
  • Strain Cultivation : The Streptomyces sp. RJA2928 was cultivated as lawns on solid agar (B569324) marine medium at room temperature for a period of 14 days.[1][2]

  • Extraction : The agar medium, along with the microbial cells, was sectioned into small squares and subjected to repeated extraction with ethyl acetate (B1210297) (EtOAc).[1]

  • Concentration : The resulting EtOAc extracts were then concentrated under vacuum to yield a crude brown residue.[1]

  • Liquid-Liquid Partitioning : This crude residue was subsequently partitioned between ethyl acetate and water to separate compounds based on their polarity.[1]

Structure Elucidation
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique was employed to determine the precise molecular formula of this compound.[1]

  • Multidimensional NMR Spectroscopy : A comprehensive suite of NMR experiments, including 1H, 13C, gCOSY, gHSQC, gNHSQC, gNlrHMQC, and gHMBC, were instrumental in establishing the connectivity and the sequence of the amino acid residues within the tetrapeptide.[1]

  • Chemical Degradation : To determine the absolute configuration of the amino acid residues, this compound was subjected to acid hydrolysis with 6M HCl. The resulting degradation products were then derivatized with 1-fluoro-2,4-dinitrobenzene (B121222) and analyzed by reversed-phase HPLC.[2]

Chemical Genomics Analysis
  • Yeast Strain : A drug-hypersensitive strain of Saccharomyces cerevisiae was utilized for the chemical genomic profiling.[2]

  • Screening : A modified version of the barcode sequencing assay was used to generate a chemical genomic profile of deletion mutants that exhibited altered abundance in the presence of this compound.[2]

  • Minimal Media Assays : To confirm the findings from the chemical genomics screen, the effect of this compound on yeast growth was tested in minimal media lacking cysteine and methionine.[2]

Visualizing the Science of this compound

The following diagrams illustrate key aspects of the discovery and proposed mode of action of this compound, as well as a prospective workflow for elucidating its biosynthesis.

discovery_workflow cluster_collection Sample Collection cluster_isolation Microorganism Isolation cluster_extraction Extraction & Screening cluster_fractionation Purification cluster_identification Compound Identification marine_sediment Marine Sediment (Padana Nahua, Papua New Guinea) streptomyces Streptomyces sp. RJA2928 marine_sediment->streptomyces crude_extract Crude Organic Extract streptomyces->crude_extract bioassay Bioassay vs. MRSA crude_extract->bioassay nmr_guided NMR-Guided Purification crude_extract->nmr_guided Inactive Fractions bioassay_guided Bioassay-Guided Fractionation bioassay->bioassay_guided Active Fractions known_antibiotic 1-O-methyl-30-acetyl nigericin bioassay_guided->known_antibiotic padanamide_a This compound nmr_guided->padanamide_a

Discovery and Isolation Workflow of this compound.

sulfur_amino_acid_biosynthesis cluster_pathway Cysteine & Methionine Biosynthesis in S. cerevisiae Homoserine Homoserine O_Acetylhomoserine O_Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine Homocysteine synthase Cystathionine Cystathionine Homocysteine->Cystathionine CYS4 (Cystathionine β-synthase) Methionine Methionine Homocysteine->Methionine Methionine synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Padanamide_A This compound CYS4_node CYS4 Padanamide_A->CYS4_node Potential Inhibition MET32 MET32 (Transcription Factor) MET32->Homocysteine regulates MET32->Cystathionine regulates MET32->Methionine regulates

Proposed Inhibition of Sulfur Amino Acid Biosynthesis by this compound.

biosynthesis_elucidation_workflow cluster_genomics Genomic Analysis cluster_validation Experimental Validation cluster_analysis Metabolic Analysis genome_sequencing Genome Sequencing of Streptomyces sp. RJA2928 bgc_identification Identification of Candidate Biosynthetic Gene Cluster (BGC) (e.g., NRPS/PKS) genome_sequencing->bgc_identification gene_knockout Gene Knockout Studies (e.g., CRISPR-Cas9) bgc_identification->gene_knockout heterologous_expression Heterologous Expression of the BGC bgc_identification->heterologous_expression metabolite_profiling Metabolite Profiling (LC-MS/MS) gene_knockout->metabolite_profiling heterologous_expression->metabolite_profiling production_analysis Analysis of this compound Production metabolite_profiling->production_analysis

Proposed Workflow for Elucidating this compound Biosynthesis.

References

Unveiling the Functional Landscape of Padanamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological function of Padanamide A, a novel, highly modified linear tetrapeptide.[1][2][3] Isolated from a marine sediment-derived Streptomyces sp., this compound has demonstrated unique bioactivity, pointing towards a potential mechanism of action involving the inhibition of essential amino acid biosynthesis.[1][2][3] This document outlines the quantitative data associated with its activity, details the experimental methodologies employed in its functional characterization, and presents visual workflows and the proposed mechanism of action to support further research and development efforts.

Quantitative Bioactivity Data

The cytotoxic and growth inhibitory activities of this compound and its structural analog, Padanamide B, have been quantitatively assessed. The following table summarizes the key data points from these analyses.

CompoundCell Line / OrganismAssay TypeIC50 / ActivityReference
This compound Jurkat T lymphocyte cellsCytotoxicity Assay~ 60 µg/mL[1]
Padanamide B Jurkat T lymphocyte cellsCytotoxicity Assay20 µg/mL[1]
This compound Saccharomyces cerevisiae (drug hypersensitive strain)Growth InhibitionSlight growth inhibition[1]

Proposed Mechanism of Action: Inhibition of Sulfur Amino Acid Biosynthesis

Chemical genomics studies using Saccharomyces cerevisiae as a model organism have suggested that this compound's primary mode of action involves the disruption of cysteine and methionine biosynthesis.[1][2] This hypothesis is supported by the hypersensitivity of yeast deletion mutants related to sulfur amino acid metabolism to this compound.[1][3]

Proposed Mechanism of Action of this compound Padanamide_A This compound Sulfur_AA_Pathway Cysteine & Methionine Biosynthesis Pathway Padanamide_A->Sulfur_AA_Pathway Inhibits Cell_Growth Yeast Cell Growth Sulfur_AA_Pathway->Cell_Growth Enables

Caption: Proposed inhibitory action of this compound on the sulfur amino acid biosynthesis pathway.

Experimental Protocols

The functional characterization of this compound was achieved through a series of key experiments. The methodologies for these are detailed below.

Fermentation and Isolation of this compound
  • Strain Cultivation: The Streptomyces sp. isolate RJA2928 was cultivated as lawns on solid agar (B569324) marine medium at room temperature for 14 days.[3]

  • Extraction: The agar and cell mass were sectioned and subjected to repeated extraction with ethyl acetate (B1210297) (EtOAc).[3] The resulting crude organic extract was then processed for purification.

  • Purification: NMR-guided High-Performance Liquid Chromatography (HPLC) was utilized to purify the fractions that did not exhibit antibacterial activity, leading to the isolation of this compound.[1]

Cytotoxicity Assay
  • Cell Line: Jurkat T lymphocyte cells (ATCC TIB-152) were used to assess the cytotoxic potential of this compound.[1]

  • Methodology: While the specific assay details are not provided in the primary literature, a standard cell viability assay such as MTT or XTT would typically be employed. This involves incubating the cells with varying concentrations of the compound and measuring the resulting cell viability to determine the IC50 value.

Chemical Genomics Profiling
  • Organism: A drug-hypersensitive strain of Saccharomyces cerevisiae was utilized for the chemical genomics screen.[1]

  • Methodology: A modified version of the barcode sequencing assay was employed.[1] This technique involves growing a pooled collection of yeast deletion mutants in the presence of a sub-lethal concentration of this compound. The relative abundance of each mutant strain is then quantified by sequencing the unique DNA barcodes associated with each deletion. Strains that are depleted from the population highlight genes and pathways that are essential for survival in the presence of the compound, thus indicating its potential targets.

Minimal Media Assays
  • Objective: To validate the findings from the chemical genomics screen, growth recovery experiments were performed in minimal media.[3]

  • Protocol: The growth of the drug-hypersensitive S. cerevisiae strain was monitored in minimal media with and without this compound.[1] Further experiments were conducted in media lacking cysteine and methionine, and the effect of supplementing these amino acids on growth recovery in the presence of this compound was observed.[1][3] A significant rescue of growth upon the addition of these amino acids confirms their involvement in the compound's mechanism of action.

Experimental Workflow for Functional Characterization

The following diagram illustrates the logical workflow employed to elucidate the function of this compound.

Experimental Workflow for this compound Functional Analysis cluster_0 Discovery & Isolation cluster_1 Bioactivity Screening cluster_2 Mechanism of Action Elucidation Fermentation Streptomyces sp. Fermentation Extraction Extraction & Purification (HPLC) Fermentation->Extraction Cytotoxicity Cytotoxicity Assay (Jurkat Cells) Extraction->Cytotoxicity Chem_Genomics Chemical Genomics Profiling (S. cerevisiae) Extraction->Chem_Genomics Hypothesis Hypothesis: Inhibition of Cys/Met Biosynthesis Chem_Genomics->Hypothesis Minimal_Media Minimal Media Assays Hypothesis->Minimal_Media Validation

Caption: Logical flow from discovery to mechanism of action for this compound.

References

Padanamide A: A Technical Guide to a Novel Natural Product for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padanamide A is a structurally unique, highly modified linear tetrapeptide that has been isolated from a marine sediment-derived bacterium, Streptomyces sp.[1] This novel natural product has garnered significant interest within the scientific community due to its demonstrated cytotoxic activity against human leukemic T cells.[1] The distinctive mechanism of action, believed to involve the inhibition of cysteine and methionine biosynthesis, sets this compound apart as a promising candidate for further investigation in oncology and other therapeutic areas.[1][2] This technical guide provides a comprehensive overview of this compound, including its biological activities, mechanism of action, and detailed experimental protocols for its study.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a secondary metabolite from Streptomyces sp., represents a compelling addition to this repertoire.[1] It is a non-ribosomally synthesized peptide composed of several unusual amino acid residues, including 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[3] Its unique chemical architecture is matched by an intriguing biological activity profile, primarily characterized by its cytotoxic effects and its proposed targeting of amino acid metabolism.[1][2]

Biological Activity and Quantitative Data

The primary biological activity of this compound observed to date is its cytotoxicity against cancer cell lines. The following table summarizes the key quantitative data from in vitro studies.

Compound Cell Line Assay Type IC50 (µg/mL) IC50 (µM)
This compoundJurkat (T lymphocyte)Cytotoxicity~60~97.4
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5
Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[1]

Mechanism of Action: Inhibition of Amino Acid Biosynthesis

Chemical genomics studies utilizing a drug-hypersensitive strain of Saccharomyces cerevisiae have been instrumental in elucidating the mechanism of action of this compound.[1] These investigations revealed that yeast deletion mutants related to sulfur amino acid biosynthesis were particularly sensitive to the compound.[4] This suggests that this compound's cytotoxic effects stem from its ability to inhibit the biosynthesis of cysteine and methionine.[1][2]

In mammalian cells, the deprivation of essential amino acids triggers a well-defined stress response pathway. The proposed mechanism for this compound involves the activation of the kinase General Control Nonderepressible 2 (GCN2).[2] The accumulation of uncharged tRNAs, a consequence of amino acid scarcity, activates GCN2. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis. However, this phosphorylation event selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[2] ATF4 subsequently translocates to the nucleus, where it upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress adaptation.[2] Prolonged activation of this pathway can ultimately lead to cell cycle arrest and apoptosis.[2]

PadanamideA_Mechanism PadanamideA This compound Inhibition Inhibition of Cysteine & Methionine Biosynthesis PadanamideA->Inhibition Uncharged_tRNA Uncharged tRNA Accumulation Inhibition->Uncharged_tRNA GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis ATF4 ATF4 Translation eIF2a->ATF4 Nucleus ATF4 Nuclear Translocation ATF4->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Proposed signaling pathway affected by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3][5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound.[3]

  • Incubation: Incubate the plates for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot the values against the log of the this compound concentration to determine the IC50.[3]

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Serial Dilutions of this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution (20 µL/well) Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_DMSO Solubilize Formazan with DMSO (150 µL/well) Incubate_3_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (IC50 and 2x IC50) Seed_Cells->Treat_Cells Incubate Incubate 24h and 48h Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate_Stain Incubate 15 min in Dark Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze End End Analyze->End

References

Padanamide A: A Technical Guide to a Novel Tetrapeptide with Potential Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Padanamide A is a highly modified linear tetrapeptide of microbial origin, isolated from a marine sediment-derived Streptomyces sp.[1]. Composed entirely of non-proteinogenic amino acid residues, this natural product has garnered scientific interest due to its moderate cytotoxic activity and its unique proposed mechanism of action involving the inhibition of sulfur amino acid biosynthesis[1][2]. This technical guide provides a comprehensive overview of the molecular formula, properties, and biological activity of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with visualizations of key pathways and workflows to support further research and drug development efforts.

Molecular Formula and Physicochemical Properties

This compound was first isolated and characterized as an optically active viscous oil[3]. Its molecular formula was determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₄₇N₇O₉[3]
Molecular Weight 661.75 g/mol [4]
Appearance Optically active viscous oil[3]
HRESIMS [M+Na]⁺ m/z 684.3328[3]

Biological Activity and Mechanism of Action

This compound has demonstrated moderate cytotoxic activity against the Jurkat T lymphocyte cell line[2]. Its mechanism of action is believed to involve the disruption of essential amino acid metabolism.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated in vitro.

Table 2: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayIC₅₀Reference
This compound Jurkat T lymphocyteCytotoxicity~60 µg/mL[2]
Padanamide B Jurkat T lymphocyteCytotoxicity20 µg/mL[2]
Proposed Mechanism of Action: Inhibition of Sulfur Amino Acid Biosynthesis

Chemical genomics studies using Saccharomyces cerevisiae as a model organism have revealed that yeast strains with deletions in genes related to sulfur amino acid biosynthesis are particularly sensitive to this compound[1]. Specifically, the chemical genomic profile of this compound correlates significantly with the genetic interaction profile of a CYS4 deletion mutant[1]. CYS4 encodes cystathionine (B15957) beta-synthase, a key enzyme in cysteine biosynthesis[1]. Further experiments have shown that the growth-inhibitory effects of this compound in minimal media can be partially rescued by supplementation with cysteine or methionine, with methionine showing a more pronounced effect[1]. This suggests that this compound interferes with the biosynthesis of these crucial amino acids.

G Proposed Inhibition of Sulfur Amino Acid Biosynthesis by this compound cluster_pathway Sulfur Amino Acid Biosynthesis Pathway Serine Serine O_Acetylserine O_Acetylserine Serine->O_Acetylserine Serine acetyltransferase Cysteine Cysteine O_Acetylserine->Cysteine O-acetylserine (thiol)-lyase Homocysteine Homocysteine Cysteine->Homocysteine Transsulfuration Pathway Methionine Methionine Homocysteine->Methionine Methionine synthase Padanamide_A This compound Padanamide_A->Inhibition Inhibition->Cysteine Inhibition Inhibition->Methionine

Proposed inhibition of sulfur amino acid biosynthesis by this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from a marine sediment-derived Streptomyces sp. (isolate RJA2928)[2].

  • Fermentation: The Streptomyces sp. was cultured on solid agar (B569324) marine medium for 14 days at room temperature[2].

  • Extraction: The agar and microbial biomass were extracted with ethyl acetate (B1210297) (EtOAc). The resulting extract was concentrated in vacuo to yield a crude residue[2].

  • Purification: The crude extract was subjected to a multi-step purification process involving:

    • Liquid-Liquid Partitioning: Partitioning between EtOAc and water[1].

    • Size-Exclusion Chromatography: Fractionation using Sephadex LH-20 chromatography[1].

    • Silica (B1680970) Gel Chromatography: Further separation by open-column, step-gradient silica gel chromatography[1].

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to yield pure this compound[1].

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and NMR spectroscopy[1].

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula[1].

  • Multidimensional NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were employed to establish the planar structure and amino acid sequence[1].

  • Chemical Degradation: The absolute configuration of the amino acid residues was determined by acid hydrolysis followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analysis by RP-HPLC[2].

G Workflow for the Discovery and Characterization of this compound cluster_discovery Discovery cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Bioactivity Fermentation Fermentation Extraction Extraction Fermentation->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Partitioning Partitioning Crude_Extract->Partitioning Size_Exclusion Size_Exclusion Partitioning->Size_Exclusion Silica_Gel Silica_Gel Size_Exclusion->Silica_Gel RP_HPLC RP_HPLC Silica_Gel->RP_HPLC Pure_Padanamide_A Pure_Padanamide_A RP_HPLC->Pure_Padanamide_A HRESIMS HRESIMS Pure_Padanamide_A->HRESIMS NMR_Spectroscopy NMR_Spectroscopy Pure_Padanamide_A->NMR_Spectroscopy Chemical_Degradation Chemical_Degradation Pure_Padanamide_A->Chemical_Degradation Cytotoxicity_Assay Cytotoxicity_Assay Pure_Padanamide_A->Cytotoxicity_Assay Chemical_Genomics Chemical_Genomics Pure_Padanamide_A->Chemical_Genomics

Workflow for the discovery and characterization of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of this compound against Jurkat T lymphocyte cells.

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete culture medium[5].

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO)[5].

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂[5].

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[5].

  • Solubilization: Add 100-150 µL of a solubilization buffer (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals[5].

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol outlines the general steps for a chemical genomics screen to identify gene deletions that confer hypersensitivity to this compound.

  • Yeast Deletion Pool: A pooled collection of S. cerevisiae deletion mutants, each with a unique DNA barcode, is used[3].

  • Sub-lethal Concentration Determination: Determine a concentration of this compound that causes slight growth inhibition in a drug-hypersensitive yeast strain[3].

  • Compound Treatment: Grow the pooled yeast deletion library in the presence of the sub-lethal concentration of this compound[3].

  • Competitive Growth: Allow the mutant pool to undergo competitive growth for a defined period.

  • Genomic DNA Extraction and Barcode Sequencing: Extract genomic DNA from the yeast pool. Amplify the unique DNA barcodes via PCR and quantify their abundance using high-throughput sequencing[6].

  • Data Analysis: Analyze the sequencing data to identify mutants that are depleted (hypersensitive) in the presence of this compound. These genes are potential targets or are involved in pathways affected by the compound[3].

Total Synthesis

The total synthesis of this compound has been achieved, confirming its structure[7]. The synthesis is a convergent route that involves the preparation of key fragments followed by their coupling[4].

Key Fragments for Total Synthesis:

  • Ahmpp-Aopc fragment: The C-terminal dipeptide composed of 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)[8].

  • Maa-Hleu-Pip fragment: The N-terminal tripeptide composed of 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), and piperazic acid (Pip)[8].

The final steps involve the coupling of these fragments and subsequent deprotection to yield this compound[4].

Conclusion and Future Directions

This compound represents a unique natural product with a distinct chemical structure and an intriguing biological activity. Its proposed mechanism of action, the inhibition of sulfur amino acid biosynthesis, presents a potential new avenue for therapeutic intervention, particularly in oncology. The detailed protocols provided in this guide are intended to facilitate further research into the medicinal chemistry, pharmacology, and biosynthetic pathways of this compound and its analogs. Future studies should focus on the precise identification of its molecular target(s) and the exploration of its therapeutic potential in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Padanamide A is a highly modified linear tetrapeptide first isolated from a Streptomyces sp. found in marine sediment.[1] It is composed of several non-proteinogenic amino acid residues: 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[1][2] Biological studies have indicated that this compound may inhibit the biosynthesis of cysteine and methionine.[1][2] The unique structure and biological activity of this compound make it a compelling target for total synthesis. A successful total synthesis allows for further biological evaluation and the generation of analogues for structure-activity relationship studies.

This document provides a detailed protocol for the total synthesis of this compound, based on the first reported total synthesis.[1][3][4] The synthetic strategy is convergent, involving the preparation of key fragments that are subsequently coupled to construct the final linear tetrapeptide.[1] The overall yield for the first total synthesis of this compound was reported to be 7.1%.[5]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound precursors.

Table 1: Synthesis of Key Fragments [1]

StepIntermediateStarting MaterialReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
12Commercially available aldehyde(R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF, rt, 12 h95
23Intermediate 2L-Selectride, THF, -78 °C, 2 h9698:2
34Intermediate 3TBSCl, Imidazole (B134444), DCM, rt, 1 h98

Experimental Protocols

A detailed, step-by-step protocol for the key stages of the synthesis is provided below.

Synthesis of Fragment 13 (Ahmpp precursor) [1]

  • Preparation of Sulfinamide 2:

    • To a solution of the starting aldehyde (1.0 equiv) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv).

    • Stir the mixture at room temperature for 12 hours.

    • Quench the reaction with brine and extract with EtOAc.

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to afford sulfinamide 2.

  • Stereoselective Reduction to Alcohol 3:

    • To a solution of sulfinamide 2 (1.0 equiv) in THF at -78 °C, add L-Selectride (1.5 equiv) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction with saturated NH₄Cl solution and extract with EtOAc.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

  • Protection of the Alcohol 4:

    • To a solution of alcohol 3 (1.0 equiv) in DCM, add imidazole (1.5 equiv) and TBSCl (1.2 equiv).

    • Stir the reaction at room temperature for 1 hour.

    • The reaction is quenched with water and extracted with DCM.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by flash chromatography to afford the TBS-protected alcohol 4.

Synthesis of Fragment 25 (Aopc precursor) [1]

  • Preparation of Carbamoyl (B1232498) Pyrrolidinone 24:

    • L-glutamine is first Boc-protected.

    • The protected L-glutamine is then cyclized using CDI.

    • Subsequently, it is reacted with ammonia (B1221849) gas to form the carbamoyl group, yielding intermediate 24.

  • Deprotection to Amine 25:

    • The Boc group of intermediate 24 is removed with TFA in DCM to yield the free amine 25.

Final Assembly and Deprotection of this compound [1]

  • Coupling of Fragments 13 and 21:

    • The carboxylic acid of fragment 13 is coupled with the amine of fragment 21 using HATU and DIPEA in DCM at room temperature for 12 hours to yield the protected tripeptide 26.

  • Final Peptide Coupling:

    • The resulting amine from the deprotection of the tripeptide 26 is coupled with the amine of fragment 25 under standard HATU/DIPEA conditions to afford the fully protected this compound.

  • Global Deprotection:

    • The final protected tetrapeptide is treated with HF·Py in pyridine/THF at 0 °C to room temperature for 12 hours to remove the TBS and other protecting groups.

    • This final step yields the target molecule, this compound.

    • The product is then purified by preparative HPLC.

Visualizations

Total_Synthesis_of_Padanamide_A cluster_fragments Fragment Synthesis cluster_assembly Convergent Assembly cluster_final Final Steps Fragment_13 Fragment 13 (Ahmpp precursor) Fragment_21 Fragment 21 (Maa-Hleu-Pip) Coupling_1 HATU, DIPEA Fragment_21->Coupling_1 Fragment_25 Fragment 25 (Aopc precursor) Coupling_2 HATU, DIPEA Fragment_25->Coupling_2 Protected_Tripeptide Protected Tripeptide 26 Coupling_1->Protected_Tripeptide Deprotection_1 Deprotection Deprotection_1->Coupling_2 Protected_Padanamide_A Fully Protected this compound Coupling_2->Protected_Padanamide_A Protected_Tripeptide->Deprotection_1 Global_Deprotection Global Deprotection (HF·Py) Protected_Padanamide_A->Global_Deprotection Padanamide_A This compound Global_Deprotection->Padanamide_A

Caption: Convergent total synthesis workflow for this compound.

References

Application Notes and Protocols for the Total Synthesis of Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Padanamide A is a structurally unique, highly modified linear tetrapeptide first isolated from a Streptomyces species found in marine sediment.[1][2][3] It is comprised of several non-proteinogenic amino acid residues: 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[1][3] Biological studies have indicated that this compound may act as an inhibitor of cysteine and methionine biosynthesis, suggesting its potential as a lead compound for novel therapeutic agents.[1][2][4] The complex structure and interesting biological profile of this compound make it a compelling target for total synthesis. A convergent synthetic approach allows for the preparation of key fragments which are then coupled to construct the final natural product.[1] This document provides detailed protocols based on the first reported total synthesis by Long et al., outlining the synthesis from commercially available starting materials.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the major fragments of this compound.

Table 1: Synthesis of the Ahmpp Precursor Fragment

StepStarting MaterialIntermediateReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
1Commercially available aldehyde2(R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF, rt, 12 h95N/A
223L-Selectride, THF, -78 °C, 2 h9698:2
334TBSCl, Imidazole (B134444), DCM-N/A

Table 2: Synthesis of the Dipeptide Precursor (Fragment 21)

StepStarting MaterialKey IntermediateReagents and ConditionsOverall Yield (%)
1Di-tert-butyl iminodicarboxylatePiperazic acid derivative (17)N-benzylation, deprotection, chloroacetylation, intramolecular cyclization-
2Piperazic acid derivative (18)Dipeptide fragment (21)Sequential coupling with Boc-L-Hleu(OTBS)-OH and methoxyacetic acid using HATU-

Table 3: Synthesis of the Aopc Precursor (Fragment 25)

StepStarting MaterialIntermediateReagents and ConditionsOverall Yield (%)
1L-glutamineCarbamoyl (B1232498) Pyrrolidinone (24)Boc protection, cyclization with CDI, reaction with ammonia (B1221849) gas-
224Amine (25)TFA, DCM-

Experimental Protocols

I. Synthesis of the Ahmpp Precursor Fragment

This protocol outlines the synthesis of a key precursor for the 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) residue.

Step 1: Synthesis of Sulfinamide 2

  • To a solution of the commercially available aldehyde (1.0 equiv) in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.05 equiv).

  • Add titanium(IV) ethoxide (2.0 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Quench the reaction by the addition of brine and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield sulfinamide 2.[1]

Step 2: Stereoselective Reduction to Alcohol 3

  • Dissolve sulfinamide 2 (1.0 equiv) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add L-Selectride (1.5 equiv) dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[1]

Step 3: Protection of the Alcohol to Yield Intermediate 4

  • Dissolve alcohol 3 (1.0 equiv) in anhydrous DCM.

  • Add imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[1]

II. Synthesis of the Dipeptide Precursor (Fragment 21)

This fragment contains the piperazic acid and 3-hydroxyleucine residues.

  • The synthesis of the piperazic acid derivative 17 begins with di-tert-butyl iminodicarboxylate. The process involves N-benzylation, selective deprotection, chloroacetylation, and subsequent intramolecular cyclization.[1]

  • The resulting piperazic acid derivative (18) undergoes sequential peptide couplings. First, it is coupled with Boc-L-Hleu(OTBS)-OH using HATU as the coupling reagent.[1]

  • Following Boc deprotection, the resulting dipeptide is coupled with methoxyacetic acid, again using HATU, to afford the dipeptide fragment 21.[1]

III. Synthesis of the Aopc Precursor (Fragment 25)

This protocol details the preparation of the 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc) fragment.

  • Protect the amino group of L-glutamine with a Boc group.

  • Cyclize the Boc-protected L-glutamine using carbonyldiimidazole (CDI).

  • React the cyclized intermediate with ammonia gas to form the carbamoyl group, yielding intermediate 24.[1]

  • Remove the Boc protecting group from 24 using trifluoroacetic acid (TFA) in DCM to yield the free amine 25.[1]

IV. Final Assembly and Deprotection of this compound

The final steps involve the coupling of the synthesized fragments and global deprotection.

  • Coupling of Fragments 13 and 21: Couple the carboxylic acid of the Ahmpp precursor fragment (13, derived from intermediate 4) with the amine of the dipeptide fragment 21 using HATU and DIPEA in DCM. The reaction is typically stirred at room temperature for 12 hours to yield the protected tripeptide 26.[1]

  • Deprotection of the N-Boc Group: Remove the Boc group from tripeptide 26 by treatment with TFA in DCM at room temperature for 2 hours to yield the free amine 27.[1]

  • Final Peptide Coupling: Couple the amine 27 with the Aopc precursor fragment 25 under standard HATU/DIPEA conditions to afford the fully protected this compound.[1]

  • Global Deprotection: Treat the fully protected tetrapeptide with a solution of hydrogen fluoride-pyridine (HF·Py) in a mixture of pyridine (B92270) and THF at 0 °C, allowing it to warm to room temperature over 12 hours. This step removes the TBS and other protecting groups.[1]

  • Purification: Purify the final product, this compound, by preparative HPLC.[1]

Mandatory Visualizations

G This compound Convergent Synthesis cluster_0 Ahmpp Precursor Synthesis cluster_1 Dipeptide Precursor Synthesis cluster_2 Aopc Precursor Synthesis cluster_3 Final Assembly A Commercially Available Aldehyde B Sulfinamide 2 A->B (R)-Sulfinamide, Ti(OEt)₄ C Alcohol 3 B->C L-Selectride D Protected Fragment 13 C->D TBSCl K Protected Tripeptide 26 D->K E Di-tert-butyl iminodicarboxylate F Piperazic Acid Derivative 18 E->F Multistep G Dipeptide Fragment 21 F->G Sequential Couplings G->K HATU/DIPEA H L-glutamine I Carbamoyl Pyrrolidinone 24 H->I Multistep J Amine Fragment 25 I->J TFA M Protected this compound J->M L Amine 27 K->L TFA L->M HATU/DIPEA N This compound M->N HF-Pyridine

Caption: Convergent synthetic strategy for this compound.

G General Peptide Coupling Workflow A N-Protected Amino Acid (1.2 equiv) D Pre-activation (5-10 min, RT) A->D B HATU (1.2 equiv) B->D C DIPEA (2.5 equiv) C->D F Coupling Reaction (2-4 h, RT) D->F E Amino-component (1.0 equiv) E->F G Work-up and Purification F->G H Coupled Peptide G->H

Caption: General workflow for HATU-mediated peptide coupling.[6]

G Troubleshooting Low Amide Coupling Yields A Low Yield in Amide Coupling Check Purity of Starting Materials B Optimize Coupling Reagent Consider HATU or HBTU A->B C Control Reaction Temperature Perform at 0 °C to RT A->C D Choice of Base Use non-nucleophilic base (e.g., DIPEA) A->D E Minimize Reaction Time Monitor closely by TLC/LC-MS A->E

Caption: Decision-making workflow for troubleshooting amide coupling.[6]

References

Application Notes and Protocols for the Purification of Synthetic Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a highly modified linear tetrapeptide of significant interest due to its unique chemical structure and biological activity. Originally isolated from a marine sediment-derived Streptomyces sp., it is composed entirely of non-proteinogenic amino acid residues.[1] Biological studies have indicated that this compound exhibits cytotoxicity and may act by inhibiting the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine.[2] The total synthesis of this compound has been achieved, enabling further investigation into its therapeutic potential.[3][4]

Effective purification of synthetic this compound is critical to ensure the accuracy and reproducibility of biological assays and for its potential development as a therapeutic agent. The crude product of solid-phase peptide synthesis (SPPS) typically contains a heterogeneous mixture of the target peptide along with impurities such as deletion sequences, truncated peptides, and byproducts from the removal of protecting groups.[5] This document provides detailed protocols for the purification of synthetic this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique for peptide purification.[5][6] Additionally, an orthogonal purification strategy is presented to achieve the high levels of purity required for demanding applications.

Purification Strategies for Synthetic this compound

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] This technique separates molecules based on their hydrophobicity. For complex synthetic peptides like this compound, a single RP-HPLC step may be sufficient for many research applications. However, to achieve purities exceeding 98%, an orthogonal purification step, which separates molecules based on a different chemical property such as charge or size, is often recommended.[2][8]

Herein, we describe a primary purification protocol using RP-HPLC and a secondary, orthogonal purification step employing Strong Cation-Exchange (SCX) chromatography.

Primary Purification: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the industry standard for peptide purification due to its high resolution and the volatility of the mobile phases, which are amenable to lyophilization.[6]

Experimental Protocol: Preparative RP-HPLC

1. Sample Preparation:

  • Following cleavage from the solid-phase resin and precipitation, dissolve the crude synthetic this compound in a minimal volume of Mobile Phase A (see below).

  • To ensure complete dissolution, sonication may be applied.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Flow Rate: 15-20 mL/min (will vary based on column dimensions).

  • Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.[9] The gradient may need to be optimized to achieve the best separation.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak, which should be the full-length this compound.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level (typically >95%).

4. Lyophilization:

  • Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a freezer at -80 °C).

  • Lyophilize the frozen sample to obtain the purified this compound as a white, fluffy powder.

Quantitative Data Summary: RP-HPLC Purification
ParameterTypical Value
Crude Purity 50-70%
Purity after RP-HPLC >95%
Yield 15-40% (highly dependent on synthesis efficiency and crude purity)
Loading Capacity (Preparative C18) 50-200 mg (dependent on column size)

Orthogonal Purification: Strong Cation-Exchange (SCX) Chromatography

For applications requiring very high purity (>98%), an orthogonal purification step using ion-exchange chromatography can be employed to remove closely eluting impurities from the RP-HPLC step.[6] SCX separates molecules based on their net positive charge.

Experimental Protocol: Strong Cation-Exchange Chromatography

1. Sample Preparation:

  • Dissolve the this compound sample purified by RP-HPLC in Mobile Phase A for SCX (see below).

  • Ensure the pH of the sample is at least one pH unit below the isoelectric point (pI) of this compound to ensure a net positive charge.

2. HPLC System and Conditions:

  • HPLC System: An analytical or semi-preparative HPLC system.

  • Column: A strong cation-exchange (SCX) column.

  • Mobile Phase A: 20 mM potassium phosphate, pH 3.0.

  • Mobile Phase B: 20 mM potassium phosphate, 1 M potassium chloride, pH 3.0.

  • Flow Rate: 1-5 mL/min (will vary based on column dimensions).

  • Detection: 214 nm and 280 nm.

  • Gradient: A linear gradient of increasing Mobile Phase B (increasing salt concentration) to elute the bound peptide.

3. Fraction Collection and Desalting:

  • Collect the fraction containing the purified this compound.

  • The collected fraction will contain a high concentration of salt, which must be removed. This can be achieved by a final RP-HPLC step (as described in the primary purification protocol) or by using a desalting column.

Quantitative Data Summary: Orthogonal Purification
ParameterTypical Value
Purity after RP-HPLC >95%
Purity after SCX >98%
Yield (from SCX step) 70-90%
Overall Yield 10-35%

Visualizing the Purification Workflow

Purification Workflow for Synthetic this compound```dot

// Node Definitions crude [label="Crude Synthetic\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_hplc [label="Preparative RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_analysis1 [label="Purity Analysis\n(Analytical RP-HPLC, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; pooling [label="Pooling of\nPure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilization [label="Lyophilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product1 [label="Purified this compound\n(>95%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; scx [label="Orthogonal Purification\n(SCX Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; desalting [label="Desalting\n(RP-HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product2 [label="High-Purity this compound\n(>98%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges crude -> prep_hplc; prep_hplc -> purity_analysis1; purity_analysis1 -> pooling; pooling -> lyophilization; lyophilization -> final_product1; pooling -> scx [label="For higher purity"]; scx -> desalting; desalting -> final_product2; }

Caption: Rationale for using orthogonal purification techniques.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a modified linear tetrapeptide of interest for its potential therapeutic applications. Accurate and robust analytical methods are crucial for its characterization, quantification in biological matrices, and to elucidate its mechanism of action. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and selectivity required for these studies. These application notes provide a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a proposed signaling pathway for its biological activity is presented.

Quantitative Data Summary

High-resolution mass spectrometry (HRMS) has been utilized to determine the molecular formula of this compound as C₃₁H₄₇N₇O₉. The observed [M+Na]⁺ ion is at m/z 684.3328. A representative LC-MS/MS method for the quantification of this compound would be validated according to FDA and EMA guidelines. The following table summarizes typical acceptance criteria and representative results for such a method.

Validation ParameterAcceptance Criteria (FDA/EMA)Representative Result
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)S/N > 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Intra-day Accuracy (% bias)±15% (±20% at LLOQ)-5.2% to 8.5%
Inter-day Accuracy (% bias)±15% (±20% at LLOQ)-7.8% to 6.3%
Intra-day Precision (% CV)≤15% (≤20% at LLOQ)< 10%
Inter-day Precision (% CV)≤15% (≤20% at LLOQ)< 12%
RecoveryConsistent, precise, and reproducible85-95%
Matrix EffectCV of IS-normalized matrix factor ≤15%< 10%
Stability (Freeze-thaw, Bench-top, Long-term)% change within ±15%Meets acceptance criteria

Experimental Protocols

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound or a structural analog in ACN)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (initial mobile phase)

Protocol:

  • To 100 µL of plasma, add 200 µL of the internal standard solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Add 500 µL of methyl tert-butyl ether to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺): m/z 662.4 (based on the molecular formula C₃₁H₄₇N₇O₉)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution of the analyte and optimizing the collision energy for characteristic fragment ions. Due to its peptide nature, fragmentation would likely occur at the amide bonds.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound662.4To be determinedTo be determined
This compound (Qualifier)662.4To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UHPLC reconstitution->injection separation C18 Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental Workflow for this compound Analysis.

signaling_pathway Padanamide_A This compound Biosynthesis Cysteine & Methionine Biosynthesis Padanamide_A->Biosynthesis Inhibits Amino_Acids Intracellular Cysteine & Methionine Pool Biosynthesis->Amino_Acids Depletion GCN2 GCN2 Kinase Activation Amino_Acids->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation Global Translation Inhibition eIF2a->Translation ATF4 ATF4 Translation Upregulation eIF2a->ATF4 Stress_Response Stress Response Gene Expression ATF4->Stress_Response Cell_Outcome Cell Cycle Arrest & Apoptosis Stress_Response->Cell_Outcome

Caption: Proposed Signaling Pathway of this compound.

Application Notes and Protocols for Testing Padanamide A on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a structurally intriguing, highly modified linear tetrapeptide derived from a marine Streptomyces species.[1] Preliminary studies have indicated its potential as a bioactive compound. A related compound, Padanamide B, has demonstrated cytotoxic effects on Jurkat T lymphocyte cells.[1][2] Furthermore, chemical genomics studies involving Saccharomyces cerevisiae suggest that this compound may interfere with the biosynthesis of cysteine and methionine.[2] These findings underscore the need for a thorough investigation into the effects of this compound on mammalian cell viability and its underlying mechanism of action.

These application notes provide a comprehensive set of protocols for evaluating the in vitro effects of this compound on cell viability, including methods for assessing cytotoxicity, apoptosis, and cell cycle progression.

Preliminary Cytotoxicity Screening: MTT Assay

The initial step in evaluating the biological activity of this compound is to determine its cytotoxic potential across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4][6]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., Jurkat [T-cell leukemia], A549 [lung carcinoma], MCF-7 [breast adenocarcinoma], HeLa [cervical cancer])[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[1]

  • 96-well cell culture plates[1]

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)[1]

  • Phosphate-buffered saline (PBS)[1]

  • Multichannel pipette

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Final concentrations should typically range from 0.01 µM to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plates for a desired period, for example, 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][6]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Data Presentation: MTT Assay Results
TreatmentConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0[User Data]100
This compound0.01[User Data][User Data]
This compound0.1[User Data][User Data]
This compound1[User Data][User Data]
This compound10[User Data][User Data]
This compound100[User Data][User Data]
Positive Control[User-defined][User Data][User Data]

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

To understand how this compound induces cell death, further assays are necessary to investigate its effects on apoptosis and the cell cycle.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.[1]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[1]

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[1][9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Apoptosis Assay Results

TreatmentConcentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0[User Data][User Data][User Data]
This compoundIC₅₀[User Data][User Data][User Data]
This compound2x IC₅₀[User Data][User Data][User Data]
Positive Control[User-defined][User Data][User Data][User Data]
Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them by adding them dropwise into cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight.[1]

  • Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1][7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Analysis Results

TreatmentConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0[User Data][User Data][User Data]
This compoundIC₅₀[User Data][User Data][User Data]
This compound2x IC₅₀[User Data][User Data][User Data]
Positive Control[User-defined][User Data][User Data][User Data]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Viability & Mechanistic Assays cluster_analysis Data Analysis cell_culture Culture and Seed Cells treatment Treat with this compound cell_culture->treatment mtt_assay Cytotoxicity Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay ic50 Determine IC₅₀ mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: General experimental workflow for assessing the cellular activity of this compound.

signaling_pathway Padanamide_A This compound Sulfur_AA_Biosynthesis Cysteine & Methionine Biosynthesis Padanamide_A->Sulfur_AA_Biosynthesis Inhibition Apoptosis Apoptosis Padanamide_A->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Padanamide_A->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis Sulfur_AA_Biosynthesis->Protein_Synthesis Required for Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Drives Cell_Growth->Apoptosis Inhibition leads to Cell_Growth->Cell_Cycle_Arrest Inhibition leads to

Caption: Hypothesized signaling pathway for this compound's mechanism of action.

References

Padanamide A: A Novel Probe for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Padanamide A is a highly modified linear tetrapeptide originally isolated from a marine sediment-derived Streptomyces species.[1][2] Initial characterization has revealed its cytotoxic activity against human leukemic T cells.[1][3] Subsequent mechanism-of-action studies, primarily using chemical genomics in Saccharomyces cerevisiae, have identified this compound as an inhibitor of sulfur amino acid biosynthesis, specifically targeting pathways related to cysteine and methionine production.[1][4] This unique mode of action makes this compound a valuable tool for researchers studying various aspects of cellular metabolism, from amino acid biosynthesis to the broader metabolic consequences of its disruption. These notes provide detailed protocols for utilizing this compound as a chemical probe to investigate these metabolic pathways.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[3]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[3]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[3]

Signaling Pathways and Experimental Workflows

cluster_0 Sulfur Amino Acid Biosynthesis Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CYS4 in yeast) Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione PadanamideA This compound PadanamideA->Homocysteine Proposed Inhibition

Caption: Proposed mechanism of this compound action on the sulfur amino acid biosynthesis pathway.

cluster_1 Chemical Genomics Screen Workflow YeastPool Yeast Deletion Mutant Pool Treatment Treat with sub-lethal dose of this compound YeastPool->Treatment Growth Competitive Growth Treatment->Growth DNAExtraction Genomic DNA Extraction Growth->DNAExtraction BarcodeAmp Barcode Amplification (PCR) DNAExtraction->BarcodeAmp Sequencing High-Throughput Sequencing BarcodeAmp->Sequencing DataAnalysis Data Analysis Sequencing->DataAnalysis HitIdentification Identify Hypersensitive and Resistant Mutants DataAnalysis->HitIdentification

Caption: Experimental workflow for a chemical genomics screen using a yeast deletion mutant library.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol details a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound against a chosen cell line, such as Jurkat T lymphocyte cells.[3][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Jurkat T lymphocyte cells (or other cell line of interest)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol outlines a chemical genomics screen to identify gene deletions that result in hypersensitivity or resistance to this compound, thereby providing insights into its mechanism of action.[1][5]

Principle: A pooled library of S. cerevisiae deletion mutants, each containing a unique DNA "barcode," is grown in the presence of a sub-lethal concentration of this compound. The relative abundance of each mutant strain after treatment is quantified by high-throughput sequencing of the barcodes. Genes whose deletion leads to decreased fitness (hypersensitivity) are potential targets of the compound or are involved in pathways affected by it.

Materials:

  • Pooled collection of S. cerevisiae deletion mutants (e.g., heterozygous or homozygous deletion collections)

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound

  • DMSO (vehicle)

  • Genomic DNA extraction kit

  • PCR reagents for barcode amplification

  • High-throughput sequencing platform

Procedure:

  • Yeast Deletion Pool Preparation:

    • Obtain a pooled library of S. cerevisiae deletion mutants.

    • Culture the pooled library in YPD medium to mid-logarithmic growth phase.

  • This compound Treatment:

    • Determine a sub-lethal concentration of this compound that causes a slight growth inhibition in a drug-hypersensitive yeast strain.

    • Inoculate two parallel cultures of the yeast deletion pool: one with the sub-lethal concentration of this compound and one with a vehicle control (DMSO).

    • Allow the cultures to grow for a defined number of generations (e.g., 5-10).

  • Genomic DNA Extraction and Barcode Amplification:

    • Harvest the yeast cells from both the treated and control cultures.

    • Extract genomic DNA from each sample.

    • Amplify the unique barcode sequences from the genomic DNA using PCR with appropriate primers.

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing of the amplified barcodes.

    • Align the sequencing reads to a reference barcode database to identify and quantify each mutant strain.

    • Calculate the relative abundance of each mutant in the this compound-treated sample compared to the control sample.

    • Identify strains that are significantly depleted (hypersensitive) or enriched (resistant) in the presence of this compound.

  • Pathway Analysis:

    • Perform gene ontology (GO) enrichment analysis on the lists of hypersensitive and resistant genes to identify biological pathways and processes affected by this compound.

Minimal Media Growth Recovery Assay

This protocol is used to validate the findings from the chemical genomics screen, specifically testing the hypothesis that this compound inhibits sulfur amino acid biosynthesis.[1][4]

Principle: The growth inhibitory effect of this compound is assessed in minimal media lacking specific amino acids. If this compound inhibits the biosynthesis of cysteine and methionine, its growth inhibitory effect should be more pronounced in media lacking these amino acids. Supplementation of the media with cysteine or methionine should partially rescue this growth inhibition.

Materials:

  • S. cerevisiae wild-type strain

  • Yeast nitrogen base without amino acids

  • Dextrose

  • Complete supplement mixture (CSM)

  • CSM drop-out mixtures lacking cysteine and methionine

  • L-cysteine

  • L-methionine

  • This compound

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Media Preparation:

    • Prepare minimal media (yeast nitrogen base with dextrose) with the following supplements:

      • Complete supplement mixture (CSM)

      • CSM lacking cysteine and methionine

      • CSM lacking cysteine and methionine, supplemented with L-cysteine

      • CSM lacking cysteine and methionine, supplemented with L-methionine

  • Yeast Culture and Treatment:

    • Grow a pre-culture of wild-type S. cerevisiae in complete minimal medium.

    • Wash and resuspend the cells in sterile water.

    • In a 96-well plate, add the different minimal media prepared in step 1.

    • To appropriate wells, add this compound at its IC20 or IC50 (determined in minimal media) or a vehicle control (DMSO).

    • Inoculate the wells with the yeast suspension to a starting OD600 of ~0.05.

  • Growth Monitoring:

    • Incubate the plate at 30°C with shaking.

    • Monitor yeast growth by measuring the OD600 at regular intervals using a microplate reader.

  • Data Analysis:

    • Plot growth curves (OD600 vs. time) for each condition.

    • Compare the growth inhibition by this compound in the different media.

    • Assess the extent of growth recovery upon supplementation with cysteine or methionine.

Applications in Studying Metabolic Pathways

  • Elucidating Drug Mechanism of Action: As demonstrated, chemical genomics with this compound can identify its target pathway, a strategy applicable to other small molecules.

  • Investigating Amino Acid Homeostasis: this compound can be used to acutely inhibit cysteine and methionine biosynthesis, allowing for the study of cellular responses to the depletion of these crucial amino acids.

  • Exploring Downstream Metabolic Consequences: The inhibition of sulfur amino acid biosynthesis has been linked to effects on lipid metabolism and energy balance.[6][7] this compound provides a tool to investigate these connections. For example, researchers can treat cells or model organisms with this compound and perform metabolomic or lipidomic analyses to identify changes in these broader metabolic pathways.

  • Probing the Role of Cysteine and Methionine in Disease: Given the association between plasma cysteine levels and conditions like obesity and insulin (B600854) resistance, this compound could be used in preclinical models to study the causal role of sulfur amino acid availability in these metabolic disorders.[8]

References

Application of Padanamide A in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Padanamide A, a modified linear tetrapeptide, in cancer research. This compound, isolated from a marine sediment-derived Streptomyces sp., has demonstrated cytotoxic activities and a potentially unique mechanism of action, making it a compound of interest for novel therapeutic development.[1][2]

Introduction to this compound

This compound is a highly modified linear tetrapeptide discovered during the screening of marine microorganisms for bioactive secondary metabolites.[1] Initial biological evaluations have revealed its cytotoxic activity against human leukemic T cells.[2] Chemical genomics studies using Saccharomyces cerevisiae as a model organism have suggested that this compound's mechanism of action involves the inhibition of cysteine and methionine biosynthesis.[3][4] This unique mechanism presents a potential new avenue for cancer therapy.[2]

Quantitative Data Summary

This compound and its analogue, Padanamide B, have demonstrated cytotoxic effects against the Jurkat T lymphocyte cell line. The following table summarizes the available quantitative data for easy comparison.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[2]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[2]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[2]

Experimental Protocols

Detailed methodologies for key experiments to investigate the anticancer potential of this compound are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits 50% of cell growth (IC50) in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., Jurkat T lymphocyte cells) into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well).[5]

    • Allow the cells to adhere and grow for 24 hours in a humidified atmosphere at 37°C with 5% CO2.[5][6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate culture medium.[5][6]

    • Treat the cells with different concentrations of this compound and a vehicle control.[5][6]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[5][6]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol outlines a chemical genomics screen to identify gene deletions that result in hypersensitivity or resistance to this compound, thereby revealing its potential mode of action.[6]

Principle: A pooled library of S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence of a sub-lethal concentration of this compound. Changes in the abundance of each mutant strain are quantified by sequencing the DNA barcodes. Genes whose deletion leads to decreased fitness are potential targets or are in pathways affected by the compound.[6]

Protocol:

  • Yeast Deletion Pool Preparation:

    • Obtain a pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants.[6]

    • Culture the pooled library in a rich medium (e.g., YPD) to a mid-logarithmic growth phase.[6]

  • This compound Treatment:

    • Determine a sub-lethal concentration of this compound that causes slight growth inhibition in a drug-hypersensitive yeast strain.[4][6]

    • Expose the pooled collection of yeast deletion mutants to this sub-lethal concentration of this compound.[2]

  • DNA Barcode Sequencing and Analysis:

    • After a set incubation period, harvest the yeast cells and extract genomic DNA.

    • Amplify the unique DNA barcodes for each mutant strain using PCR.

    • Sequence the amplified barcodes to determine the relative abundance of each mutant.

    • Identify genes that, when deleted, cause hypersensitivity to this compound.[2]

Thermal Shift Assay (TSA)

This protocol details the use of TSA to validate the direct interaction between this compound and a potential target protein identified from the chemical genomics screen.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. TSA measures the change in the melting temperature (Tm) of a protein in the presence of a ligand using a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.[6]

Protocol:

  • Reagent Preparation:

    • Purify the candidate target protein.[6]

    • Prepare a solution of this compound at various concentrations.[6]

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).[6]

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, mix the purified protein, the fluorescent dye, and either this compound at different concentrations or a vehicle control.[6]

    • Ensure each condition is set up in triplicate.[6]

  • Thermal Denaturation and Fluorescence Measurement:

    • Place the plate in a real-time PCR instrument.[6]

    • Gradually increase the temperature and measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • Determine the Tm for the protein in the presence and absence of this compound. An increase in Tm in the presence of this compound indicates a direct binding interaction.

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, where it inhibits the biosynthesis of cysteine and methionine, leading to cellular stress and cytotoxicity.

PadanamideA_Pathway cluster_cell Cancer Cell PadanamideA This compound Biosynthesis Cysteine & Methionine Biosynthesis Pathway PadanamideA->Biosynthesis Inhibition AminoAcids Cysteine & Methionine Biosynthesis->AminoAcids ProteinSynthesis Protein Synthesis & Cellular Function AminoAcids->ProteinSynthesis CellDeath Cytotoxicity & Apoptosis ProteinSynthesis->CellDeath Disruption leads to

Caption: Proposed mechanism of this compound in cancer cells.

Experimental Workflow for Chemical Genomics Screen

The diagram below outlines the key steps in the chemical genomics screening process to identify the molecular targets of this compound.

Chemical_Genomics_Workflow cluster_workflow Chemical Genomics Workflow YeastPool 1. Pooled Yeast Deletion Mutants Treatment 2. Treatment with This compound YeastPool->Treatment Growth 3. Competitive Growth Treatment->Growth DNAExtraction 4. Genomic DNA Extraction Growth->DNAExtraction PCR 5. Barcode PCR Amplification DNAExtraction->PCR Sequencing 6. High-Throughput Sequencing PCR->Sequencing Analysis 7. Data Analysis & Hit Identification Sequencing->Analysis

Caption: Workflow for chemical genomics screening.

References

Bioassays for Determining Padanamide A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Padanamide A is a highly modified linear tetrapeptide isolated from a marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928).[1][2] Preliminary studies have shown that this compound exhibits cytotoxic activity against human leukemic T cells.[1][2] The proposed mechanism of action involves the inhibition of cysteine and methionine biosynthesis, leading to amino acid deprivation and subsequent cellular stress responses.[1][3] This document provides detailed application notes and protocols for developing and performing bioassays to characterize the activity of this compound.

These protocols are designed to enable researchers to assess the cytotoxic and apoptotic effects of this compound, as well as its impact on the cell cycle. The provided methodologies are foundational for further investigation into its therapeutic potential.

Data Presentation

The cytotoxic activity of this compound and its analog, Padanamide B, has been evaluated against the Jurkat T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values are summarized below. This table can be expanded to include data from other cell lines as determined by the user.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~60~97.4[2]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[2]
User-defined Cell Line 1User DataUser DataUser DataUser Data
User-defined Cell Line 2User DataUser DataUser DataUser Data

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of this compound are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental method for determining the concentration-dependent effects of this compound on cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Jurkat T lymphocyte cells (or other suspension/adherent cell lines of interest)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For suspension cells (e.g., Jurkat), seed cells at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium in a 96-well plate.

    • For adherent cells, seed cells at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Add this compound Dilutions cell_seeding->compound_treatment Next incubation Incubate for 48-72h compound_treatment->incubation Proceed to add_mtt Add MTT Solution incubation->add_mtt After incubation incubate_mtt Incubate for 4h add_mtt->incubate_mtt Then solubilize Add Solubilization Solution incubate_mtt->solubilize Followed by read_absorbance Read Absorbance at 570nm solubilize->read_absorbance Prepare for calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 To determine

Workflow for the MTT Cell Viability/Cytotoxicity Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay determines if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis). It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • 1X PBS

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at its predetermined IC50 concentration for various time points (e.g., 12, 24, 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest 1-5 x 10^5 cells by centrifugation.

  • Cell Washing:

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow start Start with Treated and Control Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate the effect of this compound on cell cycle progression. Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • 1X PBS

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells and wash with cold 1X PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 2 hours (or overnight at -20°C).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with 1X PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation:

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway of this compound

This compound is proposed to inhibit the biosynthesis of cysteine and methionine. This leads to a depletion of the intracellular amino acid pool and an accumulation of uncharged tRNAs. This cellular stress activates the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α results in a general inhibition of protein synthesis but selectively upregulates the translation of Activating Transcription Factor 4 (ATF4). ATF4 translocates to the nucleus and induces the expression of stress response genes, which can ultimately lead to cell cycle arrest and apoptosis.[2]

PadanamideA_Signaling_Pathway PadanamideA This compound CysMet_Bio Cysteine & Methionine Biosynthesis PadanamideA->CysMet_Bio Inhibits AA_Pool Intracellular Cysteine & Methionine Pool CysMet_Bio->AA_Pool Depletes Uncharged_tRNA Uncharged tRNA AA_Pool->Uncharged_tRNA Leads to accumulation of GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Global_Translation Global Translation p_eIF2a->Global_Translation Inhibits ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation Upregulates ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein Nucleus Nucleus ATF4_Protein->Nucleus Translocates to Stress_Response Stress Response Gene Expression Nucleus->Stress_Response Induces Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Stress_Response->Apoptosis

Proposed signaling pathway of this compound.

References

Padanamide A solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Padanamide A

Audience: Researchers, scientists, and drug development professionals.

Topic: A comprehensive guide to the solubility, preparation, and experimental application of this compound, a modified linear tetrapeptide with cytotoxic properties.

Introduction

This compound is a highly modified linear tetrapeptide isolated from a marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928).[1][2] It is a non-ribosomally synthesized peptide notable for the absence of protein amino acids in its structure.[3] Initial studies have revealed its cytotoxic activity against human Jurkat T lymphocyte cells.[1][2][3] Chemical genomics profiling in Saccharomyces cerevisiae has suggested a unique mechanism of action involving the inhibition of sulfur amino acid biosynthesis, specifically pathways related to cysteine and methionine.[1][3][4] This activity makes this compound a compound of interest for further investigation in drug development.

These application notes provide essential data and detailed protocols to facilitate the use of this compound in experimental settings.

Physicochemical Properties and Biological Activity

This section summarizes the key quantitative data for this compound and its analogue, Padanamide B.

PropertyValueReference
Molecular Formula C₃₁H₄₇N₇O₉[1]
Appearance Optically active viscous oil[1][3]
HRESIMS [M+Na]⁺ m/z 684.3328[1]
Molecular Weight 616.7 g/mol (this compound)[2]
615.7 g/mol (Padanamide B)[2]
CompoundCell LineAssay TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
This compound Jurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[1][2][5]
Padanamide B Jurkat (T lymphocyte)Cytotoxicity2032.5[1][2][5]

Solubility and Stock Solution Preparation

Specific solubility data for this compound in various solvents is not extensively published. As a viscous oil, it is predicted to be soluble in organic solvents. Researchers should perform solubility tests to determine the optimal solvent for their specific experimental needs.

Protocol: Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution, typically in Dimethyl Sulfoxide (DMSO), for use in cell-based assays.

Principle: this compound is dissolved in a water-miscible organic solvent, like DMSO, at a high concentration. This stock solution can then be serially diluted in an aqueous culture medium to achieve the desired final concentrations for experiments, ensuring the final solvent concentration is non-toxic to cells (typically ≤ 0.5%).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Accurately weigh the required amount of this compound.

  • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[5]

Materials:

  • Jurkat T lymphocyte cells (or other cell line of interest)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and growth.[4][5]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).[4][5]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[4][5]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Chemical Genomics Screen in Saccharomyces cerevisiae

Principle: This screen identifies gene deletions that cause hypersensitivity or resistance to this compound. A pooled library of S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence of the compound. Changes in the abundance of each mutant are quantified by sequencing the barcodes, revealing genes and pathways affected by the compound.[5]

Materials:

  • Pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants

  • Rich medium (e.g., YPD)

  • This compound

  • DNA extraction kit

  • PCR reagents for barcode amplification

  • Next-generation sequencing platform

Procedure:

  • Yeast Pool Preparation: Culture the pooled yeast deletion library in a rich medium to a mid-logarithmic growth phase.[5]

  • Sub-lethal Concentration Determination: Determine a sub-lethal concentration of this compound that causes slight growth inhibition in a drug-hypersensitive yeast strain.[3][5]

  • Treatment: Inoculate two separate cultures of the pooled library, one with the sub-lethal concentration of this compound and one with a vehicle control.

  • Growth: Allow the cultures to grow for a set number of generations (e.g., 5-10).

  • Harvesting and DNA Extraction: Harvest cells from both cultures and extract genomic DNA.

  • Barcode Amplification: Amplify the unique DNA barcodes from the extracted DNA using PCR.

  • Sequencing: Sequence the amplified barcodes using a next-generation sequencing platform.

  • Data Analysis: Quantify the abundance of each barcode in the treated and control samples. Identify gene deletions that are significantly depleted (hypersensitive) or enriched (resistant) in the presence of this compound.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, and a "glowing" signal is generated by luciferase. The luminescent signal is proportional to the amount of caspase activity.[4]

Materials:

  • Cells of interest treated with this compound

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of this compound as described in the cytotoxicity protocol.[4]

  • Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[4]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]

  • Incubation: Mix contents by gently shaking the plate and incubate at room temperature for 1 to 3 hours.[4]

  • Measurement: Measure the luminescence using a luminometer. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Principle: This assay determines the effect of this compound on cell cycle progression. Cells are fixed and stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The DNA content of each cell is then measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat approximately 1 x 10⁶ cells with this compound for the desired duration.

  • Harvesting: Harvest the cells and wash them with cold 1X PBS.[4]

  • Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells, wash with 1X PBS, and resuspend the pellet in 500 µL of PI staining solution.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the DNA content by flow cytometry. Changes in the distribution of cells across the cell cycle phases compared to the control indicate an effect of this compound.

Mechanism of Action and Signaling Pathway

Chemical genomics studies in yeast suggest that this compound's cytotoxic effect stems from the inhibition of cysteine and methionine biosynthesis.[3] In mammalian cells, the deprivation of essential amino acids can trigger the amino acid stress response pathway. A key sensor in this pathway is the kinase GCN2 (General Control Nonderepressible 2), which is activated by the accumulation of uncharged tRNAs.[4] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4).[4] ATF4 then induces genes involved in amino acid synthesis and stress adaptation. Prolonged activation of this pathway can ultimately lead to cell cycle arrest and apoptosis.[4]

PadanamideA_Pathway PadanamideA This compound Biosynthesis Cysteine & Methionine Biosynthesis PadanamideA->Biosynthesis Inhibits AminoAcids ↓ Cysteine & Methionine Levels Biosynthesis->AminoAcids tRNA ↑ Uncharged tRNAs AminoAcids->tRNA GCN2 GCN2 Activation tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition ATF4 ATF4 Translation eIF2a->ATF4 Selectively Promotes StressResponse Stress Response (Amino Acid Synthesis) ATF4->StressResponse Apoptosis Cell Cycle Arrest & Apoptosis ATF4->Apoptosis Prolonged Activation

Caption: Proposed signaling pathway affected by this compound.

Experimental Workflows

Visualizing the experimental process can aid in planning and execution.

General Workflow for this compound Investigation

This diagram outlines the overarching process from isolation to biological characterization.

General_Workflow cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Biological Evaluation Culturing 1. Streptomyces sp. Lawn Culture Extraction 2. Ethyl Acetate Extraction Culturing->Extraction Purification 3. Chromatography (HPLC) Extraction->Purification Structure 4. Structure Elucidation (NMR, MS) Purification->Structure StockPrep 5. Stock Solution Preparation Structure->StockPrep Cytotoxicity 6. Cytotoxicity Assays (e.g., MTT) StockPrep->Cytotoxicity MoA 7. Mechanism of Action (e.g., Genomics, Apoptosis) Cytotoxicity->MoA

Caption: Workflow for isolation and biological evaluation of this compound.

Workflow for Chemical Genomics Screen

This diagram details the steps involved in identifying gene-drug interactions.

Genomics_Workflow cluster_0 Parallel Culture Pool Yeast Deletion Mutant Pool Control Vehicle Control Pool->Control Treatment This compound (Sub-lethal Dose) Pool->Treatment DNA_Ext Genomic DNA Extraction Control->DNA_Ext Treatment->DNA_Ext PCR Barcode PCR Amplification DNA_Ext->PCR Seq Next-Gen Sequencing PCR->Seq Analysis Data Analysis: Identify Sensitive/ Resistant Strains Seq->Analysis

Caption: Workflow for a chemical genomics screen in yeast.

References

Application Notes and Protocols for the Quantification of Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Padanamide A is a highly modified linear tetrapeptide first isolated from a marine-derived Streptomyces sp.[1][2][3][4]. Its unique structure, composed entirely of non-proteinogenic amino acids, and its potential biological activities, including cytotoxicity and inhibition of sulfur amino acid biosynthesis, make it a compound of interest for drug development.[2][3]. Accurate and reliable analytical methods for the quantification of this compound in various matrices, including fermentation broths, process intermediates, and biological samples, are crucial for research, development, and quality control purposes.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is presented as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[5].

Data Presentation

A summary of typical quantitative performance parameters for the analytical methods is presented in Table 1. These values are representative for the analysis of complex peptides and can be used as a baseline for method development and validation for this compound.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.[5]Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.[5]
Selectivity Moderate to Low[5]Very High[5]
Sensitivity (LLOQ) Low (typically high ng/mL to µg/mL)[5]Very High (typically low pg/mL to low ng/mL)[5]
Linearity (r²) ≥ 0.999[6]≥ 0.999[7][8]
Accuracy (% Recovery) 98-102%[6]85-115%[9]
Precision (% RSD) ≤ 2%[6]< 10%[8][9]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol is suitable for the analysis of relatively pure samples, such as those from late-stage purification or formulated products.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 acetonitrile (B52724)/water mixture.[10].

  • For injection, dilute the stock solution to a concentration within the linear range of the assay (e.g., 1-100 µg/mL) using the initial mobile phase composition.[6][10].

  • Filter the final sample through a 0.22 µm syringe filter prior to injection.[10].

2. HPLC System and Conditions:

  • System: A standard analytical HPLC system equipped with a UV detector.[10].

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[10].

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1].

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1].

  • Gradient: A linear gradient optimized for the separation of this compound from any impurities. A starting point could be a gradient from 35% to 45% Mobile Phase B over 20 minutes.[10].

  • Flow Rate: 1.0 mL/min.[10].

  • Detection: UV at 214 nm (for the peptide bond) and 280 nm.[1][5].

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of calibration standards of a purified this compound reference standard in the mobile phase, covering the expected concentration range of the samples.[6].

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.[6].

Protocol 2: Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[5].

  • Centrifuge at 10,000 x g for 10 minutes.[5].

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.[5].

  • Evaporate the organic layer to dryness under a stream of nitrogen.[5].

  • Reconstitute the residue in 100 µL of the initial mobile phase.[5].

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.[5].

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5].

  • Mobile Phase A: 0.1% formic acid in water.[5].

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5].

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.[5].

  • Flow Rate: 0.4 mL/min.[5].

  • Column Temperature: 40 °C.[5].

  • Injection Volume: 5 µL.[5].

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[5].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5].

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5].

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a pure standard of the analyte.

3. Method Validation:

  • The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, matrix effect, and stability.[5].

Visualizations

The following diagram illustrates the general workflow for the quantification of this compound.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Reporting sample Sample Acquisition (e.g., Fermentation Broth, Plasma) extraction Extraction/Purification (e.g., LLE, SPE) sample->extraction Matrix Dependent concentration Concentration & Reconstitution extraction->concentration hplc_uv HPLC-UV Analysis (Purity/Formulation) concentration->hplc_uv lcmsms LC-MS/MS Analysis (Bioanalysis) concentration->lcmsms chromatography Chromatographic Integration hplc_uv->chromatography lcmsms->chromatography calibration Calibration Curve Generation chromatography->calibration quantification Quantification & Reporting calibration->quantification

Caption: Workflow for this compound Quantification.

References

Troubleshooting & Optimization

Navigating the Intricacies of Padanamide A Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the challenging total synthesis of the marine-derived tetrapeptide Padanamide A, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles. Featuring detailed FAQs, step-by-step experimental protocols for key fragments, and quantitative data summaries, this resource is designed to streamline your synthetic efforts and navigate the complexities of assembling this promising bioactive molecule.

This compound, a potent inhibitor of cysteine and methionine biosynthesis, presents a formidable synthetic challenge due to the presence of several non-proteinogenic amino acid residues. The first total synthesis, achieved with an overall yield of 7.1%, highlights the intricate nature of its construction. This guide directly addresses the most critical and frequently encountered difficulties in this multi-step process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main difficulties arise from the stereoselective synthesis of its unique building blocks, particularly (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) and (2S,3S,4S)-4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp). Additionally, the coupling of these sterically hindered and sensitive amino acid residues is prone to side reactions, including racemization. Purification of intermediates and the final product can also be complex due to the similar polarities of byproducts.[1][2]

Q2: What was the overall yield of the first reported total synthesis of this compound?

The first total synthesis of this compound was reported with an overall yield of 7.1%.[2]

Q3: Where can I find detailed experimental procedures for the total synthesis?

Detailed experimental protocols are typically found in the supplementary information of the primary publication. For the first total synthesis, refer to the supplementary materials of the communication by Long, B., et al., Chem. Commun., 2013, 49, 2977-2979.[2]

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of the (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) Precursor

Question: The multi-step synthesis of the S-Aopc precursor is resulting in a significantly lower yield than expected. What are the likely causes and how can I optimize this?

Answer: Low yields in the synthesis of this crucial building block can stem from several factors. Consider the following troubleshooting strategies:

  • Purity of Starting Materials: Ensure that the initial materials for constructing the pyrrolidinone ring are of high purity, as impurities can hinder the cyclization and subsequent functional group manipulations.

  • Cyclization Conditions: The efficiency of the pyrrolidinone ring formation is paramount. If employing a dehydration reaction, ensure the effective removal of water.

  • Protecting Group Strategy: The choice and stability of protecting groups are critical. Ensure complete protection and deprotection at each step to avoid unwanted side reactions.

Problem 2: Epimerization During Peptide Coupling

Question: I am concerned about maintaining the stereochemical integrity of the chiral centers during the peptide coupling steps. How can I minimize the risk of epimerization?

Answer: Epimerization is a significant risk, particularly when activating the carboxyl group of an amino acid for coupling. To mitigate this, the following measures are recommended:

  • Use of Uronium/Guanidinium-based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to suppress racemization more effectively than carbodiimide-based methods.[2]

  • Control the Temperature: Whenever feasible, perform coupling reactions at low temperatures (e.g., 0 °C to room temperature).

  • Minimize Reaction Time: Avoid unnecessarily long reaction times after the coupling is complete.

  • Choice of Base: Employ non-nucleophilic bases such as diisopropylethylamine (DIPEA) or collidine.[2]

Quantitative Data Summary

The following tables provide a summary of the reported yields for the key synthetic fragments of this compound.

Fragment Key Intermediate Starting Material Reported Yield (%)
Ahmpp Precursor Protected diolCommercially available aldehyde91 (over 2 steps)
S-Aopc Precursor Boc-protected carbamoyl (B1232498) pyrrolidinoneL-glutamineNot explicitly reported as a single value
Dipeptide Fragment Protected Maa-Pip dipeptidePiperazic acid derivativeNot explicitly reported as a single value

Key Experimental Protocols

Synthesis of the Ahmpp Precursor (Protected Diol)
  • Preparation of Sulfinamide: To a solution of the starting aldehyde (1.0 equiv) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv). Stir the mixture at room temperature for 12 hours. Quench the reaction with brine and extract with EtOAc. The crude product is purified by flash chromatography to afford the sulfinamide.

  • Stereoselective Reduction: To a solution of the sulfinamide (1.0 equiv) in THF at -78 °C, add L-Selectride (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction with saturated NH₄Cl solution and extract with EtOAc. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

  • Protection of the Alcohol: To a solution of the resulting alcohol (1.0 equiv) in DCM, add imidazole (B134444) (1.5 equiv) and TBSCl (1.2 equiv). Stir the mixture at room temperature for 12 hours. Wash the reaction with water and brine, and purify by flash chromatography to yield the TBS-protected intermediate.

General Protocol for Peptide Coupling using HATU
  • Activation: Dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling: Add the amine component (1.0 equiv), dissolved in a minimal amount of DMF, to the activated amino acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Final Deprotection of this compound

The fully protected this compound is treated with HF·Py in pyridine/THF at 0 °C to room temperature for 12 hours to remove the TBS and other protecting groups. The final product is then purified by preparative HPLC.

Visualizing the Synthetic Strategy

The total synthesis of this compound follows a convergent strategy, where key fragments are synthesized independently before being coupled together in the final stages.

PadanamideA_Synthesis_Workflow Ahmpp Ahmpp Precursor (Fragment 1) Intermediate1 Coupled Intermediate (Ahmpp-Dipeptide) Ahmpp->Intermediate1 Peptide Coupling (HATU, DIPEA) Dipeptide Dipeptide Fragment (Maa-Pip) Dipeptide->Intermediate1 Aopc S-Aopc Precursor (Fragment 2) ProtectedPadanamideA Protected this compound Aopc->ProtectedPadanamideA Intermediate1->ProtectedPadanamideA Peptide Coupling (HATU, DIPEA) PadanamideA This compound ProtectedPadanamideA->PadanamideA Final Deprotection (HF·Py)

References

Technical Support Center: Enhancing Yield in Padanamide A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the total synthesis of Padanamide A, a structurally unique linear tetrapeptide with promising biological activity, presents a significant synthetic challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on improving overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of this compound, and what are the main yield-limiting factors?

The first total synthesis of this compound was reported with an overall yield of approximately 7.1%.[1] The primary factors contributing to yield loss include the multi-step synthesis of the non-proteinogenic amino acid precursors, particularly (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc), potential racemization and side reactions during the coupling of sterically hindered amino acid fragments, and challenges in the purification of intermediates and the final product due to similar polarities of byproducts.[1]

Q2: Which peptide coupling reagents are recommended for the fragment condensations in this compound synthesis to minimize racemization and maximize yield?

For the coupling of the complex and sterically hindered fragments in the this compound synthesis, uronium/guanidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents are known to suppress racemization compared to traditional carbodiimide-based methods (e.g., DCC/HOBt).[1][2] HATU, in particular, is often favored for its rapid activation and high coupling efficiency, which can be crucial in minimizing side reactions.[2][3]

Q3: What are the key challenges in the synthesis of the (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) fragment?

The synthesis of the S-Aopc precursor is a multi-step process that can be prone to low yields. Key challenges include ensuring the purity of starting materials, optimizing the conditions for the crucial cyclization step to form the pyrrolidinone ring, and managing the introduction and removal of protecting groups. For instance, the cyclization of Boc-L-glutamine, often mediated by reagents like carbonyldiimidazole (CDI), requires careful control of reaction conditions to ensure efficient ring closure.[4]

Q4: How can I effectively purify the intermediates and the final this compound product?

Purification of this compound and its precursors can be challenging due to the presence of closely related byproducts and diastereomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the final purification.[5] For intermediates, flash column chromatography is often employed. In cases of difficult separation of diastereomers, using a high-performance stationary phase (like C18-modified silica) and optimizing the gradient elution can improve resolution. In some instances, stacking flash columns can also enhance separation.[4][6]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Ahmpp Precursor Fragment

Question: The stereoselective reduction of the sulfinamide intermediate in the synthesis of the Ahmpp fragment is giving a low diastereomeric ratio (dr) and overall yield. What are the potential causes and solutions?

Answer: Low diastereoselectivity and yield in this critical step can often be attributed to several factors. Here is a troubleshooting guide:

Potential Cause Recommended Solution
Suboptimal Reducing Agent L-Selectride is reported to give high diastereoselectivity (dr = 98:2).[4] Ensure the reagent is fresh and of high quality. Consider screening other bulky reducing agents if issues persist.
Incorrect Reaction Temperature This reduction is highly temperature-sensitive. Maintain a strict reaction temperature of -78 °C. Even slight temperature fluctuations can lead to a decrease in diastereoselectivity.
Presence of Water The reaction is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Slow Addition of Reagent The dropwise addition of L-Selectride is crucial. A rapid addition can lead to localized warming and a decrease in stereoselectivity.
Problem 2: Inefficient Amide Coupling of Non-Proteinogenic Amino Acids

Question: I am observing incomplete reactions and the formation of side products during the coupling of the peptide fragments, particularly those involving the non-proteinogenic residues. How can I improve the coupling efficiency?

Answer: Coupling of sterically hindered and non-standard amino acids is a common bottleneck. The following table provides guidance on optimizing these challenging coupling steps.

Parameter Recommendation Rationale
Coupling Reagent Use a more powerful reagent such as HATU or HCTU . For particularly difficult couplings, PyBOP can also be considered.[2][7]These reagents are more reactive than standard DCC/HOBt and are more effective at overcoming steric hindrance.
Reaction Conditions While room temperature is standard, gentle heating (e.g., 40-50 °C) can sometimes improve yields for difficult couplings. However, monitor for epimerization.Increased temperature can provide the necessary activation energy for the reaction to proceed.
Base Selection DIPEA (Diisopropylethylamine) is commonly used. For sensitive substrates, a weaker, non-nucleophilic base like 2,4,6-collidine may be preferable.[1]The choice of base can influence the rate of racemization and other side reactions.
Solvent DMF (Dimethylformamide) is the standard solvent. In cases of aggregation, consider using NMP (N-Methyl-2-pyrrolidone).NMP has a higher boiling point and can help to disrupt secondary structures that may hinder the reaction.
Problem 3: Epimerization During Synthesis

Question: I am detecting the presence of diastereomers in my final product, suggesting epimerization has occurred during the synthesis. How can this be minimized?

Answer: Epimerization is a significant risk, especially during the activation of the carboxyl group of an amino acid for coupling. The following strategies can help mitigate this side reaction:

Strategy Detailed Action
Choice of Coupling Reagent Utilize uronium/guanidinium-based reagents like HATU and HBTU , which are known to suppress racemization.[1][2]
Control of Reaction Temperature Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) whenever possible.
Minimize Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and do not allow the reaction to proceed for an unnecessarily long time after completion.
Choice of Base Use non-nucleophilic bases like DIPEA or 2,4,6-collidine . Avoid using an excess of the base.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and a comparison of common peptide coupling reagents.

Table 1: Synthesis of Key Fragments and Final Assembly of this compound

StepIntermediate/ProductStarting Material(s)Reagents and ConditionsYield (%)
1Sulfinamide 2Commercially available aldehyde(R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF, rt, 12 h95
2Alcohol 3Intermediate 2L-Selectride, THF, -78 °C, 2 h96 (dr = 98:2)
3TBS-protected alcohol 4Intermediate 3TBSCl, Imidazole, DCM, rt, 12 h-
...............
-Protected tripeptide 26Fragment 13 (acid), Fragment 21 (amine)HATU, DIPEA, DCM, rt, 12 h90
-Amine 27Intermediate 26TFA, DCM, rt, 2 h99
-Fully protected this compoundIntermediate 27, Fragment 25 (amine)HATU, DIPEA, DCM, rt, 12 h88
-This compoundProtected this compoundHF·Py, pyridine (B92270), THF, 0 °C to rt, 12 h85

Data compiled from a representative synthetic protocol.[4] Individual results may vary.

Table 2: Comparative Performance of Common Peptide Coupling Reagents

Coupling ReagentModel System/Amino AcidBaseRacemization (%)Notes
HATU Fmoc-His(Trt)-OHNMMHighHATU with NMM can lead to high racemization for sensitive amino acids.[2]
HBTU Peptide fragments-< PyBOP, HATUGenerally effective with low racemization.[2]
PyBOP Peptide fragments-> TDBTUCan be effective for hindered couplings but may lead to more racemization than newer reagents.
DCC/HOBt --1-5%A classic, cost-effective method, but generally slower and with a higher risk of racemization than uronium salts.
DIC/Oxyma Fmoc-His(Trt)-OH-1.8%An excellent combination for suppressing racemization, particularly for sensitive residues.[2]

This data is a synthesis of typical results from comparative studies. The exact percentage of racemization can vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for Amide Bond Formation using HATU
  • Dissolution: Dissolve the N-protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.

  • Coupling: Add the amino-component (1.0 equivalent), dissolved in a minimal amount of DMF, to the activated amino acid solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for Final Deprotection of this compound
  • Reaction Setup: In a Teflon vial, dissolve the fully protected this compound in a mixture of pyridine and tetrahydrofuran (B95107) (THF).

  • Deprotection: Cool the solution to 0 °C and add hydrogen fluoride-pyridine complex (HF·Py) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative RP-HPLC to yield this compound.[4]

Visualizations

PadanamideA_Synthesis_Workflow cluster_fragment_synthesis Fragment Synthesis cluster_assembly Fragment Assembly Aldehyde Aldehyde Ahmpp_Fragment Fragment 13 (Ahmpp precursor) Aldehyde->Ahmpp_Fragment Multi-step Protected_Tripeptide Protected Tripeptide Ahmpp_Fragment->Protected_Tripeptide Di-tert-butyl\niminodicarboxylate Di-tert-butyl iminodicarboxylate Dipeptide_Fragment Fragment 21 (Dipeptide precursor) Di-tert-butyl\niminodicarboxylate->Dipeptide_Fragment Multi-step Dipeptide_Fragment->Protected_Tripeptide L-glutamine L-glutamine Aopc_Fragment Fragment 25 (Aopc precursor) L-glutamine->Aopc_Fragment Multi-step Protected_PadanamideA Protected this compound Aopc_Fragment->Protected_PadanamideA Protected_Tripeptide->Protected_PadanamideA Padanamide_A Padanamide_A Protected_PadanamideA->Padanamide_A Global Deprotection

Caption: Convergent synthetic workflow for this compound.

PadanamideA_MoA cluster_pathway Cysteine & Methionine Biosynthesis in S. cerevisiae Homoserine Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O-Acetylhomoserine->Homocysteine Homocysteine synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CYS4) Methionine Methionine Homocysteine->Methionine Methionine synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Padanamide_A Padanamide_A Padanamide_A->Cystathionine Potential Inhibition

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: Optimizing Padanamide A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize cytotoxicity assay conditions for Padanamide A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly modified linear tetrapeptide, a natural product isolated from a marine sediment-derived bacterium, Streptomyces sp.[1]. Preliminary studies suggest that its cytotoxic activity stems from a unique mechanism involving the inhibition of cysteine and methionine biosynthesis[1][2][3]. In mammalian cells, this amino acid deprivation can trigger a stress response pathway, potentially leading to cell cycle arrest and apoptosis[2].

Q2: Which cell lines are known to be sensitive to this compound?

Initial studies have demonstrated the cytotoxic activity of this compound and its analogue, Padanamide B, against the human Jurkat T lymphocyte cell line[1][3]. Further screening across a panel of cancer cell lines is recommended to identify other sensitive lines for mechanistic studies[4].

Q3: What are the typical IC50 values observed for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been determined in Jurkat T lymphocyte cells. The table below summarizes the available data for comparison with its analogue, Padanamide B.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[1][3]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[1][3]

Q4: What is a recommended starting concentration range for a this compound cytotoxicity experiment?

Based on the reported IC50 value, a broad range-finding experiment is recommended as a first step. A common approach is to use a wide range of concentrations, such as from 1 µM to 200 µM, with serial dilutions to identify a narrower, more effective concentration range for detailed dose-response studies[5].

Q5: Which cytotoxicity assays are most suitable for evaluating this compound?

Several assays can be used to characterize the biological activity of this compound. The choice depends on the specific research question.

  • Metabolic Activity/Viability Assays (e.g., MTT, XTT, CellTiter-Glo®): These are fundamental for determining the concentration-dependent effects on cell viability and establishing an IC50 value. The MTT assay is a common colorimetric method that measures the metabolic activity of viable cells[2][6].

  • Membrane Integrity/Cytotoxicity Assays (e.g., LDH release): These assays quantify cell death by measuring the release of cytoplasmic components like lactate (B86563) dehydrogenase (LDH) from damaged cells[7].

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These are crucial to determine if the cytotoxic effects of this compound are due to programmed cell death[2]. Caspase-Glo® assays, for instance, measure the activity of key apoptosis executioner caspases like caspase-3 and -7[8].

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

General Assay Issues

Q: My results show high variability between replicate wells. What are the common causes?

High variability can obscure the true effect of this compound. Common causes include:

  • Inconsistent Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating and use consistent pipetting techniques. Cell clumps can lead to large variations[9].

  • Edge Effects: The outermost wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples[10].

  • Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous media. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider adjusting the solvent (e.g., DMSO) concentration, ensuring it typically remains below 0.5% to avoid solvent-induced toxicity[11].

  • Inconsistent Incubation Times: Standardize all incubation times for cell seeding, compound treatment, and reagent addition across all plates and experiments[11].

MTT Assay-Specific Problems

Q: My absorbance readings in the MTT assay are too low, even in the untreated control wells. Why?

Low absorbance readings suggest insufficient formazan (B1609692) production. Consider the following:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It is critical to determine the optimal cell seeding density for your specific cell line by performing a cell titration experiment beforehand[11][12]. The optimal density should provide an absorbance value within the linear range of the assay[12].

  • Insufficient Incubation Time: The incubation period with the MTT reagent (typically 1-4 hours) may be too short. Optimize this time for your cell line to allow for adequate formazan crystal formation[11].

  • Suboptimal Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or unhealthy cells will have reduced metabolic activity[11].

Q: I'm observing high background absorbance in my MTT assay. What could be the cause?

High background can be caused by several factors:

  • Direct MTT Reduction by this compound: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. To test for this, include a control well with media, MTT reagent, and this compound (at the highest concentration used) but without cells[13]. If a color change occurs, consider an alternative viability assay like LDH or ATP-based assays[13].

  • Phenol (B47542) Red Interference: The phenol red indicator in some culture media can interfere with absorbance readings. Using a phenol red-free medium during the MTT incubation step can resolve this issue[11].

  • Microbial Contamination: Bacterial or yeast contamination can reduce the MTT reagent. Always inspect plates for any signs of contamination before adding reagents[11].

LDH Cytotoxicity Assay-Specific Problems

Q: My untreated control wells show high background LDH release. What does this indicate?

High background LDH release suggests that the control cells are stressed or dying. Potential causes include:

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death[11].

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage[11].

  • High Endogenous LDH in Serum: The serum used to supplement the culture medium may have high inherent LDH activity. It is recommended to test the serum for LDH activity or reduce the serum concentration during the assay[7].

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for determining the cytotoxic effects of this compound on adherent or suspension cells.

Materials:

  • This compound (dissolved in DMSO)

  • Target cell line (e.g., Jurkat T-cells)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. For adherent cells, incubate for 24 hours to allow for attachment[4].

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[6].

  • MTT Addition: After the treatment period, add 10-20 µL of MTT stock solution (5 mg/mL) to each well[5].

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals[12].

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals[4].

    • For Suspension Cells: Add 100 µL of solubilization solution and mix thoroughly by pipetting to dissolve the crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan[13]. Measure the absorbance at 570 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value[4].

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants

  • 96-well assay plate

Procedure:

  • Prepare Controls: Set up the following controls in triplicate on the 96-well plate:

    • Background Control: Culture medium only.

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with the lysis buffer provided in the kit.

    • Experimental: Supernatant from cells treated with various concentrations of this compound.

  • Sample Collection: After the desired incubation period with this compound, centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a fresh 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[14].

  • Stop Reaction: Add the stop solution provided in the kit to each well[14].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[7].

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the kit manufacturer[14].

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol[2]. Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use[8].

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30-60 seconds[8].

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours. The incubation time can be optimized for the specific cell line[8][15].

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: A significant increase in the luminescent signal in treated wells compared to untreated controls indicates the activation of caspase-3/7 and induction of apoptosis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Range Finding cluster_main Phase 2: Definitive Assays cluster_analysis Phase 3: Data Analysis start Start: Select Cell Line (e.g., Jurkat) cell_culture Optimize Cell Seeding Density (Titration Experiment) start->cell_culture range_finding Broad Dose-Response Screen (e.g., 1-200 µM this compound) cell_culture->range_finding mtt MTT/Viability Assay (Determine IC50) range_finding->mtt Refine Concentration Range ldh LDH/Cytotoxicity Assay (Confirm Cell Death) mtt->ldh apoptosis Apoptosis Assay (e.g., Caspase-Glo) mtt->apoptosis analysis Analyze Data & Plot Curves ldh->analysis apoptosis->analysis conclusion Conclusion on Cytotoxicity & Mechanism analysis->conclusion

Caption: Workflow for optimizing this compound cytotoxicity assays.

signaling_pathway cluster_cell Mammalian Cell Padanamide_A This compound Biosynthesis Inhibition of Cysteine & Methionine Biosynthesis Padanamide_A->Biosynthesis Stress Amino Acid Deprivation Stress Biosynthesis->Stress GCN2 GCN2 Pathway Activation Stress->GCN2 Apoptosis_Pathway Intrinsic Apoptosis Pathway Stress->Apoptosis_Pathway Protein_Synth General Inhibition of Protein Synthesis GCN2->Protein_Synth Bax_Bak Bax/Bak Activation Apoptosis_Pathway->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

troubleshooting_tree start Inconsistent or Unexpected Assay Results var High Variability between Replicates? start->var var_yes Check: 1. Cell Seeding Homogeneity 2. Pipetting Technique 3. Edge Effects var->var_yes Yes low_signal Low Absorbance/Signal in Controls? var->low_signal No low_signal_yes Check: 1. Cell Seeding Density (Too Low?) 2. Cell Health (Log Phase?) 3. Reagent Incubation Time low_signal->low_signal_yes Yes high_bg High Background Signal in Controls? low_signal->high_bg No high_bg_yes_mtt MTT Assay: 1. Test for Direct MTT Reduction 2. Use Phenol Red-Free Media 3. Check for Contamination high_bg->high_bg_yes_mtt Yes (MTT) high_bg_yes_ldh LDH Assay: 1. Check Serum for LDH Activity 2. Ensure Gentle Pipetting 3. Avoid Over-confluency high_bg->high_bg_yes_ldh Yes (LDH)

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Technical Support Center: Overcoming Solubility Issues with Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Padanamide A. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp.[1][2] Its unique structure, composed of non-proteinogenic amino acids, contributes to its biological activity, which includes cytotoxicity against Jurkat T lymphocyte cells and a proposed mechanism of action involving the inhibition of cysteine and methionine biosynthesis.[1][2] Like many complex natural products, particularly peptides with hydrophobic residues, this compound is expected to have poor aqueous solubility, which can present challenges in preparing solutions for biological assays.

Q2: What are the known physicochemical properties of this compound?

This compound is described as an optically active viscous oil.[2] While extensive experimental data on its physicochemical properties are limited, some key information is available.

Q3: In which solvents is this compound known to be soluble?

Based on available information, this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving my lyophilized this compound. What should I do?

Difficulty in dissolving lyophilized this compound is likely due to its hydrophobic nature. Here is a step-by-step approach to solubilization:

  • Initial Solvent Selection: Start with an organic solvent. DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds for use in biological assays.[3][4] Alternatively, DMF, ethanol, or methanol can be used.

  • Reconstitution Technique:

    • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • Add a small amount of the chosen organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. A typical starting concentration for a stock solution is 1-2 mg/mL.[5]

    • To aid dissolution, you can gently vortex or sonicate the vial.[3] Sonication can help break up aggregates and improve solubility.[3]

  • Visual Inspection: A successfully dissolved solution should be clear and free of any visible particulates.

Q5: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Gradual Dilution: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Vigorous Mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Final Solvent Concentration: For cell-based assays, it is crucial to keep the final concentration of the organic solvent low to avoid cytotoxicity. For many cell lines, including Jurkat cells, the final DMSO concentration should be kept below 0.5% to 1%.[6][7][8] It is recommended to perform a solvent tolerance test to determine the maximum concentration of the organic solvent that does not affect your specific assay.

  • Use of Solubilizing Agents: If precipitation persists, consider the use of solubilizing agents or excipients in your formulation. These can include surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins, which can encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.

Q6: What is the recommended final concentration of DMSO for assays with Jurkat cells?

For assays involving Jurkat T lymphocyte cells, it is generally recommended to keep the final concentration of DMSO at or below 0.5%.[7][8] However, some studies have used up to 1% DMSO without significant toxicity. It is best practice to include a vehicle control in your experiments with the same final concentration of DMSO as your test samples to account for any solvent effects.

Q7: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C. Once dissolved in an organic solvent, stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular FormulaC₃₁H₄₇N₇O₉[1]
AppearanceOptically active viscous oil[2]
Solubility
Soluble inDMF, DMSO, Ethanol, Methanol
Biological Activity
Cell LineJurkat T lymphocyte cells[2]
AssayCytotoxicity[2]
IC₅₀~ 60 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a calculated volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.

  • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure that the final concentration of DMSO in the working solutions and in the cell culture wells does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

  • Add the working solutions to the cell cultures, ensuring gentle mixing.

  • Include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Mandatory Visualization

experimental_workflow cluster_prep This compound Preparation cluster_assay Cell-Based Assay cluster_controls Controls lyophilized Lyophilized this compound stock_sol High-Concentration Stock (e.g., 10 mg/mL in DMSO) lyophilized->stock_sol Dissolve in DMSO working_sol Working Solutions (Serial Dilution in Media) stock_sol->working_sol Dilute in Assay Medium treatment Treatment with This compound working_sol->treatment cell_culture Jurkat Cell Culture cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Cytotoxicity) incubation->readout vehicle_control Vehicle Control (Medium + DMSO) vehicle_control->treatment untreated_control Untreated Control untreated_control->incubation

Caption: Experimental workflow for preparing this compound and use in cell-based assays.

signaling_pathway PadanamideA This compound TargetEnzyme Target Enzyme (e.g., in Cysteine/Methionine Biosynthesis Pathway) PadanamideA->TargetEnzyme Inhibits CysMet Cysteine & Methionine Biosynthesis TargetEnzyme->CysMet AminoAcids Decreased Cysteine & Methionine Levels CysMet->AminoAcids CellGrowth Inhibition of Cell Growth/Proliferation AminoAcids->CellGrowth Cytotoxicity Cytotoxicity CellGrowth->Cytotoxicity

Caption: Proposed signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Padanamide A Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Padanamide A in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

While specific public data on the comprehensive stability of this compound across a wide range of solvents is limited, peptides like this compound can exhibit varying stability depending on the solvent, pH, temperature, and light exposure.[1] Based on general principles of peptide chemistry, this compound, a modified linear tetrapeptide, may be susceptible to degradation via hydrolysis, particularly under acidic or basic conditions.[2][3] For optimal stability, it is recommended to store this compound in anhydrous aprotic solvents at low temperatures and protected from light.

Below is a table with representative (hypothetical) stability data to illustrate what a researcher might determine experimentally.

Table 1: Hypothetical Stability of this compound in Various Solvents after 24 hours at Room Temperature (25°C)

SolventpH% this compound Remaining
Dimethyl Sulfoxide (DMSO)N/A>99%
EthanolN/A98%
Methanol (B129727)N/A97%
Acetonitrile (B52724)N/A99%
Water7.095%
Phosphate-Buffered Saline (PBS)7.494%
Aqueous Buffer5.090%
Aqueous Buffer9.085%

Note: This data is illustrative and should be confirmed by experimental analysis.

Troubleshooting Guide

Q2: I am observing rapid degradation of this compound in my experiment. What are the potential causes and how can I troubleshoot this?

Rapid degradation of this compound can be attributed to several factors.[1] Use the following guide to troubleshoot the issue.

Troubleshooting Decision Tree:

Troubleshooting start Start: Rapid this compound Degradation Observed check_solvent Check Solvent Purity and Storage start->check_solvent impurities Solvent impurities (e.g., water, acids, bases) may be catalyzing degradation. check_solvent->impurities Impure? check_ph Evaluate pH of Aqueous Solutions check_solvent->check_ph Pure solution_solvent Use high-purity, anhydrous solvents. Store solvents appropriately. impurities->solution_solvent extreme_ph This compound may be unstable at acidic or basic pH. check_ph->extreme_ph Acidic/Basic? check_temp Assess Incubation Temperature check_ph->check_temp Neutral solution_ph Maintain pH between 6.0 and 7.5. Use freshly prepared buffers. extreme_ph->solution_ph high_temp Elevated temperatures can accelerate degradation. check_temp->high_temp High Temp? check_light Consider Light Exposure check_temp->check_light Controlled solution_temp Perform experiments at lower temperatures if possible. Minimize time at room temperature. high_temp->solution_temp photodegradation This compound may be light-sensitive. check_light->photodegradation Exposed? solution_light Protect samples from light using amber vials or by working in low-light conditions. photodegradation->solution_light

Caption: Troubleshooting decision tree for rapid this compound degradation.

Q3: My recovery of this compound is low, but I don't see any degradation products. What could be the issue?

Low recovery without observable degradation products might be due to the adsorption of the compound to container surfaces. This is a common issue with peptides and lipophilic compounds.

  • Troubleshooting Steps:

    • Use appropriate labware: Consider using low-adsorption microplates or vials (e.g., polypropylene (B1209903) or silanized glass).

    • Include a surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to aqueous solutions can help prevent adsorption.

    • Pre-condition surfaces: Rinsing the container with the experimental solution before use can help saturate non-specific binding sites.

Experimental Protocols

Q4: How can I experimentally determine the stability of this compound in a specific solvent?

A general protocol for assessing the chemical stability of a compound in solution involves incubating the compound in the solvent of interest and measuring its concentration over time using a suitable analytical method like LC-MS/MS.[1][4]

Protocol: this compound Stability Assessment in a Solvent

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like DMSO.[5]

  • Incubation:

    • Dilute the stock solution into the test solvent (e.g., PBS pH 7.4, ethanol) to a final concentration of 10 µg/mL.

    • Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the sample.[1]

  • Sample Quenching:

    • Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile or methanol to the collected aliquot.[1] This precipitates proteins and halts chemical reactions.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Plot the percentage of this compound remaining against time.

    • Calculate the degradation rate and the half-life (t½) of this compound in the tested solvent.

Experimental Workflow Diagram:

ExperimentalWorkflow prep_stock Prepare 1 mg/mL this compound Stock Solution in DMSO dilute Dilute Stock to 10 µg/mL in Test Solvent prep_stock->dilute incubate Incubate at Desired Temperature dilute->incubate sample Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction with Ice-Cold Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze data Plot % Remaining vs. Time & Calculate Half-life analyze->data

Caption: Workflow for assessing this compound stability in solvents.

References

Technical Support Center: Padanamide A Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Padanamide A to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to minimize degradation.[1] For short-term storage of a few days, 4°C is acceptable.

Q2: How should I handle lyophilized this compound upon receiving it?

A2: Before opening the vial, it is crucial to allow the lyophilized powder to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can significantly accelerate degradation. Weigh out the desired amount quickly and reseal the container promptly.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: How should I store solutions of this compound?

A4: The stability of this compound in solution is considerably lower than in its lyophilized form. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its unique chemical structure, the primary degradation pathways for this compound are likely to be hydrolysis and oxidation. The multiple amide bonds are susceptible to cleavage under acidic or basic conditions. Additionally, the beta-hydroxy amino acid residues (3-hydroxyleucine and 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid) may be prone to oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommendations in the FAQs.2. Use a fresh vial of lyophilized this compound to prepare a new stock solution.3. Perform a stability check of your sample using HPLC-MS.
I observe extra peaks in my HPLC or LC-MS analysis of this compound. The presence of degradation products.1. Compare the chromatogram of your sample with that of a freshly prepared standard.2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. Adjust storage conditions to minimize further degradation (e.g., store at a lower temperature, protect from light).
The this compound powder appears clumpy or discolored. Absorption of moisture.This indicates that the sample may have been exposed to humidity. It is recommended to use a new, properly stored vial of this compound for your experiments to ensure accurate results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Optimization may be required based on the specific instrumentation and degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and MS in positive ion mode.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 50 µg/mL.

4. Analysis:

  • Inject the sample and acquire both UV and MS data.

  • Monitor the peak area of the intact this compound and look for the appearance of new peaks that may correspond to degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Preparation of Stressed Samples:

  • Prepare separate solutions of this compound (1 mg/mL in a suitable solvent) for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at room temperature for 4 hours.

  • Oxidation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate a lyophilized sample of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-MS method described in Protocol 1.

  • Characterize the degradation products by their retention times and mass-to-charge ratios.

Visualizations

PadanamideA_Degradation_Pathway PadanamideA This compound Hydrolysis Hydrolysis (Acid/Base) PadanamideA->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) PadanamideA->Oxidation DegradationProducts Degradation Products (e.g., Cleaved Peptides, Oxidized Residues) Hydrolysis->DegradationProducts Oxidation->DegradationProducts

Caption: Potential degradation pathways of this compound.

Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_use Experimental Use Lyophilized Lyophilized this compound (-20°C or -80°C) Equilibrate Equilibrate to Room Temp in Desiccator Lyophilized->Equilibrate Solution This compound Solution (Aliquot and store at -80°C) Experiment Perform Experiment Solution->Experiment Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Equilibrate->Dissolve Dissolve->Solution If not for immediate use Dissolve->Experiment

Caption: Recommended workflow for storing and handling this compound.

References

Peptide Natural Product Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in peptide natural product research. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in isolation, synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield during solid-phase peptide synthesis (SPPS)?

Low yields in SPPS can stem from several factors, primarily related to the peptide sequence itself and the synthetic chemistry. "Difficult sequences," such as those containing hydrophobic or β-branched residues, are prone to issues.[1] The primary cause of synthetic inefficiency is the formation of aggregated structures by the growing peptide chain, which hinders reagent access.[2] Incomplete coupling reactions and incomplete removal of the N-α-amino protecting group are also frequent culprits, leading to the formation of deletion peptides.[3] Furthermore, certain amino acid residues, like cysteine or proline, can introduce complexities such as aggregation or the formation of secondary structures during synthesis.[4]

Q2: My purified peptide shows a single peak on HPLC, but I suspect it's not the correct molecule. What could be the issue?

While a single HPLC peak often suggests purity, it doesn't guarantee the correct identity. Several issues could be at play:

  • Post-translational modifications (PTMs): The peptide may have undergone unexpected modifications during production or purification, such as oxidation, deamidation, or glycation, which can alter its mass and properties.[5]

  • Isomerization: Racemization of amino acids can occur during synthesis, leading to diastereomers that may or may not be resolved by standard HPLC methods.

  • Incorrect primary sequence: Errors in the synthesis, such as amino acid deletions or insertions, can occur, especially with long or complex peptides.

  • Cyclization: Peptides with N-terminal glutamine can undergo cyclization to form pyroglutamate, which can alter biological activity.[3]

Mass spectrometry is an essential tool to verify the molecular weight of the purified peptide and identify any potential modifications.[5]

Q3: I'm observing peptide aggregation during my experiments. What are the signs, and how can I prevent it?

Peptide aggregation is a significant challenge that can occur during synthesis, purification, and biological assays.[4][6] Signs of aggregation include:

  • During synthesis: Poor resin swelling and the appearance of gelatinous material.[7]

  • During purification: Broad, tailing, or early-eluting peaks on RP-HPLC.[7]

  • Post-purification: Difficulty dissolving the lyophilized peptide, or the solution becoming cloudy over time.[7]

To prevent aggregation, consider the following strategies:

  • Buffer optimization: Adjust the pH to be at least one unit away from the peptide's isoelectric point (pI). Varying salt concentrations or adding solubilizing agents like arginine can also be effective.[8]

  • Synthesis strategy: For hydrophobic peptides, using a more polar resin may reduce aggregation.[1] Incorporating "difficult sequence" mitigation strategies, such as the use of pseudoproline dipeptides, can disrupt the formation of secondary structures that lead to aggregation.

  • Alternative protecting groups: For arginine-rich peptides, the Pbf protecting group is generally less prone to causing aggregation than the Pmc group.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Peptide Aggregation

This guide provides a systematic approach to addressing peptide aggregation issues.

Problem: The peptide is insoluble, forms a precipitate, or yields broad peaks during HPLC purification.

Workflow for Troubleshooting Peptide Aggregation:

Aggregation_Troubleshooting start Aggregation Observed check_solubility Assess Solubility in Different Buffers start->check_solubility soluble No check_solubility->soluble modify_buffer Modify Buffer Conditions (pH, Salt, Additives) modify_buffer->check_solubility insoluble Still Insoluble hplc_analysis Analyze by Analytical HPLC broad_peaks No hplc_analysis->broad_peaks resynthesis Consider Resynthesis with Aggregation-Disrupting Strategies broad_peaks->resynthesis proceed Proceed with Experiment broad_peaks->proceed soluble->modify_buffer soluble->hplc_analysis

Caption: A workflow for diagnosing and resolving peptide aggregation issues.

Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Fibril Formation

This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.[6]

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water. Filter through a 0.22 µm filter.

    • Prepare the peptide stock solution in an appropriate solvent (e.g., water, DMSO).

    • Prepare the aggregation buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the peptide to the aggregation buffer to the desired final concentration.

    • Add ThT to a final concentration of 10-20 µM.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.[6]

Data Presentation: Effect of Additives on Peptide Solubility

AdditiveConcentrationSolubility Improvement
Arginine50-100 mMCan significantly increase solubility.[8]
Guanidine HCl1-6 MEffective denaturant, but may affect biological activity.
Urea1-8 MSimilar to Guanidine HCl, can disrupt secondary structures.
Acetonitrile (B52724)10-30%May improve solubility of hydrophobic peptides.
Guide 2: Investigating Post-Translational Modifications (PTMs)

This guide outlines steps to identify and characterize unexpected PTMs.

Problem: The molecular weight of the peptide determined by mass spectrometry does not match the theoretical mass.

Workflow for PTM Investigation:

PTM_Investigation start Mass Discrepancy Observed intact_mass Intact Mass Analysis (Q-TOF MS) start->intact_mass mass_shift Characterize Mass Shift (e.g., +16 Da = Oxidation) intact_mass->mass_shift peptide_mapping Peptide Mapping (LC-MS/MS) mass_shift->peptide_mapping locate_ptm Identify Modified Residue(s) peptide_mapping->locate_ptm confirm Confirm PTM Identity locate_ptm->confirm

Caption: A workflow for the identification and characterization of PTMs.

Experimental Protocol: Peptide Mapping by LC-MS/MS

Peptide mapping is a powerful technique to locate PTMs within a peptide sequence.[5]

  • Proteolytic Digestion:

    • Dissolve the peptide in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for several hours to overnight.

    • Quench the reaction by adding an acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Separate the peptide fragments using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • The mass spectrometer should be operated in data-dependent acquisition mode to acquire MS1 spectra of the eluting peptides and MS2 fragmentation spectra of the most abundant ions.

  • Data Analysis:

    • Use a database search engine to match the experimental MS/MS spectra against a theoretical digest of the expected peptide sequence.

    • Include potential PTMs as variable modifications in the search parameters. The software will identify peptides with mass shifts corresponding to specific modifications and pinpoint the modified residue.

Data Presentation: Common PTMs and their Mass Shifts

ModificationMass Shift (Da)Commonly Affected Residues
Oxidation+15.99Methionine, Tryptophan
Deamidation+0.98Asparagine, Glutamine
Phosphorylation+79.97Serine, Threonine, Tyrosine
Acetylation+42.01N-terminus, Lysine
GlycosylationVariableAsparagine, Serine, Threonine
Guide 3: Challenges in Structure Elucidation

Problem: Difficulty in determining the complex structure of a cyclic or modified peptide natural product.

Many peptide natural products have complex structures, including cyclic backbones, non-proteinogenic amino acids, and intricate PTMs, which makes their structure elucidation challenging. Traditional proteomics tools are often unsuitable for analyzing these unique structures.

Logical Relationship for Structure Elucidation:

Structure_Elucidation start Isolated Peptide ms High-Resolution MS/MS start->ms nmr Multidimensional NMR (COSY, TOCSY, NOESY, HMBC) start->nmr sequence Amino Acid Sequence and Modifications ms->sequence connectivity Through-bond and Through-space Correlations nmr->connectivity structure Proposed 3D Structure sequence->structure connectivity->structure

Caption: A diagram showing the complementary roles of MS and NMR in structure elucidation.

Experimental Protocol: Overview of 2D NMR for Peptide Structure Elucidation

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in identifying amino acid spin systems.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. This is very useful for identifying entire amino acid side chains.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D conformation and the sequence of amino acids.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for establishing connectivity across peptide bonds and identifying modifications.

  • Data Analysis:

    • The combination of these experiments allows for the sequential assignment of amino acid residues and the determination of the overall structure, including cyclization patterns and the location of modifications.

References

Technical Support Center: Enhancing Padanamide A Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Padanamide A analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of this compound in biological matrices. Its ability to distinguish compounds based on their mass-to-charge ratio and fragmentation patterns allows for very high selectivity and sensitivity, typically reaching the low picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range.

Q2: I am observing a weak signal for this compound in my LC-MS/MS analysis. What are the initial steps to improve sensitivity?

A2: To enhance a weak signal, start by optimizing the mass spectrometer's ionization source conditions to maximize the generation and transmission of this compound ions. Ensure you are using the correct polarity mode (positive ion mode is typical for peptides like this compound). Also, verify the quality of your solvents and reagents; using LC-MS grade materials is crucial to minimize background noise and signal suppression.

Q3: My baseline is noisy, which is affecting the limit of detection (LOD). How can I reduce baseline noise?

A3: A noisy baseline can be caused by several factors. Ensure your mobile phase is prepared fresh and filtered. Contaminants from the sample matrix, such as phospholipids, can also contribute to a noisy baseline. Implementing a more rigorous sample preparation method, like solid-phase extraction (SPE), can help remove these interfering substances. Additionally, check for and eliminate any leaks in your LC system, as these can introduce noise.

Q4: Can the choice of mobile phase additives affect the sensitivity of this compound detection?

A4: Absolutely. The addition of volatile acids, such as formic acid (typically at 0.1%), to the mobile phase can improve the ionization efficiency of peptides like this compound in positive ion mode electrospray ionization (ESI), leading to a stronger signal. It is important to use high-purity additives to avoid introducing contaminants.

Q5: What are matrix effects, and how can they impact this compound quantification?

A5: Matrix effects occur when components in the sample matrix (e.g., plasma, serum) co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will result in inaccurate quantification. Common indicators of matrix effects include high variability in replicate injections and a loss of sensitivity. To mitigate these effects, thorough sample cleanup is essential. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective in removing interfering matrix components.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound detection experiments.

Problem Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization parameters. 2. Inefficient sample cleanup leading to ion suppression. 3. Incorrect mobile phase composition. 4. This compound degradation.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Implement a robust sample preparation protocol (e.g., SPE, LLE) to remove matrix interferences. 3. Use LC-MS grade solvents and add 0.1% formic acid to the mobile phase to enhance protonation. 4. Ensure proper sample storage (cool and dark) to prevent degradation. Prepare fresh standards and samples.
High Background Noise 1. Contaminated solvents or reagents. 2. Leaks in the LC system. 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and additives. 2. Check all fittings and connections for leaks. 3. Clean the ion source according to the manufacturer's instructions.
Peak Tailing or Broadening 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the column and analyte. 3. Consider using a different column chemistry or adding a competing agent to the mobile phase.
Inconsistent Retention Times 1. Fluctuations in pump flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations.1. Check the pump for leaks and ensure it is properly primed. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following table summarizes the typical sensitivity of different analytical methods for the quantification of peptides similar to this compound.

Analytical Method Principle Selectivity Typical Lower Limit of Quantification (LLOQ)
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Very Highlow pg/mL to low ng/mL
HPLC-UV Separation by chromatography, detection by UV absorbance.Moderate to Lowhigh ng/mL to µg/mL
ELISA Immunoassay based on specific antibody-antigen recognition.High (antibody-dependent)Can reach pg/mL

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_biosynthesis Cysteine & Methionine Biosynthesis Pathway (Saccharomyces cerevisiae) Padanamide_A This compound O_Acetylhomoserine O-Acetylhomoserine Padanamide_A->O_Acetylhomoserine Inhibition Cystathionine Cystathionine Padanamide_A->Cystathionine Inhibition Homoserine Homoserine Homoserine->O_Acetylhomoserine Homoserine acetyltransferase O_Acetylhomoserine->Cystathionine Cystathionine γ-synthase Cysteine Cysteine Cysteine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase

Caption: Putative mechanism of action of this compound.

Technical Support Center: Optimization of Cell-Based Assays for Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Padanamide A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays for this novel tetrapeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a highly modified linear tetrapeptide derived from a marine sediment-derived Streptomyces species.[1][2] Chemical genomics studies in Saccharomyces cerevisiae suggest that its mechanism of action involves the inhibition of cysteine and methionine biosynthesis.[1][3] This amino acid deprivation triggers the GCN2 (General Control Nonderepressible 2) signaling pathway, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2α) and subsequent translation of ATF4 (Activating Transcription Factor 4).[1] Prolonged activation of this pathway can result in cell cycle arrest and apoptosis.[1]

Q2: What are the reported cytotoxic effects of this compound?

This compound has demonstrated cytotoxic activity against human Jurkat T lymphocyte cells.[2][3][4] Its analogue, Padanamide B, has shown greater potency in these cells.[3][5] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Quantitative Data Summary

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[2][3][4]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[2][3][4]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[2]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway affected by this compound and a general experimental workflow for its analysis are depicted below.

PadanamideA_Pathway cluster_cell Mammalian Cell PadanamideA This compound AA_Biosynthesis Cysteine & Methionine Biosynthesis Inhibition PadanamideA->AA_Biosynthesis Inhibits GCN2 GCN2 Activation AA_Biosynthesis->GCN2 Leads to eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Nucleus Nucleus ATF4->Nucleus Translocates to Stress_Genes Stress Response Gene Expression Nucleus->Stress_Genes Induces Cell_Cycle_Arrest Cell Cycle Arrest Stress_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Stress_Genes->Apoptosis

Caption: Proposed signaling pathway of this compound.

PadanamideA_Workflow cluster_assays Cell-Based Assays start Start: Cell Seeding treatment This compound Treatment (Serial Dilutions) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for this compound.

Troubleshooting Guide

Q3: I am not observing the expected cytotoxicity with this compound. What could be the issue?

Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:

  • Cell Health and Density: Ensure your cells are healthy, viable, and in the logarithmic growth phase before treatment.[6][7] Optimize cell seeding density for your specific cell line and assay format to ensure a sufficient signal-to-noise ratio.[6][8]

  • Compound Integrity and Concentration: Confirm the integrity of your this compound stock solution. Improper storage can lead to degradation. Prepare fresh serial dilutions for each experiment. It is also crucial to use a concentration range that brackets the expected IC50 value.

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent. If you are not observing an effect at 24 hours, consider extending the incubation period to 48 or 72 hours.[1]

  • Assay Choice: While MTT assays are common, they measure metabolic activity, which may not always directly correlate with cell death.[4] Consider using a complementary assay that measures cell viability via a different mechanism, such as the CellTiter-Glo® assay which quantifies ATP.[1]

Q4: My results show high variability between replicates or experiments. How can I improve reproducibility?

High variability can obscure the true effect of this compound. To improve consistency:

  • Standardize Cell Culture Practices: Use consistent cell passage numbers and avoid letting cells become over-confluent.[6] Ensure uniform cell seeding across all wells of your microplate.[7]

  • Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare fresh media and supplements for each experiment.[6]

  • Control for Edge Effects: "Edge effects" in microplates can lead to uneven cell growth. To mitigate this, consider not using the outer wells of the plate for experimental samples or filling them with media to maintain humidity.

  • Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent effects.[9] Positive and negative controls for your specific assay are also essential to validate assay performance.

Troubleshooting_Logic cluster_cells Cell-Related Issues cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues cluster_reproducibility Reproducibility Issues start Unexpected Results (e.g., No Cytotoxicity, High Variability) check_cells Check Cell Health & Density start->check_cells check_compound Verify Compound Integrity & Concentration start->check_compound check_protocol Review Assay Protocol start->check_protocol check_reproducibility Assess Reproducibility Issues start->check_reproducibility cell_viability Low Viability or Suboptimal Density? check_cells->cell_viability compound_degradation Degraded Compound? check_compound->compound_degradation incubation_time Inappropriate Incubation Time? check_protocol->incubation_time assay_choice Assay Measuring Wrong Endpoint? check_protocol->assay_choice inconsistent_seeding Inconsistent Seeding? check_reproducibility->inconsistent_seeding edge_effects Edge Effects? check_reproducibility->edge_effects optimize_seeding Optimize Seeding Density cell_viability->optimize_seeding Yes solution Optimized Assay optimize_seeding->solution fresh_dilutions Prepare Fresh Dilutions compound_degradation->fresh_dilutions Yes fresh_dilutions->solution optimize_time Test Different Incubation Times incubation_time->optimize_time Yes complementary_assay Use Complementary Assay assay_choice->complementary_assay Yes optimize_time->solution complementary_assay->solution standardize_seeding Standardize Seeding Technique inconsistent_seeding->standardize_seeding Yes mitigate_edge_effects Mitigate Edge Effects edge_effects->mitigate_edge_effects Yes standardize_seeding->solution mitigate_edge_effects->solution

Caption: Troubleshooting logic for this compound assays.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[1]

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[1][10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1][10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the wells.[1][10]

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies caspase-3 and -7 activities, which are key biomarkers of apoptosis.

  • Cell Seeding and Treatment: Prepare and treat cells with this compound in an opaque-walled 96-well plate as described for the MTT assay.[1]

  • Reagent Preparation: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.[1]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]

  • Incubation: Mix by gently shaking the plate and incubate at room temperature for 1 to 3 hours.[1]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[1]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the effect of this compound on cell cycle progression by quantifying DNA content.

  • Cell Treatment: Treat cells with this compound for the desired time.[1]

  • Cell Harvest and Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight.[1][10]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.[1][10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][10]

References

Technical Support Center: Improving the Reproducibility of Padanamide A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Padanamide A in their experiments. The information is designed to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation of this novel tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp.[1]. It is composed of non-proteinogenic amino acids[2]. This compound has demonstrated moderate cytotoxic activity against Jurkat T lymphocyte cells[1][2]. Its analogue, Padanamide B, is approximately three times more potent in the same assay[1][2].

Q2: What is the proposed mechanism of action for this compound?

Chemical genomics studies using the yeast Saccharomyces cerevisiae as a model organism have shown that yeast strains with deletions in genes related to sulfur amino acid biosynthesis are particularly sensitive to this compound[3][4]. Further experiments in minimal media confirmed that the growth-inhibitory effect of this compound is more pronounced in media lacking cysteine and methionine[1]. Supplementation with these amino acids, particularly methionine, can partially rescue this growth inhibition[1]. This suggests that this compound's mode of action involves the inhibition of cysteine and methionine biosynthesis or the cellular response to these amino acids[1][3][4].

Q3: What are the primary challenges in the chemical synthesis of this compound?

The total synthesis of this compound is complex and presents several key challenges[5]:

  • Stereoselective synthesis of unusual amino acid building blocks: Specifically, the synthesis of (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) can be difficult[5].

  • Side reactions and racemization: The coupling of sterically hindered or sensitive amino acid residues can lead to unwanted side reactions and a loss of stereochemical purity[5].

  • Purification: The purification of intermediates and the final product can be challenging due to the similar polarities of byproducts[5].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogue.

Table 1: Cytotoxicity Data

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[1][3]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[1][3]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).[3]

Table 2: Total Synthesis Yield

CompoundReported Overall YieldReference
This compound7.1%[5]

Troubleshooting Guides

This compound Synthesis

Problem: Low yield during the synthesis of the (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) precursor.

  • Question: My multi-step synthesis of the S-Aopc precursor is resulting in a significantly lower yield than expected. What are the likely causes and how can I optimize this?

  • Answer: Low yields in the synthesis of this key building block can arise from several steps. Consider the following troubleshooting strategies[5]:

    • Purity of Starting Materials: Ensure the starting materials for the construction of the pyrrolidinone ring are of high purity. Impurities can interfere with cyclization and subsequent functional group manipulations.

    • Cyclization Conditions: The efficiency of the pyrrolidinone ring formation is critical. If using a dehydration reaction, ensure that water is effectively removed. For intramolecular amide bond formation, the choice of coupling reagent and reaction temperature can significantly impact the yield.

    • Protecting Group Strategy: The choice and stability of protecting groups on the amino and carboxyl functionalities are crucial. Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate.

Problem: Inefficient amide coupling of non-proteinogenic amino acids.

  • Question: I am observing incomplete reactions or the formation of side products during the coupling steps involving the unusual amino acids of this compound. How can I improve the coupling efficiency?

  • Answer: The sterically hindered nature of the non-proteinogenic amino acids in this compound can make amide bond formation challenging. To improve coupling efficiency, consider the following[5]:

    • Choice of Coupling Reagent: Utilize stronger coupling reagents such as HATU, HBTU, or COMU, which are known to be effective for hindered couplings.

    • Reaction Time and Temperature: Extend the reaction times and consider performing the coupling at a slightly elevated temperature (e.g., room temperature to 40°C) to overcome steric hindrance. Monitor the reaction progress carefully to avoid side reactions.

    • Double Coupling: For particularly difficult couplings, performing the reaction twice with a fresh portion of reagents can drive the reaction to completion.

Problem: Epimerization during synthesis.

  • Question: I am concerned about the potential for racemization at the chiral centers during the synthesis. What steps can I take to minimize this?

  • Answer: Epimerization is a significant risk, especially when activating the carboxyl group of an amino acid for coupling. To mitigate this[5]:

    • Use Uronium/Guanidinium-based Coupling Reagents: Reagents like HATU and HBTU are known to suppress racemization compared to carbodiimide-based methods.

    • Control the Temperature: Perform coupling reactions at low temperatures (e.g., 0°C to room temperature) whenever possible.

    • Minimize Reaction Time: Do not let coupling reactions run for an unnecessarily long time after completion.

    • Choice of Base: Use non-nucleophilic bases like DIPEA or collidine.

This compound Production from Streptomyces sp.

Problem: Low or no yield of this compound from Streptomyces sp. culture.

  • Question: I am not detecting any this compound in my extracts, or the yield is consistently low. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or variable yields of secondary metabolites from bacterial cultures are a common issue. Here are some troubleshooting steps[6]:

    • Strain Viability and Productivity: Confirm the identity of your Streptomyces sp. isolate. It's possible for strains to lose productivity over successive subculturing. Re-streak from a glycerol (B35011) stock to ensure a viable and productive culture.

    • Suboptimal Culture Conditions: The production of secondary metabolites is often tightly regulated and highly sensitive to culture conditions. Systematically optimize parameters such as media composition (carbon and nitrogen sources), temperature, and pH.

    • Inefficient Extraction: Ensure complete extraction by using a sufficient volume of ethyl acetate (B1210297) and performing multiple extraction steps.

    • Compound Degradation: Minimize the exposure of the extract to high temperatures and light. Store extracts at low temperatures to prevent degradation.

    • Inconsistent Inoculum: Standardize your inoculum preparation. Use a consistent amount of spore suspension or mycelial fragments for each culture.

Biological Assays with this compound

Problem: High variability or poor dose-response in cytotoxicity assays.

  • Question: My IC50 values for this compound vary significantly between experiments, or I am not observing a clear dose-response curve. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can stem from several factors. Here are some common issues and solutions when working with natural products like this compound:

    • Compound Solubility and Precipitation: this compound, like many complex peptides, may have limited aqueous solubility. Precipitation of the compound upon dilution in cell culture media is a common problem that leads to an inaccurate estimation of the effective concentration[7].

      • Troubleshooting:

        • Visually inspect the media for any signs of precipitation after adding the this compound stock solution.

        • Prepare a higher concentration stock solution in a suitable solvent like DMSO, and then perform serial dilutions in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls[7].

        • Consider using a brief sonication step after diluting the stock solution in the media to aid in dissolution.

    • Cell Seeding Density and Health: The number of cells seeded and their overall health can significantly impact assay results[8].

      • Troubleshooting:

        • Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

        • Regularly check for and address any potential cell culture contamination, such as mycoplasma.

        • Ensure consistent cell passage numbers between experiments, as cellular characteristics can change over time in culture.

    • Incubation Time: The duration of compound exposure can affect the observed cytotoxicity.

      • Troubleshooting:

        • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect with this compound.

Problem: Inconsistent or inconclusive results in the chemical genomics screen.

  • Question: I am having difficulty identifying a clear set of hypersensitive yeast mutants in my chemical genomics screen with this compound. What are some potential issues?

  • Answer: Chemical genomics screens require careful optimization to achieve reproducible results. Here are some key points to consider:

    • Sub-lethal Concentration: It is crucial to use a sub-lethal concentration of this compound that causes only slight growth inhibition in a drug-hypersensitive yeast strain[9]. A concentration that is too high will result in widespread cell death, masking specific gene-drug interactions. Conversely, a concentration that is too low may not elicit a strong enough phenotype.

      • Troubleshooting:

        • Perform a dose-response experiment with a drug-hypersensitive yeast strain to determine the optimal sub-lethal concentration of this compound for your screen.

    • Quality of the Deletion Pool: The representation and viability of all mutant strains in the pooled library are critical for the success of the screen.

      • Troubleshooting:

        • Ensure the pooled yeast deletion library is handled and stored correctly to maintain its integrity.

        • Verify the evenness of the mutant distribution in the starting pool through barcode sequencing if possible.

    • Data Analysis Pipeline: The bioinformatics analysis of the barcode sequencing data is a critical step where inconsistencies can arise.

      • Troubleshooting:

        • Use a validated and consistent data analysis pipeline to normalize the barcode counts and identify statistically significant changes in mutant abundance.

        • Set appropriate thresholds for identifying "hits" to minimize false positives and false negatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells[9].

  • Cell Seeding: Seed cells (e.g., Jurkat T lymphocyte cells) into a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with different concentrations of this compound and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol outlines a chemical genomics screen to identify gene deletions that confer hypersensitivity or resistance to this compound[3][9].

  • Yeast Deletion Pool Preparation: Obtain a pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants. Culture the pooled library in a rich medium (e.g., YPD) to a mid-logarithmic growth phase.

  • This compound Treatment: Determine a sub-lethal concentration of this compound that causes a slight growth inhibition in a drug-hypersensitive yeast strain.

  • Competitive Growth: Grow the pooled library in the presence of the sub-lethal concentration of this compound and a vehicle control for a set number of generations.

  • Genomic DNA Extraction: Harvest the yeast cells from both the treatment and control cultures and extract the genomic DNA.

  • Barcode Amplification and Sequencing: Amplify the unique DNA barcodes from the genomic DNA using PCR. Quantify the abundance of each barcode using high-throughput sequencing.

  • Data Analysis: Compare the barcode abundance between the this compound-treated and control samples. Identify strains (and therefore, the corresponding deleted genes) that show significantly reduced growth in the presence of this compound. These are the "hypersensitive" mutants.

Visualizations

Signaling Pathway

PadanamideA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Sulfate_ext Sulfate Sulfate_int Sulfate Sulfate_ext->Sulfate_int Sulfate Permease APS APS Sulfate_int->APS ATP Sulfurylase PAPS PAPS APS->PAPS APS Kinase Sulfite Sulfite PAPS->Sulfite PAPS Reductase Sulfide Sulfide Sulfite->Sulfide Sulfite Reductase Cysteine Cysteine Sulfide->Cysteine O-Acetylserine Sulfhydrylase Serine Serine O_Acetylserine O-Acetylserine Serine->O_Acetylserine Serine Transacetylase Cystathionine Cystathionine Serine->Cystathionine O_Acetylserine->Cysteine Homoserine Homoserine O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine Homocysteine Synthase Homocysteine->Cystathionine Cystathionine β-synthase (CYS4) Methionine Methionine Homocysteine->Methionine Methionine Synthase Cystathionine->Cysteine Cystathionine γ-lyase PadanamideA This compound PadanamideA->Inhibition Inhibition->Cystathionine Proposed Inhibition

Caption: Proposed inhibition of sulfur amino acid biosynthesis by this compound in S. cerevisiae.

Experimental Workflows

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (serial dilutions) incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan (e.g., with DMSO) incubate_2_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a standard cytotoxicity (MTT) assay.

Chemical_Genomics_Workflow start Start prepare_pool Prepare yeast deletion pool start->prepare_pool competitive_growth Competitive growth with This compound vs. control prepare_pool->competitive_growth extract_dna Extract genomic DNA competitive_growth->extract_dna amplify_barcodes Amplify barcodes via PCR extract_dna->amplify_barcodes sequence_barcodes High-throughput sequencing amplify_barcodes->sequence_barcodes analyze_data Analyze barcode abundance sequence_barcodes->analyze_data identify_hits Identify hypersensitive mutants analyze_data->identify_hits end End identify_hits->end

Caption: Workflow for a chemical genomics screen in S. cerevisiae.

References

Technical Support Center: Padanamide A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in bioassays involving Padanamide A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces species.[1][2] Its primary known mechanism of action, identified through chemical genomics in Saccharomyces cerevisiae (yeast), is the inhibition of the cysteine and methionine biosynthesis pathway.[1][3] While this compound shows modest cytotoxicity, its analogue, Padanamide B, is more potent against Jurkat T lymphocyte cells.[1]

Q2: My IC50 values for this compound are inconsistent across different experimental runs. What are the common causes of this variability?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variation.[4] Key factors to investigate include:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[5] It is crucial to use cells within a consistent, low passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to significant variability. Ensure your cell suspension is homogeneous before and during plating.

  • Reagent Variability: Differences in media lots, serum concentration, or the quality of assay reagents can impact results.[6] Standardize these components as much as possible.

  • Compound Stability: Ensure the stability of this compound in your assay medium and vehicle (e.g., DMSO) over the course of the experiment.

  • Incubation Time and Conditions: Variations in incubation time, temperature, CO2, and humidity can alter cell growth and drug response.

Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Values check_cells Review Cell Culture Practices start->check_cells check_reagents Examine Reagent Consistency start->check_reagents check_protocol Standardize Assay Protocol start->check_protocol passage Is passage number consistent and low? check_cells->passage lots Are media/serum lots the same? check_reagents->lots incubation Are incubation time and conditions identical? check_protocol->incubation seeding Is cell seeding uniform? passage->seeding Yes implement_passage Implement strict passage number tracking passage->implement_passage No seeding->check_reagents Yes optimize_seeding Optimize cell counting and plating technique seeding->optimize_seeding No compound Is compound stock fresh and properly stored? lots->compound Yes qualify_lots Qualify new lots of reagents before use lots->qualify_lots No compound->check_protocol Yes prepare_fresh Prepare fresh compound dilutions for each experiment compound->prepare_fresh No calibrate_incubator Calibrate incubator and standardize timing incubation->calibrate_incubator No end Improved IC50 Consistency incubation->end Yes implement_passage->seeding optimize_seeding->check_reagents qualify_lots->compound prepare_fresh->check_protocol calibrate_incubator->end

Caption: Troubleshooting logic for inconsistent IC50 values.

Q3: I am observing an "edge effect" in my microtiter plates. How can I mitigate this?

Edge effects, where wells on the perimeter of a plate behave differently from interior wells, are often caused by evaporation and temperature gradients.[7] This can lead to increased concentrations of reagents and compounds in the outer wells.

Mitigation Strategies:

  • Plate Hydration: Use a lid and store plates in a humidified incubator. For long-term assays, consider placing a hydration cassette or sterile water-filled plates around your experimental plate.

  • Well Moating: Do not use the outer-most wells for experimental samples. Instead, fill them with sterile media or PBS to create a "moat" that buffers the inner wells from environmental fluctuations.[7]

  • Randomized Plating: If possible, randomize the location of your samples and controls on the plate to avoid systematic bias.[8]

Q4: What are the key quality control (QC) metrics I should use for my this compound high-throughput screening (HTS) assay?

Robust QC metrics are essential for ensuring the quality and reliability of HTS data.[8] The Z'-factor is the most widely accepted metric for assessing assay quality before starting a full screen.[8]

MetricFormulaInterpretationRecommended Value
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)Measures the dynamic range of the assay.> 10 (assay dependent)[8]
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)Measures the difference between signal and background relative to the background noise.> 10
Z'-Factor 1 - [ (3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)| ]Measures the separation between the signal and background distributions. It accounts for both dynamic range and data variation.> 0.5 for an excellent assay[8]

SD = Standard Deviation

A low Z'-factor is a critical issue that must be resolved before proceeding with a screening campaign.[8]

Experimental Protocols

Protocol 1: General Cell-Based Cytotoxicity Assay (e.g., Jurkat cells)

This protocol outlines a method for determining the cytotoxic effects of this compound on a suspension cell line like Jurkat T lymphocytes.[1]

  • Cell Seeding:

    • Culture Jurkat cells to a density of approximately 1x10^6 cells/mL. Ensure cells are in the logarithmic growth phase.

    • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to a concentration of 2x10^5 cells/mL.

    • Dispense 50 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well, solid white microplate.

  • Compound Addition:

    • Prepare a 2X serial dilution of this compound in the appropriate culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Add 50 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and a 1X final compound concentration.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • Signal Detection (using a viability reagent like CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Chemical Genomics Screen in S. cerevisiae

This protocol is based on the methodology used to identify the mechanism of action of this compound.[1][3]

  • Yeast Strain Preparation:

    • Use a drug-hypersensitive strain of S. cerevisiae.

    • Prepare a pooled collection of yeast deletion mutants, where each mutant contains a unique DNA barcode.

  • Screening:

    • Grow the pooled mutant collection in a suitable rich medium (e.g., YPD).

    • Expose the yeast pool to a sub-lethal concentration of this compound (a concentration that causes only minor growth inhibition).[1] A vehicle control (DMSO) must be run in parallel.

    • Allow the yeast to grow for a specified number of generations (e.g., 5-10).

  • Genomic DNA Extraction and Barcode Sequencing:

    • Harvest the yeast cells from both the treated and control cultures.

    • Extract the genomic DNA.

    • Amplify the unique DNA barcodes using PCR.

    • Sequence the amplified barcodes using a high-throughput sequencing platform.

  • Data Analysis:

    • Quantify the abundance of each barcode in the treated and control samples.

    • Calculate the log2 fold change in abundance for each deletion mutant in the presence of this compound compared to the control.

    • Mutants that are significantly depleted (sensitive) in the this compound-treated sample have deletions in genes that are essential for survival in the presence of the compound. These genes are likely related to the drug's target pathway.

Visualizations

Proposed Mechanism of Action for this compound

G cluster_pathway Cysteine & Methionine Biosynthesis Pathway (Yeast) sulfate Sulfate homocysteine Homocysteine sulfate->homocysteine Multiple Steps serine Serine serine->homocysteine cysteine Cysteine homocysteine->cysteine methionine Methionine homocysteine->methionine padanamide_a This compound padanamide_a->inhibition_point

Caption: Proposed inhibition of sulfur amino acid biosynthesis by this compound.[1][3]

High-Throughput Screening (HTS) Workflow

G prep Assay Preparation (Cells, Reagents) plate Plate Dispensing (Cells) prep->plate compound Compound Addition (this compound) plate->compound incubate Incubation compound->incubate read Signal Detection (Plate Reader) incubate->read analyze Data Analysis (QC, Hit Identification) read->analyze

Caption: A typical workflow for a high-throughput screening bioassay.[8]

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Padanamide A and Padanamide B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic properties of Padanamide A and Padanamide B, two highly modified linear tetrapeptides isolated from a marine sediment-derived Streptomyces sp. The information presented here is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products.

Quantitative Cytotoxicity Data

Padanamide B has demonstrated significantly higher cytotoxic activity against the Jurkat T lymphocyte cell line compared to its structural analog, this compound.[1] Experimental data reveals that Padanamide B is approximately three times more potent in inhibiting the proliferation of this human T-cell leukemia line.[1] The half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity assays are summarized below.

CompoundCell LineIC50 (µg/mL)IC50 (µM)
This compoundJurkat T lymphocyte~60~97.4
Padanamide BJurkat T lymphocyte2032.5

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (646.7 g/mol ).[2][3]

Experimental Protocols

The cytotoxic activity of this compound and Padanamide B against the Jurkat T lymphocyte cell line was determined using a standard in vitro cell viability assay, such as the MTT assay.[1]

Cell Viability Assay (MTT Assay)

Materials:

  • Jurkat T lymphocyte cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Padanamide B, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well in a final volume of 100 µL of complete culture medium.[1]

  • Compound Treatment: Cells are treated with various concentrations of this compound and Padanamide B. A vehicle control (solvent alone) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizations

Experimental Workflow for Cytotoxicity Assay

G Experimental Workflow for Cytotoxicity Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (Jurkat T cells) compound_treatment Compound Treatment (this compound & B) cell_seeding->compound_treatment incubation_72h 72h Incubation compound_treatment->incubation_72h mtt_addition MTT Addition incubation_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis absorbance_reading->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Workflow for determining the cytotoxicity of this compound and B.

Proposed Mechanism of Action for this compound in Yeast

While the precise mechanism of cytotoxic activity in human cancer cells is not fully understood, studies in Saccharomyces cerevisiae (yeast) suggest a potential mode of action for this compound.[1][4] A chemical genomics analysis indicated that this compound might inhibit the biosynthesis of cysteine and methionine.[4] It is important to note that this mechanism observed in yeast may not directly translate to the cytotoxic effects seen in human Jurkat cells.[1] Interestingly, Padanamide B did not show the same connection to sulfur amino acid biosynthesis at the tested concentrations.[1][4]

G Proposed Mechanism of this compound in Yeast Padanamide_A This compound Biosynthesis Cysteine & Methionine Biosynthesis Padanamide_A->Biosynthesis Inhibits Yeast_Growth Yeast Cell Growth Biosynthesis->Yeast_Growth Essential for

Caption: Proposed inhibition of amino acid biosynthesis by this compound in yeast.

References

Validating the Mechanism of Action of Padanamide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methodologies used to validate the biological target of Padanamide A, a modified linear tetrapeptide with cytotoxic properties. Evidence from chemical genomics studies in Saccharomyces cerevisiae suggests that this compound inhibits the cysteine and methionine biosynthesis pathway.[1][2] This guide will compare the target validation approach for this compound with that of other known inhibitors of this pathway, providing experimental data and detailed protocols to aid researchers in designing and interpreting target validation studies.

Executive Summary

Target validation for this compound has primarily relied on a forward chemical genetics or "phenotype-first" approach. A phenotype-based screen in yeast identified a fitness defect in the presence of the compound, and subsequent genetic analysis pointed to the cysteine biosynthesis pathway, specifically implicating a functional link to the CYS4 gene product, cystathionine (B15957) β-synthase.[1] This contrasts with the reverse genetics or "target-first" approach typically used for other inhibitors of this pathway, where compounds are directly tested against purified enzymes. This guide explores the nuances, advantages, and data outputs of these differing strategies.

Comparative Analysis of Inhibitors and Validation Strategies

The investigation into this compound's mechanism of action began with an unbiased, whole-cell assay to identify its impact on cellular pathways.[1][3] This "phenotype-first" approach is particularly useful for novel compounds where the molecular target is unknown. In contrast, compounds like aminooxyacetic acid (AOAA), propargylglycine (B1618536) (PAG), and β-cyanoalanine (BCA) were identified and characterized through traditional "target-first" approaches, which involve direct testing against a known enzyme.

dot

Caption: Comparison of "phenotype-first" and "target-first" validation strategies.

Data Presentation

Cytotoxicity Data

This compound and its analogue, Padanamide B, have demonstrated cytotoxic effects against the Jurkat T lymphocyte cell line.

CompoundCell LineAssayIC50Reference
This compound Jurkat T lymphocyteCytotoxicity~60 µg/mL[4]
Padanamide B Jurkat T lymphocyteCytotoxicity20 µg/mL[4]
Enzymatic Inhibition Data for Alternative Compounds

The following table summarizes the inhibitory activity of alternative compounds against cystathionine β-synthase (CBS) and the related enzyme, cystathionine γ-lyase (CSE). It is important to note that while this compound is linked to the cysteine biosynthesis pathway, direct enzymatic inhibition data is not yet available.

CompoundPrimary TargetOrganism/SystemIC50Reference
Aminooxyacetic acid (AOAA) Cystathionine β-synthase (CBS)Recombinant Human8.5 ± 0.7 µM[3][5]
Cystathionine γ-lyase (CSE)Recombinant Human1.1 ± 0.1 µM[3][5]
Propargylglycine (PAG) Cystathionine γ-lyase (CSE)Recombinant Human40 ± 8 µM[3]
β-cyanoalanine (BCA) Cystathionine γ-lyase (CSE)Recombinant Human14 ± 0.2 µM[3]

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the sulfur amino acid biosynthesis pathway in S. cerevisiae. This pathway is crucial for the synthesis of cysteine and methionine. The chemical genomics data strongly suggest that this compound's activity is linked to the function of CYS4, which encodes cystathionine β-synthase.[1]

dot

Sulfur_Amino_Acid_Biosynthesis cluster_inhibition Homoserine Homoserine O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine Homocysteine synthase Cystathionine Cystathionine Homocysteine->Cystathionine Methionine Methionine Homocysteine->Methionine Methionine synthase CYS4 Cystathionine β-synthase (CYS4) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Serine Serine Serine->Cystathionine PadanamideA This compound PadanamideA->CYS4 Proposed Inhibition CYS4->Cystathionine

Caption: Proposed inhibition of sulfur amino acid biosynthesis by this compound.

Experimental Protocols

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol outlines a chemical genomics screen to identify gene deletions that confer hypersensitivity or resistance to this compound, thereby revealing its potential mode of action.[1][6][7]

Principle: A pooled library of S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence of a sub-lethal concentration of this compound. Changes in the abundance of each mutant strain are quantified by sequencing the DNA barcodes. Genes whose deletion leads to decreased fitness are potential targets or are in pathways affected by the compound.[6]

Protocol:

  • Yeast Deletion Pool Preparation: Obtain a pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants. Culture the pooled library in a rich medium (e.g., YPD) to a mid-logarithmic growth phase.

  • This compound Treatment: Determine a sub-lethal concentration of this compound that causes a slight growth inhibition in a drug-hypersensitive yeast strain.[4] This concentration is used for the screen.

  • Competitive Growth: Inoculate the pooled yeast deletion library into fresh medium containing either this compound at the pre-determined sub-lethal concentration or a vehicle control (e.g., DMSO). Allow the pools to grow competitively for a set number of generations.

  • Genomic DNA Extraction: Harvest the yeast cells from each culture and extract the genomic DNA.

  • Barcode Amplification and Sequencing: Amplify the unique DNA barcodes from the extracted genomic DNA using PCR with indexed primers.[6] Pool the PCR products and sequence them using a high-throughput sequencing platform.

  • Data Analysis: Quantify the abundance of each barcode in the this compound-treated and control samples. Calculate a fitness score for each deletion mutant. Identify "hypersensitive" strains (those with significantly reduced fitness in the presence of this compound).

  • Pathway Analysis: Perform functional enrichment analysis (e.g., GO term analysis) on the list of hypersensitive genes to identify over-represented biological processes and pathways, which points to the compound's mechanism of action.

dot

Chemical_Genomics_Workflow Pool Pool of barcoded S. cerevisiae deletion mutants Treatment Treatment with sub-lethal concentration of this compound Pool->Treatment Growth Competitive growth of the mutant pool Treatment->Growth Extraction Genomic DNA extraction Growth->Extraction PCR PCR amplification of barcodes Extraction->PCR Sequencing High-throughput sequencing of barcodes PCR->Sequencing Analysis Quantitative analysis of barcode abundance Sequencing->Analysis Identification Identification of hypersensitive mutants Analysis->Identification

Caption: Workflow for identifying gene-drug interactions using chemical genomics.

Cytotoxicity Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound against a mammalian cell line.[1][8][9]

Principle: The cytotoxicity of a compound is assessed by measuring the reduction in cell viability or proliferation after treatment. The MTT assay, which measures the metabolic activity of viable cells, is a common method.

Protocol:

  • Cell Seeding: Seed cells (e.g., Jurkat T lymphocyte cells) into a 96-well plate at a predetermined density. Allow the cells to adhere and grow for 24 hours (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Prepare a serial dilution of this compound. Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cystathionine β-Synthase (CBS) Enzyme Assay (for alternative inhibitors)

This protocol describes a colorimetric coupled enzyme assay for determining the activity of CBS and the inhibitory potential of compounds like AOAA.[10][11]

Principle: This method utilizes cystathionine γ-lyase (CGL) as an ancillary enzyme to convert the cystathionine produced by CBS into cysteine. The resulting cysteine is then detected spectrophotometrically after complexation with ninhydrin (B49086).

Protocol:

  • Reagent Preparation:

    • Purified or partially purified CBS enzyme.

    • Purified CGL enzyme.

    • Substrates: L-serine and L-homocysteine.

    • Cofactor: Pyridoxal 5'-phosphate (PLP).

    • Inhibitor solutions at various concentrations (e.g., AOAA).

    • Ninhydrin reagent.

  • Enzyme Reaction:

    • In a reaction vessel, combine the CBS enzyme, PLP, L-serine, L-homocysteine, and the inhibitor at various concentrations or a vehicle control.

    • Incubate the mixture at 37°C to allow the CBS-catalyzed reaction to proceed.

  • Coupled Reaction and Detection:

    • Add the CGL enzyme to the reaction mixture to convert the newly formed cystathionine to cysteine.

    • Stop the reaction and add ninhydrin reagent.

    • Heat the mixture to allow color development.

    • Measure the absorbance at 560 nm.

  • Data Analysis: Calculate the rate of cysteine production for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to determine the IC50 value.

Future Directions and Conclusion

The validation of this compound's biological target is an ongoing process initiated by a powerful, unbiased chemical genomics screen. This "phenotype-first" approach has successfully implicated the cysteine biosynthesis pathway as a key cellular process affected by this natural product.

To further validate CYS4 as the direct molecular target, future studies should focus on expressing and purifying the CYS4 enzyme and determining the IC50 of this compound in a direct enzyme inhibition assay, similar to the "target-first" approaches used for compounds like AOAA. This would provide a more direct comparison and strengthen the evidence for its mechanism of action. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute such validation studies, ultimately contributing to a more complete understanding of this compound's therapeutic potential.

References

Padanamide A and its Impact on Cysteine Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Padanamide A's effect on cysteine biosynthesis, placing it in context with other compounds and outlining experimental methodologies to further investigate its mechanism of action. This compound, a modified linear tetrapeptide, has been identified as a potential inhibitor of cysteine and methionine biosynthesis, a pathway crucial for cellular growth and survival. Understanding its specific effects is vital for its potential development as a therapeutic agent.

Comparative Bioactivity of this compound and S-Allyl Cysteine

To contextualize the bioactivity of this compound, it is compared here with S-allyl cysteine (SAC), a well-characterized organosulfur compound derived from garlic. While both molecules influence sulfur-containing amino acid pathways, their potencies and primary mechanisms of action differ significantly. The following table summarizes available quantitative data on their cytotoxic effects. It is important to note that direct enzymatic inhibition data for this compound on cysteine biosynthesis enzymes is not yet publicly available. The data presented relies on cellular assays, which reflect the compound's overall biological impact.

CompoundCell LineAssay TypeIC50 ValueReference
This compound Jurkat T lymphocyteCytotoxicity~60 µg/mL[1]
Padanamide B Jurkat T lymphocyteCytotoxicity20 µg/mL[1]
S-Allyl Cysteine (SAC) T24 (Bladder Cancer)Cytotoxicity52.98 mM (48h)[2]
S-Allyl Cysteine (SAC) T24R2 (Cisplatin-resistant Bladder Cancer)Cytotoxicity19.87 mM (48h)[2]
S-Allyl Cysteine (SAC) SW480 (Colon Adenocarcinoma)Cytotoxicity>1 mM (48h)[3]
S-Allyl Cysteine (SAC) HCC827 (Lung Cancer)Cell Viability10-20 mM (24-72h)[4]
S-Allyl Cysteine (SAC) NCI-H1975 (Lung Cancer)Cell Viability10-20 mM (24-72h)[4]

Signaling Pathway: GCN2 Activation in Response to Cysteine Depletion

The proposed mechanism of action for this compound involves the inhibition of cysteine and methionine biosynthesis, leading to amino acid starvation. This cellular stress is known to activate the General Control Nonderepressible 2 (GCN2) signaling pathway. Upon sensing uncharged tRNAs that accumulate during amino acid deficiency, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and stress adaptation.

GCN2_Pathway cluster_extracellular cluster_cellular PadanamideA This compound CysMet_Synth Cysteine & Methionine Biosynthesis PadanamideA->CysMet_Synth Inhibition AA_depletion Amino Acid Depletion CysMet_Synth->AA_depletion Uncharged_tRNA Uncharged tRNA Accumulation AA_depletion->Uncharged_tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 Activation p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylation ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation Global_Translation Global Translation Inhibition p_eIF2a->Global_Translation Stress_Response Stress Response Gene Expression ATF4->Stress_Response Growth_Arrest Growth Arrest/ Apoptosis Stress_Response->Growth_Arrest

This compound induced GCN2 signaling pathway.

Experimental Protocols

To further elucidate and confirm the effects of this compound on cysteine biosynthesis, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Yeast Growth Inhibition Assay for Amino Acid Auxotrophs

This assay is fundamental to confirming that this compound's growth inhibitory effect is related to amino acid biosynthesis.

Objective: To determine if the growth inhibition caused by this compound in Saccharomyces cerevisiae can be rescued by the addition of cysteine or methionine to the growth medium.

Materials:

  • Saccharomyces cerevisiae wild-type strain.

  • Yeast Nitrogen Base (YNB) without amino acids.

  • Glucose (or other carbon source).

  • Complete Supplement Mixture (CSM) and CSM lacking cysteine and methionine (CSM-Cys-Met).

  • This compound stock solution (in a suitable solvent like DMSO).

  • L-cysteine and L-methionine stock solutions.

  • 96-well microplates.

  • Incubator shaker (30°C).

  • Microplate reader (OD600nm).

Procedure:

  • Prepare Media: Prepare liquid minimal medium (YNB + glucose) and supplement with either CSM or CSM-Cys-Met.

  • Yeast Culture Preparation: Grow a pre-culture of wild-type S. cerevisiae in minimal medium with CSM overnight at 30°C with shaking.

  • Assay Setup:

    • In a 96-well plate, dilute the overnight culture to a starting OD600 of 0.05 in fresh minimal medium with CSM-Cys-Met.

    • Create a serial dilution of this compound in the wells.

    • For rescue experiments, add different concentrations of L-cysteine or L-methionine to wells containing this compound.

    • Include control wells: no this compound, and solvent control.

  • Incubation: Incubate the plate at 30°C with shaking for 24-48 hours.

  • Data Collection: Measure the OD600 of each well at regular intervals using a microplate reader.

  • Data Analysis: Plot growth curves (OD600 vs. time) for each condition. Compare the growth in the presence of this compound with and without the addition of cysteine or methionine to determine if these amino acids can rescue the growth inhibition.

Yeast_Growth_Assay_Workflow start Start: Prepare Yeast Pre-culture prepare_media Prepare Minimal Media (with and without Cys/Met) start->prepare_media setup_plate Setup 96-well Plate: - Yeast inoculum - this compound dilutions - Cys/Met for rescue prepare_media->setup_plate incubation Incubate at 30°C (24-48 hours) setup_plate->incubation measure_od Measure OD600 periodically incubation->measure_od analyze_data Analyze Data: - Plot growth curves - Determine growth rescue measure_od->analyze_data end_point End: Assess effect of this compound analyze_data->end_point

Yeast Growth Inhibition Assay Workflow.
In Vitro Enzymatic Assay for Serine Acetyltransferase (CysE)

This assay directly measures the activity of the first enzyme in the cysteine biosynthesis pathway.

Objective: To determine the inhibitory effect of this compound on the activity of Serine Acetyltransferase (CysE).

Materials:

  • Purified recombinant CysE enzyme.

  • L-serine.

  • Acetyl-CoA.

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • This compound stock solution.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, L-serine, and DTNB.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a no-inhibitor control and a solvent control.

  • Enzyme Addition: Add the purified CysE enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Acetyl-CoA to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time. The production of Coenzyme A (CoA-SH) in the reaction reduces DTNB, which results in a yellow-colored product that absorbs at 412 nm.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

In Vitro Enzymatic Assay for O-Acetylserine Sulfhydrylase (CysK/CysM)

This assay measures the activity of the second enzyme in the cysteine biosynthesis pathway.

Objective: To determine the inhibitory effect of this compound on the activity of O-Acetylserine Sulfhydrylase (CysK or CysM).

Materials:

  • Purified recombinant CysK or CysM enzyme.

  • O-acetylserine (OAS).

  • Sodium sulfide (B99878) (Na2S).

  • Ninhydrin (B49086) reagent.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.8).

  • This compound stock solution.

  • Microcentrifuge tubes.

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, OAS, and Na2S.

  • Inhibitor Addition: Add various concentrations of this compound to the tubes. Include a no-inhibitor control and a solvent control.

  • Enzyme Addition and Incubation: Add the purified CysK or CysM enzyme to initiate the reaction. Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

  • Cysteine Quantification:

    • Add ninhydrin reagent to the terminated reaction mixture.

    • Boil the samples for 10 minutes to allow for color development.

    • Cool the samples and measure the absorbance at 560 nm.

  • Data Analysis: Create a standard curve using known concentrations of L-cysteine. Determine the amount of cysteine produced in each reaction. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

By employing these experimental approaches, researchers can systematically validate the inhibitory effect of this compound on cysteine biosynthesis, elucidate its precise molecular target, and provide the quantitative data necessary for its further development as a potential therapeutic agent.

References

A Comparative Analysis of Padanamide A and Other Bioactive Microbial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic mechanisms and therapeutic potential of Padanamide A in comparison to other notable microbial peptides.

This guide offers a detailed comparative study of this compound, a modified linear tetrapeptide derived from a marine Streptomyces species, with other significant microbial peptides known for their cytotoxic properties. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective biological activities, mechanisms of action, and the experimental data supporting these findings.

Executive Summary

This compound has emerged as a molecule of interest due to its unique proposed mechanism of action: the inhibition of cysteine and methionine biosynthesis.[1][2] This mode of action distinguishes it from many other cytotoxic microbial peptides that typically target more common cellular processes like microtubule dynamics or protein translation. This guide will compare this compound with two other well-characterized microbial peptides, Dolastatin-10 and Apratoxin A, which exhibit distinct and potent anticancer activities. While this compound shows moderate cytotoxicity, its novel mechanism may offer therapeutic advantages, particularly in the context of drug resistance.

Comparative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of this compound and its analogue Padanamide B, alongside Apratoxin A, against the human Jurkat T lymphocyte cell line. This allows for a direct comparison of their potency in the same cancer cell model.

CompoundCell LineAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundJurkat (T lymphocyte)Cytotoxicity~ 60~ 97.4[3]
Padanamide BJurkat (T lymphocyte)Cytotoxicity2032.5[2]
Apratoxin AJurkat (T lymphocyte)Cytotoxicity~ 0.0002 (0.2 ng/mL)~ 0.00024[4]

Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ), Padanamide B (615.7 g/mol ), and Apratoxin A (837.1 g/mol ).

Mechanisms of Action: A Tale of Three Pathways

The cytotoxic effects of these microbial peptides are rooted in their distinct molecular mechanisms.

This compound: Targeting Amino Acid Metabolism

This compound is proposed to exert its cytotoxic effects by inhibiting the biosynthesis of the essential amino acids cysteine and methionine.[1] This amino acid starvation triggers a cellular stress response, primarily through the activation of the GCN2 (General Control Nonderepressible 2) signaling pathway.[6] GCN2 is a kinase that senses amino acid deprivation and, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response proteins, such as ATF4 (Activating Transcription Factor 4). ATF4, in turn, orchestrates a transcriptional program aimed at restoring amino acid homeostasis. However, under prolonged or severe amino acid starvation, this pathway can ultimately lead to apoptosis.[7]

GCN2_pathway Padanamide_A This compound AA_Biosynthesis Cysteine & Methionine Biosynthesis Padanamide_A->AA_Biosynthesis Inhibits uncharged_tRNA Uncharged tRNA Accumulation AA_Biosynthesis->uncharged_tRNA Leads to GCN2 GCN2 Activation uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Inhibits ATF4 ATF4 Translation eIF2a->ATF4 Promotes Stress_Response Stress Response (Amino Acid Synthesis, Antioxidant Response) ATF4->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis Prolonged Stress Dolastatin10_pathway Dolastatin10 Dolastatin-10 Tubulin Tubulin Polymerization Dolastatin10->Tubulin Inhibits Microtubule Microtubule Network Disruption Tubulin->Microtubule Leads to Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ApratoxinA_pathway ApratoxinA Apratoxin A Sec61 Sec61 Translocon ApratoxinA->Sec61 Inhibits Cotranslational_Translocation Cotranslational Translocation ApratoxinA->Cotranslational_Translocation Blocks Sec61->Cotranslational_Translocation Mediates Protein_Synthesis Secretory & Membrane Protein Synthesis (e.g., RTKs) Cotranslational_Translocation->Protein_Synthesis Is required for Proteasomal_Degradation Proteasomal Degradation Protein_Synthesis->Proteasomal_Degradation Failed translocation leads to Signaling_Inhibition Inhibition of Growth Factor Signaling Proteasomal_Degradation->Signaling_Inhibition Apoptosis Apoptosis Signaling_Inhibition->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Jurkat Cells (96-well plate) Start->Seed_Cells Add_Compound Add Microbial Peptides (various concentrations) Seed_Cells->Add_Compound Incubate_48_72h Incubate (48-72 hours) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to Padanamide A and Other Bioactive Compounds from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Padanamide A, a modified linear tetrapeptide derived from a marine Streptomyces species, against other bioactive compounds from the same genus. The information is intended to offer an objective overview of their performance, supported by available experimental data, to aid in research and drug development endeavors.

Introduction to this compound

This compound is a novel, highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp.[1][2]. Its discovery was part of a broader search for new bioactive secondary metabolites from marine microorganisms[3]. While initial screening of the crude extract showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), this was attributed to a known antibiotic. Further investigation of the non-antibacterial fractions led to the isolation of this compound and its analogue, Padanamide B[3].

Structurally, this compound is a non-ribosomally synthesized peptide containing unusual amino acid residues[3]. Its proposed mechanism of action, based on chemical genomics analysis in Saccharomyces cerevisiae, involves the inhibition of cysteine and methionine biosynthesis or the cellular response to these amino acids[1][3].

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of this compound and a selection of other Streptomyces-derived compounds. It is important to note that the IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: Cytotoxicity of Padanamides

CompoundCell LineAssayIC50 (µg/mL)Reference
This compoundJurkat T lymphocyteCytotoxicity~60[1]
Padanamide BJurkat T lymphocyteCytotoxicity20[1]

Table 2: Cytotoxicity of Other Streptomyces-Derived Compounds

CompoundProducing OrganismCell Line(s)IC50Reference
Marangucycline BStreptomyces sp. SCSIO 11594A549, CNE2, MCF-7, HepG20.24 - 0.56 µM[4]
UndecylprodigiosinStreptomyces sp. SCSIO 11594A549, CNE2, HepG2, MCF-7More potent than cisplatin[4]
StreptokordinStreptomyces sp. KORDI-3238MDA-MB-2317.5 µg/mL[5]
L2, L3, L3-K (Synthetic peptides based on Streptomyces sp. H-KF8)N/AHEK, HepG2Non-cytotoxic at tested concentrations[6]
Crude ExtractStreptomyces sp. PY108HeLa, MCF-74.534 µg/mL, 4.187 µg/mL
Crude ExtractStreptomyces sp. PY109HeLa, MCF-75.069 µg/mL, 4.253 µg/mL

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic activity of a compound against a cancer cell line, such as Jurkat T lymphocytes, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Jurkat T lymphocyte cells (or other desired cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound or other test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF/H2O or DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well in a final volume of 50 µL of complete culture medium. Incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the solvent) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.2 mg/mL.[7] Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

  • Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Chemical Genomics Screen in Saccharomyces cerevisiae

This protocol outlines a general procedure for a chemical genomics screen to identify gene deletions that confer hypersensitivity or resistance to a test compound, providing insights into its mechanism of action.

Materials:

  • Pooled collection of S. cerevisiae deletion mutants (each with a unique DNA barcode)

  • Yeast-extract-peptone-dextrose (YEPD) medium

  • Test compound (e.g., this compound)

  • DNA extraction kit

  • PCR reagents and primers flanking the barcode region

  • DNA sequencing platform (e.g., next-generation sequencing)

Procedure:

  • Dose-Response Profile: Determine a sub-lethal concentration of the test compound that causes a slight growth inhibition in a wild-type or drug-hypersensitive yeast strain.[1][8]

  • Yeast Deletion Pool Growth: Grow the pooled library of yeast deletion mutants in YEPD medium to the mid-logarithmic phase.

  • Compound Treatment: Split the culture into two: one treated with the sub-lethal concentration of the test compound and one control (vehicle only).

  • Competitive Growth: Allow the cultures to grow for a defined number of generations.

  • DNA Extraction and Barcode Amplification: Harvest the cells from both cultures and extract genomic DNA. Amplify the unique DNA barcodes from each sample using PCR.[9]

  • Sequencing and Data Analysis: Sequence the amplified barcodes and quantify the abundance of each mutant strain in both the treated and control populations. Identify mutants that are significantly depleted (hypersensitive) or enriched (resistant) in the treated culture.

  • Bioinformatic Analysis: Analyze the list of sensitive and resistant mutants for enrichment of specific biological pathways or processes to infer the compound's mechanism of action.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of this compound: Inhibition of Amino Acid Biosynthesis

Chemical genomics studies with this compound in Saccharomyces cerevisiae revealed that yeast mutants with deletions in genes related to cysteine and methionine biosynthesis were hypersensitive to the compound. This suggests that this compound may inhibit one or more enzymes in this pathway.

Proposed Mechanism of this compound cluster_pathway Cysteine & Methionine Biosynthesis cluster_inhibition Inhibition Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (CYS4) Cys Cysteine Cystathionine->Cys Cystathionine γ-lyase Ser Serine Ser->Cystathionine PadanamideA This compound Cystathionine\nβ-synthase (CYS4) Cystathionine β-synthase (CYS4) PadanamideA->Cystathionine\nβ-synthase (CYS4)

Caption: Proposed inhibition of the cysteine and methionine biosynthesis pathway by this compound.

General Cytotoxicity: The Apoptosis Signaling Pathway

Many cytotoxic compounds induce programmed cell death, or apoptosis. While the specific mechanism of Padanamide B-induced cytotoxicity in Jurkat cells has not been fully elucidated, apoptosis is a common pathway for cell death induced by natural products. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis.

Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA damage) Bcl2Family Bcl-2 Family (Bax, Bak) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This compound represents an interesting addition to the vast library of bioactive compounds derived from Streptomyces. Its unique structure and proposed mechanism of action targeting amino acid biosynthesis differentiate it from many other cytotoxic natural products. While Padanamide B shows greater cytotoxicity against Jurkat cells, the insights gained from the chemical genomics study of this compound provide a valuable starting point for further investigation and potential lead optimization. The comparative data presented here, though not from head-to-head studies, offer a snapshot of the potency of various Streptomyces-derived compounds and highlight the continued importance of this genus as a source of novel therapeutic agents. Further research is warranted to fully elucidate the mechanism of action of the padanamides and to explore their potential in a broader range of cancer cell lines.

References

Comparative Cross-Reactivity Analysis of Padanamide A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of Padanamide A, a novel natural product, in comparison to the known methionine antagonist, ethionine. This report details their effects on cancer cell cytotoxicity and yeast growth, supported by experimental data and protocols.

This compound, a linear tetrapeptide isolated from a marine Streptomyces species, has garnered interest for its potential as a novel therapeutic agent. Initial studies have pointed towards its inhibitory effects on sulfur amino acid biosynthesis, a pathway crucial for cell proliferation and survival.[1] This guide provides a comparative analysis of this compound's bioactivity with ethionine, a well-characterized antagonist of methionine, to offer a clearer perspective on its potential cross-reactivity and mechanism of action.

Cytotoxicity in Human T-lymphocyte Leukemia Cells (Jurkat)

This compound exhibits cytotoxic effects against the human Jurkat T-lymphocyte cell line. For a direct comparison of potency, the half-maximal inhibitory concentration (IC50) values of this compound and the alternative compound, ethionine, are presented below.

CompoundCell LineAssay TypeIC50
This compound Jurkat T-lymphocyteCytotoxicity~60 µg/mL[1]
Ethionine JurkatProliferationMethionine restriction inhibits proliferation[2]

Note: While a specific IC50 for ethionine in Jurkat cells was not found in the reviewed literature, studies have shown that restricting methionine, the amino acid that ethionine antagonizes, significantly inhibits the proliferation of Jurkat cells.[2]

Inhibition of Yeast Growth (Saccharomyces cerevisiae)

Chemical genomics studies in the model organism Saccharomyces cerevisiae have been instrumental in elucidating the mechanism of action of this compound. These studies revealed that yeast strains with deletions in genes related to cysteine and methionine biosynthesis are hypersensitive to this compound, strongly suggesting that its primary target lies within this pathway.[1] Ethionine is also known to inhibit the growth of S. cerevisiae.[3][4]

CompoundOrganismEffectQuantitative Data
This compound Saccharomyces cerevisiaeGrowth InhibitionSpecific MIC/IC50 not available; described as "slight growth inhibition"[1]
Ethionine Saccharomyces cerevisiaeGrowth InhibitionSpecific MIC/IC50 not available; resistance mechanisms studied[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: Cytotoxicity Assay in Jurkat Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Jurkat T-lymphocyte cells.

Materials:

  • Jurkat T-lymphocyte cells (e.g., ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound, Ethionine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Yeast Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) or IC50 of a compound against Saccharomyces cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., a drug-hypersensitive strain)

  • Yeast extract-peptone-dextrose (YPD) liquid medium

  • Test compounds (this compound, Ethionine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator shaker (30°C)

  • Microplate reader

Procedure:

  • Yeast Culture Preparation: Grow an overnight culture of S. cerevisiae in YPD medium at 30°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture to a starting OD600 of 0.05-0.1 in fresh YPD medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in YPD medium in a 96-well plate. Include a vehicle control.

  • Inoculation: Add the diluted yeast culture to each well.

  • Incubation: Incubate the plates at 30°C with shaking for 24-48 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) at regular intervals using a microplate reader.

  • Data Analysis: Plot the growth curves (OD600 vs. time) for each compound concentration. The MIC can be determined as the lowest concentration that completely inhibits visible growth. The IC50 can be calculated by determining the compound concentration that results in a 50% reduction in growth compared to the vehicle control at a specific time point.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key cellular pathways implicated in the activity of this compound and its comparators.

Sulfur_Amino_Acid_Biosynthesis_in_Yeast Sulfur Amino Acid Biosynthesis in S. cerevisiae cluster_Sulfate_Assimilation Sulfate Assimilation cluster_Cysteine_Synthesis Cysteine Synthesis cluster_Methionine_Synthesis Methionine Synthesis Sulfate_ext Sulfate (extracellular) Sulfate_int Sulfate (intracellular) Sulfate_ext->Sulfate_int Transport APS APS Sulfate_int->APS PAPS PAPS APS->PAPS Sulfite Sulfite PAPS->Sulfite Sulfide Sulfide Sulfite->Sulfide O_acetylserine O-acetylserine Sulfide->O_acetylserine Serine Serine Serine->O_acetylserine Cysteine Cysteine O_acetylserine->Cysteine Homocysteine Homocysteine Cysteine->Homocysteine Transsulfuration Methionine Methionine Homocysteine->Methionine Padanamide_A This compound cluster_Cysteine_Synthesis cluster_Cysteine_Synthesis Padanamide_A->cluster_Cysteine_Synthesis Inhibition cluster_Methionine_Synthesis cluster_Methionine_Synthesis Padanamide_A->cluster_Methionine_Synthesis Inhibition Ethionine Ethionine Ethionine->Methionine Antagonism Apoptosis_Signaling_in_Jurkat_Cells Simplified Apoptosis Signaling in Jurkat Cells Cellular_Stress Cellular Stress (e.g., Amino Acid Deprivation) Pro_apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_apoptotic_Proteins Mitochondria Mitochondria Pro_apoptotic_Proteins->Mitochondria Cytochrome_c_release Cytochrome c Release Mitochondria->Cytochrome_c_release Apoptosome_Formation Apoptosome Formation Cytochrome_c_release->Apoptosome_Formation Caspase_9 Caspase-9 Activation Apoptosome_Formation->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Padanamide_A_B This compound / B Padanamide_A_B->Cellular_Stress Induces Experimental_Workflow_Cytotoxicity Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Jurkat Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Validating the Cellular Target of Padanamade A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the cellular target of Padanamide A, a modified linear tetrapeptide with cytotoxic properties. Evidence from chemical genomics studies in Saccharomyces cerevisiae suggests that this compound inhibits the cysteine and methionine biosynthesis pathway.[1][2][3][4][5] This guide will compare the target validation approach used for this compound with other alternatives and provide supporting experimental data and detailed protocols to aid researchers in designing and interpreting target validation studies.

Executive Summary

Target validation for this compound has primarily relied on a forward chemical genetics approach. A phenotype-based screen in yeast identified a fitness defect in the presence of the compound, and subsequent genetic analysis pointed to the cysteine biosynthesis pathway, specifically implicating a functional link to the CYS4 gene product, cystathionine (B15957) β-synthase.[1][3] This "phenotype-first" strategy contrasts with the reverse genetics or "target-first" approach typically used for other inhibitors of this pathway, where compounds are directly tested against purified enzymes. This guide explores the nuances, advantages, and data outputs of these differing strategies.

Comparative Analysis of Target Validation Strategies

The validation of a drug's cellular target can be approached from two main directions: forward genetics (phenotype-first) and reverse genetics (target-first). This compound's target identification journey is a classic example of a forward genetics approach, while inhibitors like Aminooxyacetic acid (AOAA) have been characterized using a reverse genetics strategy.

StrategyDescriptionAdvantagesDisadvantagesRelevance to this compound
Forward Chemical Genetics Starts with a desired phenotype (e.g., cell death) and then identifies the genetic or molecular basis of that phenotype.Unbiased discovery of novel targets and pathways. Provides a direct link between the compound and a cellular effect.Target deconvolution can be challenging and time-consuming. The identified gene may not be the direct binding target.The initial hypothesis for this compound's target was generated through this method, identifying the cysteine/methionine biosynthesis pathway as crucial for its cytotoxic effect in yeast.[1][3][5]
Reverse Genetics / Target-Based Starts with a known or hypothesized target protein and screens for compounds that modulate its activity.Direct confirmation of target engagement and mechanism of action. Facilitates structure-activity relationship (SAR) studies.The chosen target may not be relevant to the desired disease phenotype. May miss compounds with novel mechanisms of action.This approach is the proposed next step for validating the direct target of this compound, by testing its effect on purified cystathionine β-synthase (CYS4).[1]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and alternative inhibitors targeting the cysteine biosynthesis pathway. A key distinction is that this compound's activity is so far characterized by cellular cytotoxicity, while the alternatives have been characterized by direct enzymatic inhibition.

Compound/MethodPrimary Target/PathwayValidation ApproachOrganism/SystemKey Quantitative DataReference
This compound Cysteine/Methionine BiosynthesisForward Chemical GeneticsSaccharomyces cerevisiae-[3]
CytotoxicityJurkat (T lymphocyte)IC50: ~60 µg/mL (~97.4 µM)[2][3]
Padanamide B UnknownCytotoxicityJurkat (T lymphocyte)IC50: 20 µg/mL (32.5 µM)[3][6]
Aminooxyacetic acid (AOAA) Cystathionine β-synthase (CBS)Enzymatic InhibitionPurified EnzymeIC50 values reported in the low micromolar range.[1]
Propargylglycine (PAG) Cystathionine γ-lyase (CSE)Enzymatic InhibitionPurified Enzyme-[1]
β-Cyanoalanine (BCA) Cystathionine γ-lyase (CSE)Enzymatic InhibitionPurified Enzyme-[1]

Experimental Protocols

Chemical Genomics Screen in S. cerevisiae

This method was pivotal in identifying the pathway affected by this compound.[2][3][5]

Objective: To identify gene deletions that cause hypersensitivity to a compound, thereby revealing its mechanism of action.

Methodology:

  • Yeast Strain Library: A pooled collection of S. cerevisiae deletion mutants, each with a unique DNA "barcode," is used. A drug-hypersensitive strain is often employed to enhance sensitivity.[2][3]

  • Compound Exposure: The pooled mutants are grown in the presence of a sub-lethal concentration of this compound and a vehicle control.

  • Competitive Growth: The strains are allowed to grow and compete for a set number of generations.

  • Genomic DNA Extraction and Barcode Sequencing: Genomic DNA is extracted from the yeast populations. The unique barcodes are amplified via PCR and quantified using high-throughput sequencing.

  • Data Analysis: The abundance of each mutant strain (and therefore, the corresponding deleted gene) in the this compound-treated sample is compared to the control. Strains that are significantly depleted in the presence of the compound are identified as "hypersensitive."[2]

  • Pathway Analysis: The genes identified in the screen are analyzed for enrichment in specific biological pathways. For this compound, this analysis pointed towards the cysteine and methionine biosynthesis pathway.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[6][7]

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Jurkat T lymphocyte cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control and incubated for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[6]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[7]

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Direct Enzyme Inhibition Assay (Hypothetical for this compound)

To definitively validate CYS4 as the direct molecular target of this compound, a direct enzyme inhibition assay is necessary.[1]

Objective: To determine the IC50 of this compound against purified cystathionine β-synthase (CYS4).

Methodology:

  • Enzyme and Reagent Preparation: Purified recombinant CYS4 enzyme is prepared. A suitable assay buffer containing the necessary cofactor, pyridoxal-5'-phosphate (PLP), is also prepared.

  • Reaction Mixture: In a 96-well plate, combine the CYS4 enzyme solution with varying concentrations of this compound and incubate for a predetermined time at 37°C.

  • Initiate Reaction: Add the substrate (e.g., L-cystathionine) to start the enzymatic reaction.

  • Detection: After a set time, stop the reaction and measure the amount of product formed. This can be done using various methods, such as a coupled enzyme system or direct detection of a reaction product like H2S using a fluorescent probe.

  • Data Analysis: Plot the rate of product formation against the inhibitor concentration and fit the data to determine the IC50 value.[1]

Visualizations

G Logical Flow of this compound Target Validation cluster_0 Forward Chemical Genetics ('Phenotype-First') cluster_1 Reverse Genetics ('Target-First') phenotype Cytotoxicity Observed screen Chemical Genomics Screen in S. cerevisiae phenotype->screen pathway Hypothesis: Inhibition of Cysteine/Methionine Biosynthesis screen->pathway target Purified CYS4 Enzyme pathway->target Proposed Next Step assay Direct Enzyme Inhibition Assay target->assay validation Direct Target Validation (IC50 Determination) assay->validation

Caption: Logic diagram illustrating the target validation workflow for this compound.

G Experimental Workflow for Chemical Genomics pool Pooled Yeast Deletion Mutants treat Treat with this compound and Vehicle Control pool->treat grow Competitive Growth treat->grow extract Extract Genomic DNA grow->extract amplify Amplify & Sequence DNA Barcodes extract->amplify analyze Identify Hypersensitive Mutants amplify->analyze pathway Pathway Analysis analyze->pathway

Caption: Workflow for identifying gene-drug interactions using chemical genomics.

G Proposed Cysteine/Methionine Biosynthesis Inhibition Homocysteine Homocysteine CYS4 CYS4 (Cystathionine β-synthase) Homocysteine->CYS4 Serine Serine Serine->CYS4 Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine Methionine Methionine Cysteine->Methionine PadanamideA This compound PadanamideA->CYS4 CYS4->Cystathionine

Caption: Proposed inhibition of the cysteine and methionine biosynthesis pathway.

Conclusion and Future Directions

The validation of this compound's biological target is an ongoing process initiated by a powerful, unbiased chemical genomics screen.[1] This "phenotype-first" approach has successfully implicated the cysteine biosynthesis pathway as a key cellular process affected by this natural product.[1][2] To further validate CYS4 as the direct molecular target, future studies should focus on expressing and purifying the CYS4 enzyme and determining the IC50 of this compound in a direct enzyme inhibition assay, similar to the "target-first" approaches used for compounds like AOAA.[1] This would provide a more direct comparison and strengthen the evidence for its mechanism of action. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute such validation studies, ultimately contributing to a more complete understanding of this compound's therapeutic potential.

References

Independent Verification of Padanamide A Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Padanamide A, a novel tetrapeptide, with alternative compounds. The information presented is supported by available experimental data to aid in the independent verification and further investigation of its therapeutic potential.

Comparative Bioactivity Data

Initial studies have demonstrated the cytotoxic effects of this compound and its analogue, Padanamide B, on human T lymphocyte (Jurkat) cells.[1] The proposed mechanism of action for this compound is the inhibition of cysteine and methionine biosynthesis.[1] For a comprehensive evaluation, their bioactivity is compared with S-allyl cysteine (SAC), a compound known to impact amino acid metabolism, and other inhibitors of amino acid biosynthesis.

CompoundTarget Cell LineAssay TypeIC50 (µM)Reference
This compound Jurkat (T lymphocyte)Cytotoxicity~ 97.4[2]
Padanamide B Jurkat (T lymphocyte)Cytotoxicity32.5[2]
S-allyl cysteine (SAC) MCF-7 (Breast Adenocarcinoma)Cytotoxicity (MTT Assay, 24h)1185.45 ± 10.93[3]
S-allyl cysteine (SAC) T24 (Bladder Cancer)Cytotoxicity (48h)52,980[4]
S-allyl cysteine (SAC) T24R2 (Cisplatin-resistant Bladder Cancer)Cytotoxicity (48h)19,870[4]
Glyphosate NE-4C (Mouse neuroectodermal stem cells)Cytotoxicity (MTT Assay, 24h)0.652% (equivalent concentration)[5]
Imazamox Not available in relevant cancer cell lines--

Note: The IC50 value for this compound is an approximation based on the provided data.[2] Molar concentrations for this compound and B are estimated based on their molecular weights. It is important to note that the IC50 values for S-allyl cysteine and Glyphosate were determined in different cell lines and under varying experimental conditions, which should be considered when making direct comparisons.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound by measuring metabolic activity.

Materials:

  • Jurkat T lymphocyte cells (or other suspension cell lines)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Padanamide B, S-allyl cysteine, or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Chemical Genomics Screen in Saccharomyces cerevisiae

This method is used to identify the mechanism of action of a compound by screening for gene deletions that confer hypersensitivity or resistance.

Principle: A pooled library of S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence of a sub-lethal concentration of the test compound. The relative abundance of each mutant is quantified by sequencing the DNA barcodes. Genes whose deletion results in decreased fitness are potential targets or are involved in pathways affected by the compound.

Procedure:

  • Yeast Deletion Pool Preparation: A pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants is cultured in a rich medium (e.g., YPD) to the mid-logarithmic growth phase.

  • Compound Treatment: A sub-lethal concentration of this compound is added to the yeast culture. This concentration should cause a slight inhibition of growth in a drug-hypersensitive yeast strain.

  • Competitive Growth: The pooled culture is grown for several generations to allow for the differential growth of the mutants in the presence of the compound.

  • Genomic DNA Extraction: Genomic DNA is extracted from the yeast cells.

  • Barcode Amplification and Sequencing: The unique DNA barcodes are amplified by PCR, and the amplicons are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequence reads for each barcode are counted, and the abundance of each mutant in the treated sample is compared to that in an untreated control. A significant decrease in the abundance of a particular mutant suggests that the deleted gene is important for resistance to the compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound is suggested to inhibit cysteine and methionine biosynthesis, leading to amino acid starvation. This triggers the General Control Nonderepressible 2 (GCN2) signaling pathway, a key regulator of the cellular response to amino acid deprivation.

GCN2_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Cysteine & Methionine Biosynthesis Cysteine & Methionine Biosynthesis Inhibition->Cysteine & Methionine Biosynthesis Amino Acid Starvation Amino Acid Starvation Cysteine & Methionine Biosynthesis->Amino Acid Starvation leads to Uncharged tRNA Uncharged tRNA Amino Acid Starvation->Uncharged tRNA increases GCN2 Activation GCN2 Activation Uncharged tRNA->GCN2 Activation eIF2α Phosphorylation eIF2α Phosphorylation GCN2 Activation->eIF2α Phosphorylation Global Translation Inhibition Global Translation Inhibition eIF2α Phosphorylation->Global Translation Inhibition ATF4 Translation ATF4 Translation eIF2α Phosphorylation->ATF4 Translation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Global Translation Inhibition->Cell Cycle Arrest / Apoptosis Stress Response Genes Stress Response Genes ATF4 Translation->Stress Response Genes upregulates

Caption: Proposed GCN2 signaling pathway activated by this compound.

Experimental Workflow for Chemical Genomics

The following diagram illustrates the key steps in a chemical genomics screen to identify the mechanism of action of a compound.

Chemical_Genomics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Yeast Deletion Library Yeast Deletion Library Pooling of Mutants Pooling of Mutants Yeast Deletion Library->Pooling of Mutants Treatment This compound Treatment Pooling of Mutants->Treatment Control Vehicle Control Pooling of Mutants->Control Competitive Growth Competitive Growth Treatment->Competitive Growth Control->Competitive Growth gDNA Extraction gDNA Extraction Competitive Growth->gDNA Extraction Barcode PCR Barcode PCR gDNA Extraction->Barcode PCR Sequencing Sequencing Barcode PCR->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Identify Sensitive Mutants Identify Sensitive Mutants Data Analysis->Identify Sensitive Mutants

Caption: Workflow for a chemical genomics screen in yeast.

References

A Comparative Guide to the Bioactivity of Natural vs. Synthetic Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of natural and synthetically produced Padanamide A, a modified linear tetrapeptide with potential therapeutic applications. While the total synthesis of this compound has been successfully achieved, a direct comparative study of the biological activity of the synthetic versus the natural compound is not available in the current scientific literature. However, it is a fundamental principle in pharmacology and chemistry that a synthetically produced compound that is structurally identical to its natural counterpart will exhibit the same biological activity. Therefore, the data presented in this guide for natural this compound is expected to be representative of its synthetic equivalent.

Efficacy Comparison: Cytotoxicity

Natural this compound has demonstrated cytotoxic activity against human T-lymphocyte (Jurkat) cells. In a comparative study with its structural analog, Padanamide B, also isolated from the marine bacterium Streptomyces sp., this compound was found to be approximately three times less potent.[1]

Table 1: Cytotoxicity of Natural this compound and B against Jurkat T-lymphocyte Cells
CompoundSourceCell LineIC50 (µg/mL)
This compoundNaturalJurkat~60[1]
Padanamide BNaturalJurkat20[1]

Mechanism of Action: Inhibition of Amino Acid Biosynthesis

The primary mechanism of action for this compound is the inhibition of cysteine and methionine biosynthesis. This was elucidated through chemical genomics analysis in the yeast Saccharomyces cerevisiae. Yeast strains with deletions in genes related to sulfur-containing amino acid biosynthesis showed hypersensitivity to this compound. This inhibition of essential amino acid synthesis leads to a cellular stress response.[1]

Signaling Pathway

The inhibition of cysteine and methionine biosynthesis by this compound triggers the General Control Nonderepressible 2 (GCN2) signaling pathway, a key regulator of the cellular response to amino acid starvation. When uncharged tRNAs accumulate due to the scarcity of these amino acids, GCN2 is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn results in a general downregulation of protein synthesis while promoting the translation of specific stress-response genes, such as ATF4. Prolonged activation of this pathway can ultimately lead to apoptosis.

PadanamideA_Pathway cluster_extracellular cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Padanamide_A This compound AA_biosynthesis Cysteine & Methionine Biosynthesis Padanamide_A_int->AA_biosynthesis Inhibits uncharged_tRNA Uncharged tRNA (Accumulation) AA_biosynthesis->uncharged_tRNA Leads to GCN2 GCN2 (Activation) uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α protein_synthesis Global Protein Synthesis p_eIF2a->protein_synthesis Inhibits ATF4_translation ATF4 mRNA Translation p_eIF2a->ATF4_translation Promotes ATF4 ATF4 Protein ATF4_translation->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc stress_genes Stress Response Gene Expression ATF4_nuc->stress_genes Induces apoptosis Apoptosis stress_genes->apoptosis Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is applicable for determining the IC50 of this compound.

Materials:

  • Jurkat T-lymphocyte cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Yeast Growth Inhibition Assay for Amino Acid Biosynthesis Inhibition

This protocol is used to assess the inhibitory effect of this compound on amino acid biosynthesis in Saccharomyces cerevisiae.

Materials:

  • Wild-type and mutant S. cerevisiae strains (e.g., strains with deletions in cysteine or methionine biosynthesis genes)

  • YPD (Yeast Extract Peptone Dextrose) medium

  • SD (Synthetic Dextrose) minimal medium

  • SD medium supplemented with cysteine and/or methionine

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 384-well plates

  • Incubator (30°C)

  • Plate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Yeast Culture Preparation: Inoculate wild-type and mutant yeast strains in YPD medium and grow overnight at 30°C with shaking.

  • Assay Plate Preparation: Dilute the overnight cultures in fresh SD medium (with and without cysteine/methionine supplementation) to an OD600 of 0.05. Dispense 50 µL of the diluted yeast cultures into 384-well plates.

  • Compound Addition: Add a small volume (e.g., 1 µL) of this compound at various concentrations to the assay plates. Include a solvent control.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Acquisition: Measure the OD600 of each well using a plate reader.

  • Data Analysis: Compare the growth of the yeast strains in the presence of this compound to the solvent control. Hypersensitivity of mutant strains deficient in cysteine and methionine biosynthesis to this compound would indicate that the compound targets this pathway.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_yeast_assay Yeast Growth Inhibition Assay cluster_synthesis This compound Source c1 Seed Jurkat Cells c2 Treat with this compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance (570nm) c6->c7 c8 Calculate IC50 c7->c8 y1 Culture Yeast Strains (WT & Mutants) y2 Dilute & Plate in Minimal Media y1->y2 y3 Add this compound y2->y3 y4 Incubate (24-48h) y3->y4 y5 Measure OD600 y4->y5 y6 Compare Growth Inhibition y5->y6 s1 Natural this compound (from Streptomyces sp.) s1->c2 Test Compound s1->y3 Test Compound s2 Synthetic this compound (Total Synthesis) s2->c2 Test Compound (Assumed Equivalent) s2->y3 Test Compound (Assumed Equivalent)

Caption: Experimental workflow for bioactivity assessment.

Conclusion

Natural this compound is a cytotoxic compound that acts by inhibiting cysteine and methionine biosynthesis, thereby activating the GCN2 stress response pathway. While a direct experimental comparison with synthetic this compound is not yet published, the principles of chemical synthesis and pharmacology suggest that a structurally identical synthetic version would exhibit the same biological activity. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies directly comparing the activity of natural and synthetic this compound would be valuable to formally confirm their equivalence.

References

Unraveling the Structure-Activity Relationship of Padanamide A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Padanamide A and its known analog, Padanamide B, focusing on their structure-activity relationship (SAR). This compound and B are highly modified linear tetrapeptides isolated from a marine sediment-derived bacterium, Streptomyces sp.[1][2][3] Both compounds have demonstrated cytotoxic effects, with Padanamide B showing significantly greater potency. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the proposed mechanism of action to inform future drug discovery and development efforts.

Quantitative Data Summary

The cytotoxic activities of this compound and Padanamide B were evaluated against the Jurkat T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

CompoundCell LineAssayIC50 (µg/mL)Reference
This compound Jurkat T lymphocyteCytotoxicity~ 60[1][4]
Padanamide B Jurkat T lymphocyteCytotoxicity20[1][4]

Structure-Activity Relationship (SAR) Analysis

The primary structural difference between this compound and Padanamide B lies at the C-terminus of the tetrapeptide. This single modification results in a threefold increase in cytotoxic potency for Padanamide B, highlighting the critical role of this region in the molecule's biological activity.

  • This compound features a 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc) residue at its C-terminus.

  • Padanamide B , the more potent analog, possesses a 3-aminopiperidine-2,6-dione (B110489) (Apd) residue at the same position.[1]

The increased activity of Padanamide B suggests that the six-membered piperidine-2,6-dione ring is more favorable for cytotoxicity than the five-membered oxopyrrolidine-1-carboxamide ring of this compound. This could be due to several factors, including improved binding to the biological target, altered cell permeability, or different metabolic stability. The distinct chemical environment of the C-terminal residue in Padanamide B may be a key determinant of its enhanced biological effect.

Further research into the synthesis and evaluation of a broader range of this compound analogs is necessary to establish a more comprehensive SAR. Modifications to other parts of the tetrapeptide backbone and the various non-proteinogenic amino acid residues would provide deeper insights into the structural requirements for potent cytotoxicity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogs is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Jurkat T lymphocyte cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well in a suitable culture medium.

  • Compound Treatment: The cells are treated with various concentrations of the Padanamide analogs (typically a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Chemical Genomics Screen in Saccharomyces cerevisiae

A chemical genomics screen was employed to elucidate the mechanism of action of this compound.

Principle: This technique uses a pooled library of yeast deletion mutants, each with a unique DNA barcode, to identify genes that are essential for survival in the presence of a specific compound. Mutants that are hypersensitive to the compound suggest that the deleted gene is involved in the drug's mechanism of action or a related pathway.

Detailed Methodology:

  • Yeast Deletion Pool Preparation: A pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants is cultured in a rich medium (e.g., YPD) to the mid-logarithmic growth phase.[4]

  • Determination of Sub-lethal Concentration: A sub-lethal concentration of this compound is determined that causes a slight growth inhibition in a drug-hypersensitive yeast strain.

  • Compound Treatment: The pooled yeast deletion mutants are grown in the presence of the sub-lethal concentration of this compound.

  • Competitive Growth: The mutant pool is allowed to grow for a set period, allowing for the differential growth of sensitive and resistant strains.

  • Genomic DNA Extraction and Barcode Amplification: Genomic DNA is extracted from the yeast pool, and the unique DNA barcodes are amplified using PCR.

  • High-Throughput Sequencing and Analysis: The amplified barcodes are quantified using high-throughput sequencing. The abundance of each barcode in the treated sample is compared to an untreated control to identify mutants with significantly reduced fitness.

  • Hit Identification and Pathway Analysis: Genes whose deletion leads to hypersensitivity are identified as "hits." These genes are then analyzed for enrichment in specific biological pathways to infer the compound's mechanism of action.

Proposed Signaling Pathway and Experimental Workflow

Chemical genomics studies with this compound in Saccharomyces cerevisiae revealed that mutants with deletions in genes related to cysteine and methionine biosynthesis were hypersensitive to the compound.[1] This suggests that this compound's mechanism of action involves the inhibition of this pathway.

G Proposed Mechanism of Action of this compound cluster_pathway Cysteine & Methionine Biosynthesis in S. cerevisiae cluster_drug Drug Action cluster_outcome Cellular Outcome serine Serine cystathionine Cystathionine serine->cystathionine Cystathionine β-synthase (CYS4) homocysteine Homocysteine homocysteine->cystathionine cysteine Cysteine cystathionine->cysteine Cystathionine γ-lyase methionine Methionine cysteine->methionine Multiple Steps growth_inhibition Yeast Growth Inhibition cysteine->growth_inhibition methionine->growth_inhibition padanamide_a This compound padanamide_a->serine Inhibition padanamide_a->homocysteine cysteine_depletion Cysteine Depletion cysteine_depletion->growth_inhibition methionine_depletion Methionine Depletion methionine_depletion->growth_inhibition

Caption: Proposed inhibition of cysteine and methionine biosynthesis by this compound.

G Chemical Genomics Workflow pool Pool of barcoded S. cerevisiae deletion mutants treatment Treatment with sub-lethal concentration of this compound pool->treatment growth Competitive growth of the mutant pool treatment->growth dna_extraction Genomic DNA extraction growth->dna_extraction pcr PCR amplification of barcodes dna_extraction->pcr sequencing High-throughput sequencing pcr->sequencing analysis Quantitative analysis of barcode abundance sequencing->analysis identification Identification of hypersensitive mutants analysis->identification

Caption: Workflow for identifying gene-drug interactions using chemical genomics.

References

Comparative Analysis of Padanamide A and Known Metabolic Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel bioactive compounds is a cornerstone of drug discovery and a critical tool for dissecting complex biological pathways. Padanamide A, a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp., has emerged as a compound of interest due to its unique structure and biological activity.[1][2] Initial studies have revealed its cytotoxic properties and pointed towards a distinct mechanism of action involving the inhibition of sulfur-containing amino acid biosynthesis.[1][3]

This guide provides a comparative analysis of this compound against well-characterized metabolic inhibitors. By juxtaposing its properties with established agents that target fundamental metabolic pathways, we aim to offer researchers a clear perspective on its potential applications as both a research tool and a lead compound for drug development. The comparison is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding.

Data Presentation: Comparative Overview of Metabolic Inhibitors

The following table summarizes the key characteristics of this compound and selected metabolic inhibitors that target various aspects of cellular metabolism, including amino acid, nucleotide, and fatty acid synthesis.

CompoundTarget Pathway / EnzymeMechanism of ActionModel System / OrganismReported Efficacy (IC50)
This compound Cysteine & Methionine BiosynthesisPutative inhibition of the sulfur amino acid biosynthesis pathway or related cellular responses.[1][3]Saccharomyces cerevisiae, Jurkat T cells~ 60 µg/mL (Jurkat cells)[1][3]
Methotrexate One-Carbon Metabolism / Dihydrofolate Reductase (DHFR)Competitively inhibits DHFR, blocking the synthesis of tetrahydrofolate, which is essential for purine (B94841) and thymidylate synthesis.Various cancer cell lines, bacteriaVaries by cell line (nM to µM range)
6-Diazo-5-oxo-L-norleucine (DON) Glutamine MetabolismIrreversibly inhibits a broad range of glutamine-utilizing enzymes, disrupting multiple biosynthetic pathways.[4]Various cancer cell linesVaries by cell line and target enzyme
Pyrazinamide (PZA) Multiple Pathways (e.g., Fatty Acid & Coenzyme A Synthesis)A prodrug converted to pyrazinoic acid (POA), which disrupts membrane potential, energy production, and inhibits fatty acid synthase I (FAS I).[5][6][7]Mycobacterium tuberculosisActivity is pH-dependent; effective against non-replicating persisters.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. Below are protocols for key experiments relevant to the characterization of this compound and other metabolic inhibitors.

Chemical Genomics Profiling in S. cerevisiae

This protocol is used to identify the mechanism of action of a compound by screening a library of yeast deletion mutants for hypersensitivity.

  • Objective: To identify gene deletions that cause increased sensitivity to this compound, thereby revealing its potential cellular targets or pathways.

  • Methodology:

    • A pooled collection of barcoded Saccharomyces cerevisiae deletion mutants (a drug-hypersensitive strain is recommended) is cultured in a rich medium.

    • The culture is split and treated with either a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO). The concentration should cause only slight growth inhibition to allow for the detection of sensitive strains.[3]

    • The pooled cultures are grown for a defined number of generations (e.g., 5-10).

    • Genomic DNA is extracted from both the treated and control populations.

    • The unique 20-base pair DNA "barcodes" for each mutant strain are amplified via PCR.

    • The amplified barcodes are analyzed using high-throughput sequencing to determine the relative abundance of each mutant strain in both populations.

    • Strains that are significantly depleted in the this compound-treated pool compared to the control are identified as "sensitive." The corresponding deleted genes provide strong clues to the compound's mechanism of action. For this compound, this method identified genes related to sulfur amino acid biosynthesis, such as CYS4.[3]

Minimal Media Growth Recovery Assay

This assay validates findings from chemical genomics by testing whether supplementation with specific metabolites can rescue the growth inhibition caused by the compound.

  • Objective: To confirm that this compound's inhibitory effect is related to the biosynthesis of specific amino acids.

  • Methodology:

    • A wild-type S. cerevisiae strain is grown in a defined synthetic minimal medium.

    • The experiment is set up with multiple conditions:

      • Minimal media + Vehicle control.

      • Minimal media + this compound.

      • Minimal media + this compound + Cysteine.

      • Minimal media + this compound + Methionine.

      • Minimal media + this compound + Cysteine + Methionine.

    • Yeast growth is monitored over time by measuring optical density at 600 nm (OD600).

    • A partial or full restoration of growth in the supplemented media compared to the media with this compound alone indicates that the compound targets that specific metabolic pathway. Studies showed that methionine supplementation provided a more significant recovery from this compound-induced growth inhibition than cysteine alone.[1][3]

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure the viability and proliferation of cells and to determine the IC50 (half-maximal inhibitory concentration) of a compound.

  • Objective: To quantify the cytotoxic effect of a compound on a specific cell line.

  • Methodology:

    • Cells (e.g., Jurkat T lymphocytes) are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.

    • The cells are treated with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

    • The plate is incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

    • The absorbance values are plotted against the compound concentrations, and a dose-response curve is generated to calculate the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound, the experimental workflow for its characterization, and the general principle of metabolic inhibition.

cluster_pathway Proposed Mechanism of this compound Met_pre Metabolic Precursors Cys_path Cysteine Biosynthesis Met_pre->Cys_path Met_path Methionine Biosynthesis Met_pre->Met_path Cys Cysteine Cys_path->Cys Met Methionine Met_path->Met PadA This compound PadA->Cys_path PadA->Met_path cluster_workflow Chemical Genomics Experimental Workflow start Pooled Yeast Deletion Library treat Treat with this compound vs. Vehicle Control start->treat grow Competitive Growth (5-10 Generations) treat->grow dna Genomic DNA Extraction grow->dna pcr Barcode PCR Amplification dna->pcr seq High-Throughput Sequencing pcr->seq analyze Data Analysis: Identify Depleted Strains seq->analyze result Hypersensitive Mutants (e.g., cys4Δ) analyze->result cluster_logic General Logic of Metabolic Inhibition Substrate Substrate Enzyme Metabolic Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Metabolic Inhibitor Inhibitor->Enzyme Blocks

References

Assessing the Specificity of Padanamide A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Padanamide A, a marine-derived tetrapeptide, to assess the specificity of its biological effects. By examining its performance against its structural analog, Padanamide B, and other compounds with related mechanisms of action, this document aims to provide a clear perspective on its potential as a targeted therapeutic agent. Experimental data, detailed protocols, and pathway visualizations are presented to support a comprehensive evaluation.

Executive Summary

This compound, a modified linear tetrapeptide isolated from a marine Streptomyces species, has demonstrated cytotoxic activity.[1] A key differentiator for this compound is its proposed mechanism of action: the inhibition of cysteine and methionine biosynthesis.[1] This was suggested by a chemical genomics analysis in Saccharomyces cerevisiae.[1] Its structural analog, Padanamide B, while being a more potent cytotoxic agent against Jurkat T lymphocyte cells, does not appear to share this specific mechanism at the concentrations tested.[1] This guide delves into the available data to compare the cytotoxic profiles and mechanistic specificity of this compound.

Comparative Cytotoxicity Analysis

The cytotoxic activities of this compound and its analogue Padanamide B were evaluated against the Jurkat T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values highlight a significant difference in potency.

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Proposed Mechanism of Action
This compound Jurkat~60~87.4Inhibition of Cysteine and Methionine Biosynthesis
Padanamide B Jurkat20~30.9Not linked to Cysteine and Methionine Biosynthesis

¹ Molar concentrations are estimated based on molecular weights (this compound: ~685.8 g/mol ; Padanamide B: ~646.7 g/mol ).

Padanamide B is approximately three times more potent in inducing cytotoxicity in Jurkat cells than this compound.[1] However, the specificity of this compound's bioactivity is suggested by its unique effect on sulfur-containing amino acid biosynthesis in yeast, a characteristic not observed with Padanamide B.[1]

Mechanistic Insights from Chemical Genomics

The proposed mechanism of action for this compound was elucidated through a chemical genomics screen using a collection of Saccharomyces cerevisiae deletion mutants. This technique identifies gene deletions that result in hypersensitivity to a compound, thereby revealing the biological pathways perturbed by the molecule.

Logical Workflow for Chemical Genomics Analysis

pool Pool of barcoded S. cerevisiae deletion mutants treatment Treatment with a sub-lethal concentration of this compound pool->treatment growth Competitive growth of the mutant pool treatment->growth extraction Genomic DNA extraction growth->extraction pcr PCR amplification of barcodes extraction->pcr sequencing High-throughput sequencing of barcodes pcr->sequencing analysis Quantitative analysis of barcode abundance sequencing->analysis identification Identification of hypersensitive mutants (genes essential for tolerance) analysis->identification

Caption: Workflow for identifying gene-drug interactions using chemical genomics.

The chemical genomics profile of this compound in S. cerevisiae showed a significant overlap with the genetic interaction profile of a mutant with a deletion in the CYS4 gene. CYS4 encodes for cystathionine (B15957) beta-synthase, a key enzyme in cysteine biosynthesis. Furthermore, the growth inhibition caused by this compound in minimal media could be partially rescued by the addition of cysteine or methionine, with methionine showing a more pronounced effect.[1] This provides strong evidence for the specific inhibition of this pathway by this compound in yeast.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed site of action for this compound within the cysteine and methionine biosynthesis pathway in yeast.

Homoserine Homoserine OAH O-Acetylhomoserine Homoserine->OAH Met2p Homocysteine Homocysteine OAH->Homocysteine Met17p Cystathionine Cystathionine Homocysteine->Cystathionine Cys4p (Cystathionine beta-synthase) Methionine Methionine Homocysteine->Methionine Met6p Cysteine Cysteine Cystathionine->Cysteine Cys3p Padanamide_A This compound Padanamide_A->Cystathionine

Caption: Proposed inhibition of the cysteine and methionine biosynthesis pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (Jurkat Cells)

This protocol outlines a general procedure for determining the cytotoxic activity of compounds against the Jurkat T lymphocyte cell line.

Materials:

  • Jurkat T lymphocyte cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Padanamide B (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Add various concentrations of this compound or Padanamide B to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Chemical Genomics Screen in S. cerevisiae

This protocol provides a general outline for performing a chemical genomics screen using a barcoded yeast deletion library.

Materials:

  • Pooled collection of barcoded S. cerevisiae deletion mutants

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents and primers specific for the barcodes

  • Next-generation sequencing platform

Procedure:

  • Library Growth: Inoculate the pooled yeast deletion library into YPD medium containing a sub-lethal concentration of this compound and a vehicle control in separate wells of a 96-well plate.

  • Competitive Growth: Allow the cultures to grow for a defined number of generations (e.g., 20) at 30°C.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • Barcode Amplification: Amplify the unique DNA barcodes from the genomic DNA using PCR with indexed primers.

  • Sequencing: Pool the PCR products and sequence them using a high-throughput sequencing platform.

  • Data Analysis: Count the number of reads for each barcode in the treatment and control samples. Calculate the log2 fold change in abundance for each mutant. Strains with a significant negative log2 fold change are considered hypersensitive.

Conclusion

The available evidence suggests that this compound exhibits a more specific biological effect compared to its more potent cytotoxic analog, Padanamide B. While both compounds are cytotoxic to Jurkat T-cell leukemia cells, this compound's unique activity appears to be linked to the inhibition of cysteine and methionine biosynthesis, at least in the yeast model system.[1] This specificity, although resulting in lower general cytotoxicity, may offer a therapeutic advantage by targeting a specific metabolic vulnerability that could be exploited in certain pathological conditions, such as cancers with a dependency on these amino acids. Further research is warranted to confirm this mechanism in mammalian cancer cells and to explore the potential of this compound as a lead compound for the development of targeted anticancer agents. The distinct biological profiles of this compound and B underscore the importance of detailed mechanistic studies in drug discovery to identify compounds with selective modes of action.

References

On-Target Engagement of Padanamide A in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the on-target engagement of Padanamide A, a modified linear tetrapeptide with cytotoxic properties. Evidence from chemical genomics studies in Saccharomyces cerevisiae suggests that this compound's mechanism of action involves the inhibition of the cysteine and methionine biosynthesis pathway. This guide will objectively compare this compound's performance with other alternatives targeting this pathway and provide supporting experimental data and detailed protocols.

Comparative Analysis of Inhibitors

This compound's on-target engagement has been primarily elucidated through a "phenotype-first" chemical genomics approach in yeast, which identified a genetic link to the CYS4 gene, encoding cystathionine (B15957) β-synthase. This contrasts with the "target-first" approach often used for other known inhibitors of this pathway. The following table summarizes the available quantitative data for this compound and alternative compounds.

CompoundPrimary Target/PathwayValidation ApproachOrganism/SystemKey Quantitative Data
This compound Cysteine/Methionine BiosynthesisForward Chemical GenomicsSaccharomyces cerevisiaeFitness defect in CYS4 deletion mutants
Cytotoxicity AssayJurkat T lymphocyte cellsIC50: ~60 µg/mL (~97.4 µM)[1][2]
Aminooxyacetic acid (AOAA) Cystathionine β-synthaseEnzymatic InhibitionPurified enzymeIC50: 8.5 ± 0.7 µM
Propargylglycine (PAG) Cystathionine γ-lyase (also affects CBS)Enzymatic InhibitionPurified enzymeIC50 (CSE): 40 ± 8 µM
β-Cyanoalanine (BCA) Cystathionine γ-lyase (also affects CBS)Enzymatic InhibitionPurified enzymeIC50 (CSE): 14 ± 0.2 µM
S-Allyl Cysteine (SAC) Multiple targets including antioxidant pathwaysCytotoxicity AssayMCF-7, T24, T24R2 bladder cancer cellsIC50: 52.98 mM (T24), 19.87 mM (T24R2)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the design and interpretation of target validation studies.

Cytotoxicity Assay (MTT Assay for Jurkat Cells)

This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).

Materials:

  • Jurkat T lymphocyte cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or other test compounds) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Yeast Chemical Genomics Screen (Barcode Sequencing)

This high-throughput method identifies gene deletions that cause hypersensitivity to a compound, thus revealing its potential target pathway.

Materials:

  • Yeast deletion mutant library (pooled, barcoded)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Test compound (e.g., this compound)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR primers for barcode amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Pool Growth: Grow the pooled yeast deletion library in YPD medium to mid-log phase.

  • Compound Exposure: Split the culture into a treatment group (with the test compound at a sub-lethal concentration) and a control group (with DMSO).

  • Competitive Growth: Allow the cultures to grow for a set number of generations (typically 5-20).

  • Genomic DNA Extraction: Harvest cells from both the treatment and control cultures and extract genomic DNA.

  • Barcode Amplification: Amplify the unique barcode sequences from the genomic DNA using PCR.

  • Sequencing: Sequence the amplified barcodes using an NGS platform.

  • Data Analysis: Quantify the abundance of each barcode in the treatment and control samples. Strains (and therefore genes) that are depleted in the treatment sample compared to the control are considered hypersensitive, suggesting a genetic interaction with the compound.

Visualizations

Cysteine and Methionine Biosynthesis Pathway in S. cerevisiae

The following diagram illustrates the key steps in the cysteine and methionine biosynthesis pathway in yeast, highlighting the role of Cys4 (cystathionine β-synthase), the putative target of this compound.

Cysteine_Methionine_Biosynthesis cluster_pathway Cysteine & Methionine Biosynthesis Serine Serine Cys4 Cys4 (Cystathionine β-synthase) Serine->Cys4 Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->Cys4 Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cys4->Cystathionine Padanamide_A This compound Padanamide_A->Cys4 AOAA AOAA AOAA->Cys4

Caption: Simplified Cysteine and Methionine Biosynthesis Pathway in Yeast.

Experimental Workflow for On-Target Engagement Confirmation

This diagram outlines the logical flow of experiments to confirm the on-target engagement of a novel compound like this compound.

Experimental_Workflow cluster_workflow On-Target Engagement Workflow Phenotypic_Screen Phenotypic Screen (e.g., Cytotoxicity Assay) Chemical_Genomics Chemical Genomics Screen (Yeast Deletion Library) Phenotypic_Screen->Chemical_Genomics Hypersensitive_Mutants Identify Hypersensitive Mutants (e.g., Δcys4) Chemical_Genomics->Hypersensitive_Mutants Pathway_Identification Identify Target Pathway (Cysteine/Methionine Biosynthesis) Hypersensitive_Mutants->Pathway_Identification Target_Validation Direct Target Validation (e.g., Enzymatic Assay) Pathway_Identification->Target_Validation Minimal_Media_Assay Minimal Media Rescue Assay Pathway_Identification->Minimal_Media_Assay

Caption: Workflow for Confirming On-Target Engagement.

References

benchmarking Padanamide A against standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Padanamide A, a novel tetrapeptide, against standard chemotherapeutic agents. It is intended to offer an objective overview of its performance based on available preclinical data, aiding researchers in evaluating its potential as a therapeutic candidate.

Introduction to this compound

This compound is a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces species. Preliminary studies have indicated its cytotoxic effects against cancer cell lines, suggesting a potential role in oncology. Its mechanism of action is thought to involve the inhibition of essential amino acid biosynthesis, a pathway increasingly recognized as a therapeutic target in cancer.[1]

Quantitative Performance Data

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and standard chemotherapeutic agents against the Jurkat T lymphocyte cell line, a common model for T-cell leukemia.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds against Jurkat Cells

CompoundCell LineIC50 (µg/mL)Reference
This compoundJurkat~60[2]
Padanamide BJurkat20[2]

Note: The data for this compound and B are from the same study, allowing for a direct comparison of their potency.

Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents against Jurkat Cells

CompoundCell LineIC50 (µg/mL)Incubation Time (hours)AssayReference
DoxorubicinJurkat0.35 - 0.66 µM48Microscopy/ATP-based[3]
VincristineJurkat0.54 µg/mL48MTT[4]
VincristineJurkatVaries48MTT[5]

Disclaimer: The IC50 values presented in Table 2 are compiled from different studies. Direct comparison with this compound's IC50 value should be approached with caution due to potential variations in experimental conditions, including assay type and specific cell line passage.

Mechanism of Action and Signaling Pathways

This compound's proposed mechanism of action involves the inhibition of cysteine and methionine biosynthesis.[1] In mammalian cells, the deprivation of these essential amino acids can trigger the amino acid stress response pathway, a key component of which is the General Control Nonderepressible 2 (GCN2) kinase.

Upon amino acid starvation, uncharged tRNA accumulates and binds to the GCN2 kinase, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation has two major consequences: a general inhibition of protein synthesis to conserve resources, and the selective translation of specific mRNAs, such as that for the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid synthesis and transport, as well as stress-induced apoptosis.

GCN2_Signaling_Pathway cluster_0 Cellular Stress cluster_1 GCN2 Activation cluster_2 eIF2α Phosphorylation cluster_3 Downstream Effects This compound This compound Amino Acid Deprivation Amino Acid Deprivation This compound->Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid Deprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 Binds to p-GCN2 GCN2 (Active) GCN2->p-GCN2 Activates eIF2α eIF2α p-GCN2->eIF2α Phosphorylates p-eIF2α eIF2α (Phosphorylated) Global Protein Synthesis Global Protein Synthesis p-eIF2α->Global Protein Synthesis Inhibits ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation Promotes Apoptosis Apoptosis ATF4 Translation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ATF4 Translation->Cell Cycle Arrest

Proposed GCN2 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with This compound or Standard Agent Cell Culture->Treatment Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell Cycle Analysis Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

General experimental workflow for in vitro evaluation.
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Jurkat T lymphocyte cells

    • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

    • This compound and standard chemotherapeutic agents (stock solutions in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat cells with serial dilutions of this compound or standard agents for 48 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control Jurkat cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound or standard agents for the indicated time.

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control Jurkat cells

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound or standard agents for the indicated time.

    • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This compound demonstrates cytotoxic activity against the Jurkat T-cell leukemia cell line. Its proposed mechanism of action, the inhibition of amino acid biosynthesis leading to GCN2 pathway activation, represents a promising avenue for cancer therapy. However, a direct comparison with standard chemotherapeutic agents under identical experimental conditions is currently lacking in the published literature.

Future research should focus on head-to-head comparative studies to definitively benchmark the efficacy of this compound. Further investigation into its effects on the GCN2 signaling pathway and downstream cellular events in various cancer models is crucial for a comprehensive understanding of its therapeutic potential. These studies will be instrumental in determining the clinical viability of this compound as a novel anti-cancer agent.

References

Safety Operating Guide

Navigating the Disposal of Padanamide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Padanamide A, this document outlines operational plans based on best practices for handling potentially hazardous, biologically active compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are derived from general safety protocols for cytotoxic substances. Padanamide B, a closely related compound, has demonstrated cytotoxicity, suggesting that this compound should be handled with equivalent caution by trained personnel in a laboratory setting.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Researchers should be aware that much of this data is predicted and should be used as a guideline.[1]

PropertyValue & UnitsNotes
Molecular FormulaC₂₉H₄₄N₆O₈-
Density1.34 ± 0.1 g/cm³Predicted
pKa13.24 ± 0.46Predicted
SolubilitySolubleIn DMF, DMSO, Ethanol (B145695), Methanol[1]
Storage Temperature-20 °C[1]
Cytotoxicity (IC₅₀)≈ 60 µg/mLAgainst Jurkat T lymphocyte cells[2]

Procedural Guidance for Proper Disposal

Given its potential biological activity, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Adherence to the following steps is crucial for ensuring personnel safety and environmental protection.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling of this compound, including weighing and the preparation of solutions, must be conducted within a certified chemical fume hood or another suitable containment device.[1] The minimum required PPE includes:

  • A standard laboratory coat

  • Chemical safety goggles

  • Two pairs of nitrile gloves[1]

Step 2: Decontamination

  • Surfaces: After handling, all work surfaces, such as the fume hood sash and countertops, must be decontaminated. A 1:10 dilution of bleach is a suitable decontamination solution, which should be followed by a wipe-down with 70% ethanol to remove any residue.[1]

  • Equipment: Any equipment that has come into direct contact with this compound must be thoroughly decontaminated.[1]

Step 3: Waste Segregation and Collection

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, weigh paper, and absorbent pads, are to be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include "this compound" as a listed component.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and shatter-proof hazardous waste container.[1] It is important not to mix this waste with other waste streams. The container must be clearly labeled.[1]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[1]

Step 4: Disposal and Regulatory Compliance

Pesticide wastes are classified as acutely hazardous, and their improper disposal is a violation of Federal Law.[1] All waste generated must be managed and disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.[1]

Experimental Protocols

While a specific disposal protocol for this compound is not available, the principles of handling and disposal are based on its biological activity. The cytotoxicity of this compound was determined against Jurkat T lymphocyte cells, with an IC₅₀ value of approximately 60 µg/mL.[2] The investigation into its mechanism of action involved a chemical genomics approach using the yeast Saccharomyces cerevisiae.[3] These studies highlight the compound's biological potency and underscore the need for cautious handling and disposal.

This compound Disposal Workflow

cluster_prep Preparation and Handling cluster_waste_collection Waste Segregation and Collection cluster_decon_disposal Decontamination and Disposal PPE Wear Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood Always SolidWaste Solid Waste Container (Labeled 'Hazardous Waste, this compound') FumeHood->SolidWaste Generate Waste LiquidWaste Liquid Waste Container (Labeled 'Hazardous Waste, this compound') FumeHood->LiquidWaste Generate Waste SharpsWaste Sharps Container (For Hazardous Waste) FumeHood->SharpsWaste Generate Waste Decontaminate Decontaminate Surfaces and Equipment SolidWaste->Decontaminate After Handling LiquidWaste->Decontaminate After Handling SharpsWaste->Decontaminate After Handling EHS Contact EHS for Pickup Decontaminate->EHS For Final Disposal

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Padanamide A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Padanamide A is not publicly available. The following guidance is based on established best practices for handling potentially hazardous, biologically active compounds. Given that the related compound, Padanamide B, has demonstrated cytotoxicity, this compound should be handled with significant caution by trained personnel in a controlled laboratory environment.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Summary of Chemical Data

The following table summarizes the available quantitative data for this compound. Researchers should note that a significant portion of this data is predicted and should be used as a guideline.[1]

PropertyValue & UnitsNotes
Molecular FormulaC₂₉H₄₄N₆O₈-
Density1.34 ± 0.1 g/cm³Predicted
pKa13.24 ± 0.46Predicted
SolubilitySolubleIn DMF, DMSO, Ethanol (B145695), Methanol[1]
Storage Temperature-20 °C[1]

Operational Plan for Safe Handling

This section provides a step-by-step guide for the safe handling of this compound from receipt to preparation of solutions.

Receiving and Unpacking
  • Personnel: Only trained personnel should handle incoming shipments of this compound.

  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, treat it as a spill and notify the safety officer.[4]

  • Personal Protective Equipment (PPE): Wear a laboratory coat and two pairs of nitrile gloves when unpacking.[5]

  • Decontamination: Before storing, wipe the primary container with a suitable decontaminant, such as 70% ethanol, to remove any surface contamination.[5]

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1] The following PPE is mandatory:

  • Body Protection: A disposable, solid-front laboratory gown.

  • Hand Protection: Two pairs of chemotherapy-rated nitrile gloves.[5]

  • Eye Protection: Chemical safety goggles.

  • Respiratory Protection: An N95 respirator should be considered, especially when handling the powdered form.

Weighing and Solution Preparation
  • Work Surface: Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[5]

  • Weighing: Tare a pre-labeled container before adding the powdered this compound. Handle the powder carefully to avoid generating dust.

  • Dissolving: Add the solvent to the container with the powdered this compound. Ensure the container is securely capped before mixing.

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols ("Cytotoxic").[5]

Disposal Plan

Due to its potential biological activity, this compound and all contaminated materials must be disposed of as hazardous chemical waste.[1]

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, weigh paper, and absorbent pads, must be collected in a designated, leak-proof hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include "this compound" as a component.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and shatter-proof hazardous waste container.[1] Do not mix with other waste streams. The container must be clearly labeled.[1]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[1]

Decontamination of Work Surfaces and Equipment
  • Surfaces: At the end of each work session, decontaminate all work surfaces (e.g., fume hood sash, countertops) with a 1:10 dilution of bleach, followed by a wipe-down with 70% ethanol to remove any residue.[1]

  • Equipment: Any non-disposable equipment that has been in direct contact with this compound must be thoroughly decontaminated using the same procedure.

Final Disposal
  • Regulatory Compliance: All generated waste must be managed and disposed of in accordance with local, state, and federal regulations. Improper disposal of hazardous waste is a violation of the law.[1]

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.[1]

Experimental Workflow Diagram

PadanamideA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive & Inspect Package unpack Unpack with PPE start->unpack weigh Weigh in Fume Hood unpack->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate collect_waste Collect Solid, Liquid & Sharps Waste decontaminate->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.